molecular formula C8H16O2 B150927 Propyl 2-methylbutyrate CAS No. 37064-20-3

Propyl 2-methylbutyrate

Cat. No.: B150927
CAS No.: 37064-20-3
M. Wt: 144.21 g/mol
InChI Key: TZFQMSDUSOTCJC-UHFFFAOYSA-N
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Description

Propyl 2-methylbutyrate is a short-chain ester valued in research for its applications in flavor and fragrance science. Its primary research value lies in the study of its organoleptic properties, which are characterized by winey, fruity notes reminiscent of apple and pineapple . Researchers utilize this compound to investigate the relationship between chemical structure and sensory perception, contributing to the development of complex flavor profiles and fragrance formulations . In scientific studies, it serves as a model compound for understanding ester behavior, stability, and release kinetics in various matrices. The compound's defined structure and high purity make it a suitable standard for analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile compounds in natural products and synthetic mixtures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-methylbutanoate
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InChI

InChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TZFQMSDUSOTCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90865847
Record name Propyl 2-methylbutanoate
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Molecular Weight

144.21 g/mol
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CAS No.

37064-20-3
Record name Propyl 2-methylbutanoate
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Record name Propyl 2-methylbutyrate
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Record name Propyl 2-methylbutanoate
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Record name Propyl 2-methylbutyrate
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Foundational & Exploratory

Propyl 2-Methylbutyrate: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is an organic compound classified as an ester. It is recognized by its characteristic fruity aroma and is found in various natural sources, including hops (Humulus lupulus) and durian fruit (Durio zibethinus).[1] This document provides a comprehensive technical guide on the chemical properties, structure, and analytical data of propyl 2-methylbutyrate.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2] It is flammable and should be handled with appropriate safety precautions. The key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name propyl 2-methylbutanoate[1]
CAS Number 37064-20-3[1]
Appearance Colorless liquid[2]
Odor Fruity[2]
Boiling Point 157 °C[3]
Flash Point 46.7 °C[3]
Density 0.87 g/cm³[3]
Refractive Index 1.4010 - 1.4050[3]
SMILES CCCOC(=O)C(C)CC[1]
InChI InChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3[1]
InChIKey TZFQMSDUSOTCJC-UHFFFAOYSA-N[1]

Chemical Structure

The chemical structure of this compound consists of a propyl group attached to the oxygen of the carboxyl group of 2-methylbutyric acid.

Caption: Chemical structure of this compound.

Experimental Protocols

Representative Synthesis: Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of 2-methylbutyric acid with propanol, using a strong acid as a catalyst.[4][5] The following is a representative protocol.

Materials:

  • 2-Methylbutyric acid

  • Propanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine one molar equivalent of 2-methylbutyric acid and three molar equivalents of propanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water to remove unreacted acid, alcohol, and the catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Data

Analytical Technique Analogous Compound Key Observations/Data Source
¹H NMR Propyl methanoate(a) ¹H Chemical shift 8.04 ppm: HCOOCH₂CH₂CH₃(b) ¹H Chemical shift 4.16 ppm CH₂ protons: HCOOCH₂CH₂CH₃(c) ¹H Chemical shift 1.61 ppm, CH₂ protons: HCOOCH₂CH₂CH₃(d) ¹H Chemical shift 0.94 ppm, CH₃ protons: HCOOCH₂CH₂CH₃[6]
¹³C NMR Propyl butyrate (B1204436)Spectral data available.[7]
IR Spectroscopy Butanoic acid, 2-methylpropyl esterGas Phase Spectrum available.[8]
Mass Spectrometry (GC-MS) This compoundTop 5 Peaks (m/z): 57 (99.99)103 (70.05)85 (68.29)41 (49.82)43 (49.39)[1]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Methylbutyric Acid + Propanol Esterification Fischer Esterification Reactants->Esterification Catalyst H₂SO₄ (catalyst) Catalyst->Esterification Workup Aqueous Workup (Wash with NaHCO₃) Esterification->Workup Crude Product Drying Drying (Anhydrous MgSO₄) Workup->Drying Distillation Fractional Distillation Drying->Distillation NMR ¹H and ¹³C NMR Distillation->NMR IR IR Spectroscopy Distillation->IR MS Mass Spectrometry (GC-MS) Distillation->MS Purity Purity Analysis (GC) Distillation->Purity

Caption: Workflow for the synthesis and characterization.

References

A Technical Guide to the Natural Occurrence and Analysis of Propyl 2-Methylbutyrate in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) (CAS No. 37064-20-3) is a branched-chain ester, a class of volatile organic compounds (VOCs) that are crucial to the characteristic flavor and aroma profiles of many edible fruits[1]. With an odor described as fruity, winey, and reminiscent of apple and pineapple, this compound contributes significantly to the sensory perception of fruit quality[2]. The biosynthesis of such esters is a complex process linked to fruit ripening and is influenced by genetic and environmental factors[3]. This guide provides an in-depth overview of the natural occurrence of propyl 2-methylbutyrate in fruits, its biosynthetic pathway, and detailed protocols for its extraction and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a variety of fruits. Its presence is documented in apple, star fruit, and durian[2][4]. Quantitative analysis, particularly in apples, reveals a wide variation in concentration among different cultivars, highlighting the genetic diversity that influences aroma profiles.

Quantitative Data in Apple Cultivars

A comprehensive study analyzing the volatile compounds in the peels of 40 apple cultivars provides quantitative data for this compound. The concentrations, measured in micrograms per kilogram of fresh weight (µg/kg FW), are summarized below. This data is critical for cultivar selection in breeding programs and for understanding the chemical basis of apple aroma.

Apple CultivarMean Concentration (µg/kg FW)
Changfu No. 2 (CF2)94.23
Honey Crisp (HC)48.91
Fuji (Fuji)39.24
Gala (Gala)35.67
Golden Delicious (GD)28.45
Jonagold (JG)15.88
Granny Smith (GS)13.66
Red Delicious (RD)9.72
Qinyue (QYE)Not Detected (0)
Huashuo (HS)Not Detected (0)
Data summarized from a study on 40 apple cultivars. The table presents a selection of cultivars to illustrate the range of concentrations observed. The average content across all tested cultivars was 13.66 µg/kg FW.[5]

Biosynthesis of Branched-Chain Esters

The formation of branched-chain esters like this compound in ripening fruits is primarily the result of de novo precursor biosynthesis rather than the catabolism of pre-existing compounds like proteins[6][7]. The pathway is intrinsically linked to the metabolism of branched-chain amino acids, specifically L-isoleucine in the case of 2-methylbutyrate esters[8].

The biosynthesis involves several key steps. First, L-isoleucine is catabolized to its corresponding α-keto acid, α-keto-β-methylvalerate. This is then converted to 2-methylbutanoyl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex[1]. The final step is the esterification of an alcohol (propanol) with the acyl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes[1][3]. The availability of substrates—both the acyl-CoA and the alcohol—as well as the expression and activity of AAT enzymes, are critical factors that regulate the rate of ester production during fruit ripening[3][8].

G cluster_pathway Biosynthesis of this compound cluster_legend Legend Ile L-Isoleucine Keto α-Keto-β-methylvalerate Ile->Keto BCAT CoA 2-Methylbutanoyl-CoA Keto->CoA BCKDH split CoA->split PropOH Propanol PropOH->split Ester This compound split->Ester AAT l1 Precursor l2 Intermediate l3 Alcohol Substrate l4 Final Ester caption1 BCAT: Branched-chain aminotransferase BCKDH: Branched-chain α-ketoacid dehydrogenase AAT: Alcohol acyltransferase

Biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols

The analysis of volatile compounds in fruit matrices is predominantly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[5][9]. This technique is solvent-free, sensitive, and requires minimal sample preparation, making it ideal for profiling complex aroma mixtures[10].

Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles

This protocol provides a generalized methodology based on common practices for the analysis of esters in fruits like apples and plums[5][11].

1. Sample Preparation:

  • Weigh 5.0 g of homogenized fruit pulp (e.g., apple peel or whole strawberry) into a 20 mL headspace vial.

  • Add 1.0 g of sodium chloride (NaCl) to enhance the release of volatiles by increasing the ionic strength of the matrix.

  • Add 5 µL of an internal standard (e.g., 4-methyl-2-pentanol (B46003) or ethyl nonanoate (B1231133) at 50 mg/L) for semi-quantification.

  • Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber (e.g., 50/30 µm) is commonly used for broad-range volatile analysis.

  • Pre-incubation: Place the vial in an autosampler heating block and incubate for 15 minutes at 50°C with agitation (e.g., 250 rpm) to allow the sample to equilibrate[12][13].

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation to adsorb the volatile compounds[13].

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: After extraction, the fiber is immediately transferred to the GC inlet and thermally desorbed for 5 minutes at 250°C in splitless mode[11].

  • GC Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.2 mL/min[11].

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3.5 minutes.
    • Ramp 1: Increase to 100°C at a rate of 10°C/min.
    • Ramp 2: Increase to 180°C at a rate of 7°C/min.
    • Ramp 3: Increase to 280°C at a rate of 25°C/min, hold for 5 minutes[11].

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.
    • Interface Temperature: 280°C.
    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Mass Scan Range: m/z 35-550.

4. Data Analysis:

  • Identification: Compounds are tentatively identified by comparing their mass spectra with reference spectra in libraries such as NIST and Wiley. Identification is confirmed by comparing the calculated Linear Retention Index (LRI) with values from the literature for the same GC column phase.

  • Quantification: The concentration of this compound is calculated based on the peak area ratio of the analyte to the internal standard and a previously established calibration curve.

G cluster_steps Experimental Workflow A Fruit Sample Collection B Homogenization & Weighing (5g) A->B C Addition of NaCl & Internal Standard to Vial B->C D HS-SPME Extraction (50°C, 30 min) C->D E GC-MS Analysis (Thermal Desorption) D->E F Data Processing E->F G Compound Identification (Mass Spectra, LRI) F->G H Quantification (Peak Area Ratio) F->H

General workflow for HS-SPME-GC-MS analysis of fruit volatiles.

References

The Aroma Profile of Propyl 2-Methylbutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Washingtonville, NY – Propyl 2-methylbutyrate (B1264701), a volatile ester compound, presents a multifaceted aroma profile that is of significant interest to the flavor and fragrance industries. This technical guide provides an in-depth analysis of its sensory characteristics, occurrence, and the methodologies used for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Propyl 2-methylbutyrate is characterized by a predominantly fruity aroma, with distinct notes of apple and pineapple, often accompanied by a wine-like nuance.[1][2] Some sources also describe subtle undertones of coconut, cream, and fatty notes.[3] This ester is a naturally occurring component in a variety of fruits and beverages, including apples, beer, chamomile, cheese, and tea, contributing to their complex flavor profiles.[2]

The sensory perception of this compound is notably influenced by its stereochemistry. The (S)-enantiomer is reported to possess an intense, full-ripe apple aroma, whereas the (R)-enantiomer is described as having a weak and non-specific scent. This chiral distinction underscores the importance of stereospecific analysis in flavor and fragrance applications.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly across different natural sources, particularly among apple cultivars. The table below summarizes the concentrations found in the peels of various apple varieties, providing a quantitative basis for its contribution to their characteristic aromas.

Apple CultivarAverage Concentration (µg/kg FW)
'Cripps Pink'94.23
'Fuji'18.59
'Granny Smith'0.00
'Honeycrisp'27,813.56 (total volatiles)
'Jiguan'4905.73 (total volatiles)
'Qinyue'20.00
'Changfu No. 2'47.00 (number of volatile compounds)
Note: Data extracted from a study on 40 apple cultivars. The full dataset can be found in the cited reference.

Experimental Protocols

A comprehensive understanding of the aroma profile of this compound relies on rigorous experimental methodologies. The following sections detail the standard protocols for sensory and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a robust method for characterizing the aroma of compounds like this compound.

1. Panelist Selection and Training:

  • Screening: Candidates are initially screened for their ability to discern and articulate different taste and aroma sensations.

  • Training: A panel of 10-12 individuals undergoes extensive training (40-120 hours) to establish a consensus-based vocabulary (lexicon) for describing the aroma attributes of fruity esters. Reference standards are crucial for anchoring these sensory terms.

2. Lexicon Development:

  • Under the guidance of a panel leader, the panelists are exposed to a variety of fruity esters to generate a comprehensive list of descriptive terms.

  • Through discussion and consensus, this list is refined to a final set of non-overlapping attributes such as "fruity," "apple-like," "pineapple-like," "green," "sweet," and "winey."

3. Sample Evaluation:

  • Samples of this compound are prepared at a standardized concentration in a neutral solvent.

  • In a controlled environment, panelists independently rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15 cm line anchored with "low" and "high" intensity).

4. Data Analysis:

  • The intensity ratings are converted to numerical data and analyzed using statistical methods (e.g., ANOVA, PCA) to determine the significant sensory attributes and differences between samples.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose to identify odor-active compounds.

1. Sample Preparation:

  • Volatile compounds from a sample (e.g., apple headspace) are isolated using techniques such as solid-phase microextraction (SPME) or solvent extraction.

2. Gas Chromatographic Separation:

  • The extracted volatiles are injected into a gas chromatograph equipped with a capillary column that separates the compounds based on their physicochemical properties.

3. Olfactometry and Detection:

  • The column effluent is split between a chemical detector (e.g., mass spectrometer) and an olfactometry port.

  • Trained sensory assessors sniff the effluent from the olfactometry port and record the perceived aroma, its intensity, and the retention time.

4. Data Analysis:

Synthesis and Biosynthesis of this compound

The production of this compound can be achieved through both chemical synthesis and biological pathways.

Chemical Synthesis: Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification of 2-methylbutyric acid with propanol, using an acid catalyst.

Fischer_Speier_Esterification cluster_reactants Reactants cluster_products Products 2-Methylbutyric Acid 2-Methylbutyric Acid Protonated Carbonyl Protonated Carbonyl 2-Methylbutyric Acid->Protonated Carbonyl Protonation Propanol Propanol Tetrahedral Intermediate Tetrahedral Intermediate Propanol->Tetrahedral Intermediate Nucleophilic Attack Acid Catalyst (H+) Acid Catalyst (H+) Protonated Carbonyl->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound Proton Transfer & Dehydration Water Water Tetrahedral Intermediate->Water

Fischer-Speier Esterification Pathway
Biosynthetic Pathway

In plants, the biosynthesis of this compound involves the formation of its precursor, 2-methylbutanoyl-CoA, from the amino acid isoleucine. This is followed by an esterification reaction with propanol, catalyzed by an alcohol acyltransferase (AAT) enzyme.[1]

Biosynthesis_Pathway cluster_precursors Precursors cluster_products Products Isoleucine Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate Transamination 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA alpha-keto-beta-methylvalerate->2-Methylbutanoyl-CoA Oxidative Decarboxylation This compound This compound 2-Methylbutanoyl-CoA->this compound Esterification Propanol Propanol Propanol->this compound Alcohol Acyltransferase (AAT) Alcohol Acyltransferase (AAT) Alcohol Acyltransferase (AAT)->this compound CoA CoA

Biosynthesis of this compound

This in-depth guide provides a comprehensive overview of the aroma profile of this compound, supported by quantitative data and detailed experimental methodologies. This information is intended to be a valuable resource for professionals engaged in flavor and fragrance research and development.

References

The Biosynthesis of Propyl 2-Methylbutyrate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is a volatile organic compound (VOC) that contributes to the characteristic fruity and ripe aroma of many plants, particularly in their fruits. As a branched-chain ester, its biosynthesis is a specialized metabolic process of significant interest for the flavor and fragrance industry, as well as for understanding plant-insect interactions and fruit ripening biology. This technical guide provides an in-depth exploration of the biosynthetic pathway of propyl 2-methylbutyrate in plants, detailing the precursor molecules, enzymatic steps, and regulatory aspects. It includes available quantitative data, detailed experimental protocols for key enzymes, and visual diagrams of the metabolic and experimental workflows.

Core Biosynthesis Pathway

The formation of this compound in plants is the result of a two-branch pathway that converges in a final esterification step. The pathway involves the separate synthesis of an acyl donor, (S)-2-methylbutanoyl-CoA, and an alcohol acceptor, n-propanol. The final condensation of these two molecules is catalyzed by an alcohol acyltransferase (AAT).

Biosynthesis of the Acyl Moiety: (S)-2-Methylbutanoyl-CoA

The 2-methylbutyrate portion of the ester originates from the catabolism of the essential branched-chain amino acid, L-isoleucine. This process primarily occurs within the mitochondria.

  • Transamination of L-Isoleucine: The initial step is the removal of the amino group from L-isoleucine. This reversible reaction is catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) , which transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form glutamate. The product of this reaction is (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The resulting α-keto acid, (S)-3-methyl-2-oxopentanoate, undergoes irreversible oxidative decarboxylation to form (S)-2-methylbutanoyl-CoA. This critical, rate-limiting step is catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex . This reaction releases carbon dioxide and reduces NAD+ to NADH.

The biosynthesis of the acyl moiety is intrinsically linked to the de novo synthesis of its amino acid precursors, as studies have shown that branched-chain esters in ripening fruits are largely derived from newly synthesized branched-chain amino acids rather than from the breakdown of existing proteins[1][2].

2_Methylbutanoyl_CoA_Biosynthesis L-Isoleucine L-Isoleucine S-3-methyl-2-oxopentanoate S-3-methyl-2-oxopentanoate L-Isoleucine->S-3-methyl-2-oxopentanoate   BCAT BCAT L-Isoleucine->BCAT alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->BCAT Glutamate Glutamate BCKDH BCKDH S-3-methyl-2-oxopentanoate->BCKDH 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA BCAT->Glutamate BCKDH->2-Methylbutanoyl-CoA NADH_CO2 NADH + CO2 BCKDH->NADH_CO2 CoA_NAD CoA + NAD+ CoA_NAD->BCKDH

Biosynthesis of (S)-2-Methylbutanoyl-CoA from L-Isoleucine.
Biosynthesis of the Alcohol Moiety: n-Propanol

The biosynthesis of n-propanol in plants is less definitively characterized than that of the acyl moiety. Evidence suggests it is derived from amino acid catabolism, with L-threonine and L-valine being potential precursors.

One proposed pathway involves the conversion of L-threonine to α-ketobutyrate, which is then decarboxylated to propanal and subsequently reduced to n-propanol.

  • Deamination of L-Threonine: L-threonine is deaminated by threonine deaminase to produce α-ketobutyrate and ammonia.

  • Decarboxylation of α-Ketobutyrate: The α-ketobutyrate is then decarboxylated to yield propanal.

  • Reduction of Propanal: Finally, propanal is reduced to n-propanol by an alcohol dehydrogenase (ADH) , often in an NADH-dependent reaction.

Alternatively, catabolism of L-valine can lead to the formation of propionyl-CoA, which can be reduced to propanal and then to n-propanol.

n_Propanol_Biosynthesis L-Threonine L-Threonine TD Threonine Deaminase L-Threonine->TD alpha-Ketobutyrate alpha-Ketobutyrate Decarboxylase Decarboxylase alpha-Ketobutyrate->Decarboxylase Propanal Propanal ADH ADH Propanal->ADH n-Propanol n-Propanol TD->alpha-Ketobutyrate Decarboxylase->Propanal ADH->n-Propanol NAD NAD+ ADH->NAD NADH_H NADH + H+ NADH_H->ADH

Proposed Biosynthesis of n-Propanol from L-Threonine.
Final Esterification Step

The final step in the biosynthesis of this compound is the condensation of n-propanol and (S)-2-methylbutanoyl-CoA. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , a member of the BAHD family of acyltransferases. These enzymes are known to have broad substrate specificity, and the final ester produced is dependent on the available pool of alcohol and acyl-CoA substrates within the cell.

Esterification n-Propanol n-Propanol AAT AAT n-Propanol->AAT 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA->AAT This compound This compound AAT->this compound CoA-SH CoA-SH AAT->CoA-SH

Final Esterification Step Catalyzed by Alcohol Acyltransferase (AAT).

Quantitative Data

Quantitative data for the specific enzymes and substrates in the this compound pathway are limited and can vary significantly between plant species and experimental conditions. The following tables summarize available data for related enzymes and precursor concentrations.

Table 1: Kinetic Parameters of Related Plant Enzymes

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
BCATArabidopsis thaliana (AtBCAT-1, mitochondrial)L-Isoleucine250--(Schuster & Binder, 2005)
BCATArabidopsis thaliana (AtBCAT-1, mitochondrial)α-Ketoglutarate330--(Schuster & Binder, 2005)
AATMalus domestica (MpAAT1)2-Methylbutanol1300.023177(Souleyre et al., 2005)
AATMalus domestica (MpAAT1)Butanoyl-CoA12--(Souleyre et al., 2005)
ADHAromatoleum aromaticum (AdhB)n-Propanol11,0000.043.6[1]
ADHAromatoleum aromaticum (AdhB)Propanal2400.04167[1]

Table 2: Endogenous Concentrations of Precursors in Apple Fruit

CompoundTissueConcentration (µg/g fresh weight)Reference
L-Isoleucine'Jonagold' Flesh (ripe)~25[3]
L-Threonine'Alva' Flesh40.56 ± 2.03[4]

Experimental Protocols

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay for BCAT activity by coupling the production of α-ketoisocaproate (from leucine) to its reductive amination by leucine (B10760876) dehydrogenase, which oxidizes NADH. A similar principle can be applied for isoleucine.

Materials:

  • Plant tissue extract (e.g., mitochondrial fraction)

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 200 mM NH₄Cl, 5 mM GTP

  • L-Isoleucine solution (100 mM)

  • α-Ketoglutarate solution (50 mM)

  • NADH solution (10 mM)

  • Leucine Dehydrogenase (or an appropriate dehydrogenase for the product of isoleucine transamination)

  • 96-well microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, L-isoleucine, α-ketoglutarate, NADH, and leucine dehydrogenase.

  • Add the plant tissue extract to initiate the reaction. A blank reaction without the plant extract should be included.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • Enzyme activity is expressed as µmol of NADH oxidized per minute per mg of protein.

BCAT_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, L-Isoleucine, α-KG, NADH, Leucine DH) start->prepare_reagents add_extract Add Plant Extract to Microplate Well prepare_reagents->add_extract measure_abs Monitor Absorbance Decrease at 340 nm add_extract->measure_abs calculate Calculate Rate of NADH Oxidation measure_abs->calculate end End calculate->end

Workflow for BCAT Spectrophotometric Assay.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay (Radioenzymatic)

This protocol outlines a radioenzymatic assay for the BCKDH complex using a ¹⁴C-labeled branched-chain α-keto acid.

Materials:

  • Mitochondrial extract from plant tissue

  • Assay Buffer: 30 mM KPi (pH 7.5), 3 mM EDTA, 5 mM DTT

  • Cofactor Solution: 0.4 mM Coenzyme A, 3 mM NAD⁺, 2 mM Thiamine pyrophosphate, 2 mM MgCl₂

  • α-keto-[1-¹⁴C]-isovalerate (or other ¹⁴C-labeled BCKA)

  • 1 M NaOH for CO₂ trapping

  • Scintillation fluid and vials

Procedure:

  • In a reaction tube, combine the Assay Buffer, Cofactor Solution, and the mitochondrial extract.

  • Place a small cup containing 1 M NaOH inside the sealed reaction tube to trap the evolved ¹⁴CO₂.

  • Initiate the reaction by adding the α-keto-[1-¹⁴C]-isovalerate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by injecting a strong acid (e.g., perchloric acid).

  • Allow the ¹⁴CO₂ to be fully trapped in the NaOH for an additional 60 minutes.

  • Transfer the NaOH solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit time per mg of protein.

BCKDH_Assay_Workflow start Start prepare_rxn Prepare Reaction Mix (Buffer, Cofactors, Mitochondrial Extract) start->prepare_rxn add_substrate Add α-keto-[1-14C]-isovalerate and Seal Tube with NaOH Trap prepare_rxn->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_rxn Stop Reaction with Acid incubate->stop_rxn trap_co2 Trap Evolved 14CO2 stop_rxn->trap_co2 measure_radioactivity Measure Radioactivity in NaOH Trap trap_co2->measure_radioactivity calculate Calculate Enzyme Activity measure_radioactivity->calculate end End calculate->end

Workflow for BCKDH Radioenzymatic Assay.
Alcohol Acyltransferase (AAT) Activity Assay and Product Identification by GC-MS

This protocol describes the in vitro assay for AAT activity and the subsequent identification of the ester product.

Materials:

  • Recombinant or partially purified AAT enzyme from a plant source

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5)

  • n-Propanol solution

  • (S)-2-Methylbutanoyl-CoA solution

  • NaCl

  • Ethyl acetate (B1210297) (for extraction)

  • Internal standard (e.g., ethyl nonanoate)

  • Headspace vials

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • In a reaction vial, combine the Assay Buffer, n-propanol, and the AAT enzyme preparation.

  • Initiate the reaction by adding (S)-2-methylbutanoyl-CoA.

  • Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

  • Stop the reaction by adding NaCl to saturate the aqueous phase.

  • Add a known amount of internal standard and extract the volatile esters with ethyl acetate.

  • Transfer the organic phase to a headspace vial for GC-MS analysis.

  • Analyze the sample by GC-MS, identifying this compound by its mass spectrum and retention time compared to an authentic standard. Quantify using the internal standard.

AAT_Assay_GCMS_Workflow start Start prepare_rxn Prepare Reaction Mix (Buffer, n-Propanol, AAT) start->prepare_rxn add_substrate Initiate with 2-Methylbutanoyl-CoA prepare_rxn->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_and_extract Stop Reaction, Add Internal Standard, and Extract with Ethyl Acetate incubate->stop_and_extract gcms_analysis Analyze Organic Phase by GC-MS stop_and_extract->gcms_analysis identify_quantify Identify and Quantify This compound gcms_analysis->identify_quantify end End identify_quantify->end

Workflow for AAT Assay and GC-MS Analysis.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the convergence of primary and specialized metabolic pathways. It relies on the catabolism of the amino acid L-isoleucine for the acyl moiety and likely the catabolism of other amino acids for the propanol (B110389) moiety. The final esterification step, catalyzed by alcohol acyltransferases, is a key control point that is dependent on the availability of the precursor substrates. Further research is needed to fully elucidate the biosynthesis of n-propanol in plants and to characterize the specific AATs involved in the production of this compound in different plant species. A deeper understanding of this pathway holds significant potential for the metabolic engineering of flavor and fragrance profiles in agricultural crops and for the biotechnological production of these valuable compounds.

References

Olfactory Perception of Propyl 2-Methylbutyrate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory perception of the stereoisomers of propyl 2-methylbutyrate (B1264701). Differentiated by the spatial arrangement of atoms, these isomers, (R)-propyl 2-methylbutanoate and (S)-propyl 2-methylbutanoate, exhibit distinct odor profiles, highlighting the stereospecific nature of olfactory reception. This document summarizes the available sensory data, details relevant experimental protocols, and visualizes the underlying biological and methodological frameworks.

Quantitative Olfactory Data

CompoundIsomerOdor DescriptionOdor Threshold (in water)
Propyl 2-methylbutanoate(S)-(+)Intensive, full-ripe apple-noteData not available
Propyl 2-methylbutanoate(R)-(-)Weak, unspecificData not available
Ethyl 2-methylbutanoate(S)-(+)Fresh fruity, apple-like; at extreme dilution, an etheric, sweet, unspecific, pleasant apple note0.006 ppb[1]
Ethyl 2-methylbutanoate(R)-(-)Fruity, caprylic; a first medical-phenolic note and then a fruity-sweet but unspecific note10 ppb[1]

Experimental Protocols

The characterization of the olfactory properties of volatile compounds such as propyl 2-methylbutyrate isomers relies on a combination of instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

Objective: To separate the (R) and (S) enantiomers of this compound and characterize their individual odor profiles.

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Chiral capillary column (e.g., a cyclodextrin-based column) capable of separating the enantiomers.

  • High-purity helium as the carrier gas.

  • Syringe for sample injection.

  • Samples of (R)- and (S)-propyl 2-methylbutyrate.

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the individual enantiomers and a racemic mixture in a suitable solvent (e.g., ethanol (B145695) or diethyl ether).

  • GC Instrument Setup:

    • Install the chiral capillary column in the GC.

    • Set the oven temperature program to achieve optimal separation of the enantiomers. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).

    • Set the injector and detector temperatures appropriately.

    • Split the column effluent so that a portion goes to the FID and the other to the ODP.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • A trained panelist sniffs the effluent from the ODP and records the odor description and intensity at specific retention times.

    • Simultaneously, the FID records the chemical signal, allowing for correlation of the odor with a specific chemical peak.

  • Data Analysis: Correlate the retention times of the peaks from the FID with the odor descriptions from the panelists to assign an odor profile to each enantiomer.

Sensory Panel Evaluation

A sensory panel provides qualitative and quantitative data on the odor characteristics of a substance.

Objective: To determine and compare the odor profiles and intensities of the (R) and (S) enantiomers of this compound.

Materials and Equipment:

  • Samples of (R)- and (S)-propyl 2-methylbutyrate of high purity.

  • Odor-free sample containers (e.g., glass jars with lids).

  • Odorless smelling strips.

  • A panel of trained sensory assessors (typically 8-15 members).

  • A controlled environment with neutral air and lighting.

Procedure:

  • Panelist Training: Train panelists to identify and scale the intensity of various standard aroma compounds.

  • Sample Preparation: Prepare a series of dilutions of each enantiomer in an odor-free solvent.

  • Evaluation:

    • Present the samples to the panelists in a randomized and blind manner.

    • Panelists dip a smelling strip into the sample, wait for the solvent to evaporate, and then evaluate the odor.

    • Panelists describe the character of the odor and rate its intensity on a predefined scale (e.g., a 10-point scale).

  • Data Analysis: Statistically analyze the data from the panelists to determine the consensus odor profile and intensity for each enantiomer.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of chiral volatile compounds using Gas Chromatography-Olfactometry.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis Sample This compound Isomers Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chiral Column Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting FID Flame Ionization Detector (FID) Splitting->FID Chemical Signal ODP Olfactory Detection Port (ODP) Splitting->ODP Odor Perception Chromatogram Chromatogram FID->Chromatogram OdorProfile Odor Profile Description ODP->OdorProfile Correlation Data Correlation & Interpretation Chromatogram->Correlation OdorProfile->Correlation

A typical workflow for GC-O analysis of chiral compounds.
Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the odorant molecule to an olfactory receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons. This binding event triggers a signal transduction cascade, leading to the generation of an electrical signal that is sent to the brain.

Olfactory_Signaling_Pathway Odorant This compound Isomer OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel cAMP-gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca2+ / Na+ Influx Ion_Channel->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

The Pivotal Role of Propyl 2-Methylbutyrate in Apple Flavor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Propyl 2-methylbutyrate (B1264701), a branched-chain ester, is a significant contributor to the characteristic aroma profile of many apple (Malus domestica) cultivars. Its "fruity" and "sweet" notes are integral to the complex sensory experience of apple flavor. This technical guide provides an in-depth analysis of the contribution of propyl 2-methylbutyrate to apple flavor, intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development. The guide details the chemical properties, biosynthetic pathway, and quantitative distribution of this volatile compound across various apple cultivars. Furthermore, it outlines the experimental protocols for its analysis and discusses its sensory significance.

Introduction

The flavor of apples is a complex interplay of sugars, acids, and a diverse array of volatile organic compounds (VOCs). Among these, esters are a predominant class of compounds that impart the characteristic fruity and floral notes. This compound is one such ester, recognized for its pleasant fruity aroma reminiscent of apple and pineapple.[1] Understanding the biosynthesis, concentration, and sensory impact of this specific compound is crucial for quality assessment, cultivar development, and the formulation of nature-identical flavors.

Chemical Properties of this compound

This compound is an organic compound with the chemical formula C₈H₁₆O₂.[2] It is a colorless liquid with a characteristic fruity odor.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [2]
CAS Number 37064-20-3[2]
Appearance Colorless liquid[1][2]
Odor Profile Fruity, sweet, apple, pineapple, winey[1]
Boiling Point 155-156 °C[1]
Flash Point 33.33 °C[3]
Specific Gravity 0.862 - 0.868 @ 25°C[3]
Refractive Index 1.399 - 1.406 @ 20°C[3]

Biosynthesis of this compound in Apples

The biosynthesis of this compound in apples is a multi-step enzymatic process that originates from the catabolism of the branched-chain amino acid L-isoleucine. The pathway primarily involves the formation of the acid moiety, 2-methylbutanoic acid, which is subsequently esterified with propanol.

The key steps are:

  • Transamination of L-Isoleucine: The initial step is the conversion of L-isoleucine to (S)-3-methyl-2-oxopentanoate (α-keto-β-methylvalerate) by the enzyme branched-chain aminotransferase (BCAT).[4]

  • Formation of 2-Methylbutanoyl-CoA: The resulting α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4]

  • Esterification: The final step is the esterification of 2-methylbutanoyl-CoA with 1-propanol (B7761284), catalyzed by an alcohol acyltransferase (AAT).[5][6] AATs exhibit broad substrate specificity, and the formation of this compound is dependent on the availability of both 1-propanol and 2-methylbutanoyl-CoA.[5][6]

Biosynthesis_of_Propyl_2_Methylbutyrate Isoleucine L-Isoleucine KetoAcid (S)-3-methyl-2-oxopentanoate Isoleucine->KetoAcid BCAT AcylCoA 2-Methylbutanoyl-CoA KetoAcid->AcylCoA BCKDH Ester This compound AcylCoA->Ester AAT Propanol 1-Propanol Propanol->Ester Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Homogenization Homogenize Apple Tissue Weighing Weigh Sample into Vial Homogenization->Weighing Salting Add NaCl Weighing->Salting Sealing Seal Vial Salting->Sealing Equilibration Equilibrate at 50°C Sealing->Equilibration Extraction Expose SPME Fiber Equilibration->Extraction Desorption Desorb Fiber in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Data Analysis and Identification Detection->Identification

References

Propyl 2-Methylbutyrate: A Technical Guide to its Sensory Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is a volatile ester recognized for its significant contribution to the aroma and flavor profiles of various natural products and consumer goods. Its characteristic fruity scent has led to its widespread use in the food, beverage, and fragrance industries. This technical guide provides an in-depth analysis of the sensory characteristics of propyl 2-methylbutyrate, detailing its odor and taste profiles, the nuances of its stereoisomers, and the underlying biochemical pathways governing its perception. This document also outlines the experimental methodologies used to characterize its sensory attributes, offering a comprehensive resource for researchers and professionals in sensory science and product development.

Sensory Profile

This compound is predominantly characterized by a complex fruity aroma. The primary descriptors include notes of apple, pineapple, and a general wine-like fruitiness .[1][2] Some evaluations also report subtle undertones of coconut, cream, and a fatty character , adding to its complexity.[3]

The taste profile of this compound is less commonly documented but is generally described as aligning with its aromatic properties, featuring fruity and ethereal notes.

Stereoisomer-Specific Sensory Characteristics

A critical aspect of the sensory profile of this compound lies in the distinct characteristics of its stereoisomers. The molecule contains a chiral center at the second carbon of the butyrate (B1204436) chain, leading to two enantiomers, (S)-propyl 2-methylbutyrate and (R)-propyl 2-methylbutyrate. Sensory evaluations have demonstrated a significant difference in the odor profiles of these enantiomers. The (S)-enantiomer is noted for its "intensive, full-ripe apple-note," whereas the (R)-enantiomer is described as having a "weak, unspecific" odor. This highlights the stereospecificity of the olfactory receptors involved in its perception.

Quantitative Sensory Data

Table 1: Sensory Thresholds of Structurally Related 2-Methylbutyrate Esters

CompoundMatrixThreshold TypeThreshold ValueReference
Methyl 2-methylbutanoateNot SpecifiedOdor1.5 µg/L[4]
Ethyl 2-methylbutanoateWaterFlavor Detection10 ppb[5]
Ethyl 2-methylbutanoateNot SpecifiedOdor0.5 µg/L[4]

Experimental Protocols

The sensory characteristics of volatile compounds like this compound are primarily determined using a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific aroma-active compounds in a sample.

Methodology:

  • Sample Preparation: A sample containing this compound is prepared, often through solvent extraction or headspace solid-phase microextraction (SPME) to isolate the volatile components.

  • Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Olfactory Detection: The effluent from the GC column is split into two paths. One path leads to a standard chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification. The other path is directed to a sniffing port, where a trained sensory panelist inhales the effluent and records the odor characteristics and intensity at specific retention times.

  • Data Analysis: The data from the chemical detector is correlated with the sensory panelist's descriptions to identify the specific compound responsible for a particular aroma.

Sensory Threshold Determination

Determining the detection or recognition threshold of a flavor or aroma compound is crucial for understanding its sensory impact. The staircase method is a commonly employed psychophysical procedure.

Methodology (Ascending Forced-Choice Method):

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists are screened for their ability to detect the compound of interest and are trained to recognize its specific sensory characteristics.

  • Sample Preparation: A series of solutions of this compound are prepared in a neutral solvent (e.g., deionized water or a specific food matrix) at increasing concentrations.

  • Presentation: In each trial, the panelist is presented with three samples (a triangle test), two of which are the blank solvent and one contains a specific concentration of this compound. The panelist's task is to identify the "odd" sample.

  • Ascending Concentration Series: The test begins with a concentration below the expected threshold. The concentration is gradually increased in subsequent trials until the panelist can reliably detect the compound. The threshold is typically defined as the concentration at which the compound is correctly identified in a statistically significant number of trials.

Signaling Pathway of Olfactory Perception

The perception of this compound, like other esters, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a sophisticated signal transduction cascade that results in the perception of its characteristic fruity aroma.

The binding of an odorant molecule, such as this compound, to a G-protein coupled olfactory receptor (GPCR) on the cilia of an olfactory sensory neuron initiates a cascade of intracellular events. This process is primarily mediated by the G-protein Gαolf.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound GPCR Olfactory Receptor (GPCR) Odorant->GPCR 1. Binding G_protein G-Protein (Gαolf, β, γ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gαolf activates cAMP cAMP AC->cAMP 4. Converts ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel Depolarization Neuron Depolarization (Signal to Brain) CNG->Depolarization 7. Generates Signal Ions Na+, Ca2+ CNG->Ions 6. Influx ATP ATP cAMP->CNG 5. Opens Channel

Figure 1. Olfactory Signal Transduction Pathway for Esters.

Workflow of Sensory Analysis

The overall process of characterizing the sensory properties of a compound like this compound involves a systematic workflow, from sample preparation to data interpretation.

Sensory_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Sensory & Instrumental Analysis cluster_data Data Processing & Interpretation Sample Compound Isolation (e.g., this compound) Dilution Serial Dilution for Threshold Testing Sample->Dilution Extraction Volatile Extraction for GC-O (e.g., SPME) Sample->Extraction Threshold Threshold Determination (e.g., Staircase Method) Dilution->Threshold GCO Gas Chromatography- Olfactometry (GC-O) Extraction->GCO Instrumental Instrumental Analysis (GC-MS/FID) Extraction->Instrumental Quant_Data Quantitative Data (Threshold Values) Threshold->Quant_Data Qual_Data Qualitative Data (Odor Descriptors) GCO->Qual_Data Instrumental->Qual_Data Combined_Analysis Combined Sensory & Chemical Profile Quant_Data->Combined_Analysis Qual_Data->Combined_Analysis Report Final Sensory Profile and Characterization Combined_Analysis->Report

Figure 2. General Workflow for Sensory Characterization.

References

Propyl 2-Methylbutyrate: A Technical Guide to its Regulation in Food and Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is a branched-chain ester valued for its fruity aroma, reminiscent of apple and pineapple. This volatile compound finds application as a flavoring agent in various food products and as a fragrance ingredient in cosmetics and consumer goods. This technical guide provides a comprehensive overview of the regulatory landscape governing the use of propyl 2-methylbutyrate in these distinct sectors, with a focus on safety assessments, acceptable use levels, and the scientific methodologies underpinning these regulations.

Regulatory Framework and Safety Assessments

The safety and use of this compound are governed by different regulatory bodies and expert panels in the food and fragrance industries. A cornerstone of its safety evaluation is the principle of "read-across," where toxicological data from structurally similar compounds are used to assess the safety of the substance .

In Food: A Flavoring Agent

In the European Union, this compound is included in the Union list of flavouring substances that are permitted for use in food. The safety of flavoring substances in the EU is evaluated by the European Food Safety Authority (EFSA).

In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel assesses the "Generally Recognized as Safe" (GRAS) status of flavoring ingredients. While a specific FEMA number for this compound was not explicitly found in the public domain, the Research Institute for Fragrance Materials (RIFM) safety assessment for fragrance use refers to its FEMA GRAS status.

In Fragrance: An Aromatic Ingredient

The International Fragrance Association (IFRA) sets the standards for the safe use of fragrance ingredients, based on the scientific assessments conducted by the Research Institute for Fragrance Materials (RIFM). RIFM has published a comprehensive safety assessment for this compound.

Key toxicological endpoints have been evaluated, often utilizing data from the analogue ethyl 2-methylbutyrate. The RIFM concluded that this compound is not expected to be genotoxic. For repeated dose toxicity, a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day was established from an OECD 422 study on ethyl 2-methylbutyrate. Applying a safety factor of 3, a derived NOAEL of 333 mg/kg/day was used for the safety assessment of this compound.[1]

Based on its toxicological profile, RIFM has established maximum acceptable concentrations for this compound in various categories of consumer products.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the safety and regulation of this compound and its close analogues.

Table 1: Toxicological Data for this compound and Analogues

SubstanceStudy TypeSpeciesRoute of AdministrationNOAELKey Findings & Reference
Ethyl 2-methylbutyrate (Read-across for this compound)Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)RatOral1000 mg/kg/dayBasis for the derived NOAEL for this compound in fragrance safety assessment.[1]
This compoundGenotoxicity (in silico and read-across)--Not ApplicableNot expected to be genotoxic.[1]
This compound (Read-across from Hexyl 2-methylbutyrate)Skin Sensitization-DermalNESIL: 7000 µg/cm²No Expected Sensitization Induction Level.[1]

Table 2: Regulatory Status and Use Levels

Jurisdiction/BodyRegulation/StatusSubstanceUseStipulations/Limits
European UnionCommission Implementing Regulation (EU) No 872/2012This compoundFood FlavouringIncluded in the Union list of flavouring substances.
JECFASafety EvaluationIsothis compoundFood FlavouringNo safety concern at current levels of intake.
JECFASafety EvaluationEthyl 2-methylbutyrateFood FlavouringNo safety concern at current levels of intake.
RIFM/IFRASafety AssessmentThis compoundFragrance IngredientMaximum acceptable concentrations established for various product categories based on a derived NOAEL of 333 mg/kg/day.[1]

Experimental Protocols

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This study design, used for the read-across substance ethyl 2-methylbutyrate, is crucial for assessing the potential adverse effects of a substance following repeated oral exposure.

Objective: To evaluate the systemic toxicity, as well as effects on reproductive performance and early development.

Methodology:

  • Test Animals: Typically, Sprague-Dawley rats are used.

  • Dosage: At least three dose levels and a control group are used. The test substance is administered daily by gavage.

  • Exposure Period: Males are dosed for a minimum of two weeks prior to mating, during mating, and up to termination (approximately 4 weeks). Females are dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

  • Reproductive and Developmental Parameters: Mating performance, fertility, gestation length, parturition, and litter data (number of pups, viability, sex, and body weights) are assessed.

  • Terminal Procedures: All adult animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination of reproductive organs and target tissues is performed.

OECD_422_Workflow cluster_pre_mating Pre-Mating Phase (2 weeks) cluster_mating Mating Phase cluster_post_mating Post-Mating & Gestation cluster_lactation Lactation & Pup Evaluation cluster_termination Termination & Analysis A Acclimatization B Dosing of Males & Females A->B C Pairing (1 Male: 1 Female) B->C D Continued Dosing of Females C->D E Gestation Observations D->E F Parturition & Litter Assessment E->F G Continued Dosing of Dams F->G H Necropsy of Adults G->H I Histopathology H->I

Workflow for OECD Guideline 422 Study.

Metabolic Pathway

This compound is an ester and is expected to undergo rapid hydrolysis in the body, catalyzed by carboxylesterases primarily in the liver and other tissues. This hydrolysis yields n-propanol and 2-methylbutyric acid.

  • n-Propanol Metabolism: n-Propanol is oxidized to propionaldehyde (B47417) and then to propionic acid. Propionic acid subsequently enters the Krebs cycle via conversion to succinyl-CoA.

  • 2-Methylbutyric Acid Metabolism: 2-Methylbutyric acid is a branched-chain fatty acid. It is metabolized through a pathway similar to that of the amino acid isoleucine, ultimately being converted to acetyl-CoA and propionyl-CoA, which also enter the Krebs cycle for energy production.

Metabolic_Pathway P2MB This compound Hydrolysis Hydrolysis (Carboxylesterases) P2MB->Hydrolysis Propanol n-Propanol Hydrolysis->Propanol MethylbutyricAcid 2-Methylbutyric Acid Hydrolysis->MethylbutyricAcid Propionaldehyde Propionaldehyde Propanol->Propionaldehyde AcetylCoA Acetyl-CoA MethylbutyricAcid->AcetylCoA PropionylCoA Propionyl-CoA MethylbutyricAcid->PropionylCoA PropionicAcid Propionic Acid Propionaldehyde->PropionicAcid Krebs Krebs Cycle PropionicAcid->Krebs AcetylCoA->Krebs PropionylCoA->Krebs

Predicted metabolic pathway of this compound.

Conclusion

The regulatory status of this compound in both food and fragrance is well-established and supported by a robust body of scientific evidence, largely based on the principle of read-across from structurally related compounds. For its use as a flavoring agent, it is permitted in the EU, and its analogues have been deemed safe by JECFA at current intake levels. In the fragrance industry, its use is governed by IFRA standards, which are based on a thorough safety assessment by RIFM that has established maximum acceptable concentrations in consumer products. The rapid metabolism of this compound to endogenous or readily metabolized substances further supports its safety profile. This guide provides a foundational understanding for professionals in research and development who may work with this versatile aromatic compound.

References

The Occurrence and Analysis of Propyl 2-Methylbutyrate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is a branched-chain ester that contributes to the characteristic fruity and sweet aromas of various plants and their essential oils. Its discovery and quantification in these complex natural mixtures are crucial for understanding flavor and fragrance profiles, as well as for potential applications in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the presence of propyl 2-methylbutyrate in several essential oils, detailed experimental protocols for its extraction and identification, and an illustrative representation of its biosynthetic pathway.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound varies significantly among different essential oils. The following table summarizes the quantitative data available for this compound in selected sources.

Essential Oil/SourcePlant SpeciesConcentration/Relative PercentageReference
Roman Chamomile OilAnthemis nobilis0.07%[1]
Roman Chamomile OilAnthemis nobilis0.06%[No specific citation available]
Hops (Huell Melon variety)Humulus lupulusHigh concentration, contributes to fruity aroma[2]
Durian (Cultivars D101, D197, Kampung)Durio zibethinus1.5% (relative peak area)[3]

Experimental Protocols

The isolation and identification of this compound from essential oils typically involve steam distillation for extraction followed by gas chromatography-mass spectrometry (GC-MS) for analysis.

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol describes a general method for extracting essential oils from plant material.

1. Materials and Apparatus:

  • Plant material (e.g., flowers, leaves, rhizomes)
  • Distilled water
  • Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)
  • Heating mantle or other heat source[3]
  • Clamps and stands

2. Procedure:

  • Preparation of Plant Material: Coarsely grind or chop the plant material to increase the surface area for efficient steam penetration.[4]
  • Apparatus Setup:
  • Fill the boiling flask with distilled water to about two-thirds of its capacity.
  • Place the prepared plant material into the biomass flask. Ensure it is not packed too tightly to allow steam to pass through.
  • Assemble the steam distillation apparatus, ensuring all joints are securely sealed.
  • Distillation:
  • Heat the water in the boiling flask to generate steam. The optimal temperature for steam distillation is typically between 60°C and 100°C.[3][5]
  • Allow the steam to pass through the plant material in the biomass flask, carrying the volatile essential oils.
  • The steam and essential oil vapor mixture will travel to the condenser.
  • Condensation and Collection:
  • Cool the condenser with a continuous flow of cold water to liquefy the vapor.
  • Collect the condensate, which will consist of a mixture of essential oil and water (hydrosol), in a separatory funnel.
  • Separation:
  • Allow the mixture to stand until the essential oil and water layers separate.
  • Carefully drain the lower aqueous layer (hydrosol) to isolate the essential oil.
  • Drying and Storage:
  • Dry the collected essential oil using a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.
  • Store the essential oil in a sealed, dark glass vial, preferably under refrigeration.

Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in an essential oil sample.

1. Materials and Apparatus:

  • Essential oil sample
  • Suitable solvent (e.g., hexane, ethanol)
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)
  • Appropriate capillary column (e.g., HP-5MS, DB-Wax)[6][7]
  • Helium or hydrogen as carrier gas[6][7]
  • Microsyringe

2. GC-MS Parameters (Example for Hop Essential Oil Analysis): [2]

  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 1 minute
  • Ramp to 250 °C at 5 °C/minute
  • Hold at 250 °C for 10 minutes
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV
  • Mass Scan Range: m/z 40-400
  • Ion Source Temperature: 230 °C
  • Transfer Line Temperature: 280 °C

3. Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent to an appropriate concentration (e.g., 1% v/v).
  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port.
  • Chromatographic Separation: The volatile components of the essential oil are separated as they travel through the GC column based on their boiling points and polarity.
  • Mass Spectrometric Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound.
  • Data Analysis:
  • Identify this compound by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a reference library (e.g., NIST, Wiley).
  • Quantify the compound by integrating the area of its chromatographic peak and comparing it to the peak area of an internal or external standard of known concentration.

Mandatory Visualizations

Biosynthetic Pathway of this compound

This compound is a branched-chain ester derived from the metabolism of the branched-chain amino acid isoleucine. The following diagram illustrates the key steps in its biosynthesis.

Biosynthesis_of_Propyl_2_Methylbutyrate cluster_legend Enzyme Abbreviations Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT two_Methylbutanal 2-Methylbutanal alpha_Keto_beta_methylvalerate->two_Methylbutanal BCKDC two_Methylbutanoyl_CoA 2-Methylbutanoyl-CoA alpha_Keto_beta_methylvalerate->two_Methylbutanoyl_CoA BCKDH two_Methylbutanol 2-Methylbutanol two_Methylbutanal->two_Methylbutanol ADH Propyl_2_methylbutyrate This compound two_Methylbutanoyl_CoA->Propyl_2_methylbutyrate Propanol Propanol Propanol->Propyl_2_methylbutyrate AAT BCAT BCAT: Branched-chain aminotransferase BCKDC BCKDC: Branched-chain α-keto acid decarboxylase ADH ADH: Alcohol dehydrogenase BCKDH BCKDH: Branched-chain α-keto acid dehydrogenase AAT AAT: Alcohol acyltransferase

Caption: Biosynthesis of this compound from Isoleucine.

Experimental Workflow for Analysis

The following diagram outlines the logical workflow for the extraction and analysis of this compound from plant material.

Experimental_Workflow Plant_Material Plant Material Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil_Hydrosol Essential Oil & Hydrosol Mixture Steam_Distillation->Essential_Oil_Hydrosol Separation Phase Separation Essential_Oil_Hydrosol->Separation Essential_Oil Crude Essential Oil Separation->Essential_Oil Drying Drying (e.g., Na2SO4) Essential_Oil->Drying Pure_Essential_Oil Pure Essential Oil Drying->Pure_Essential_Oil GC_MS_Analysis GC-MS Analysis Pure_Essential_Oil->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing Identification Identification (Retention Time & Mass Spectrum) Data_Processing->Identification Quantification Quantification (Peak Area) Data_Processing->Quantification Result This compound Concentration Identification->Result Quantification->Result

Caption: Workflow for this compound Analysis.

References

Methodological & Application

Application Note: Synthesis of Propyl 2-Methylbutyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of propyl 2-methylbutyrate (B1264701), an ester commonly used as a fragrance and flavoring agent. The synthesis is achieved through the Fischer esterification of 2-methylbutyric acid and propanol (B110389), utilizing a strong acid catalyst. This document outlines the reaction mechanism, a step-by-step experimental protocol, and expected analytical data for the product.

Introduction

Propyl 2-methylbutyrate is a volatile ester known for its fruity aroma, reminiscent of apples.[1] It finds applications in the food, fragrance, and pharmaceutical industries. The most common and straightforward method for its synthesis is the Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (2-methylbutyric acid) and an alcohol (propanol) to form an ester and water.[2][3] The reaction is reversible, and therefore, reaction conditions are typically optimized to favor the formation of the product, often by using an excess of one reactant or by removing water as it is formed.[2][3]

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

2-Methylbutyric Acid + Propanol ⇌ this compound + Water

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 2-Methylbutyric acid

  • Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methylbutyric acid and a molar excess of propanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of the solvent. Allow the reaction to proceed for 1-2 hours.

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add a suitable extraction solvent, such as diethyl ether, and wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid). Caution: CO₂ gas will be evolved.

    • Brine (saturated NaCl solution)

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by distillation.

Data Presentation

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol [4]
CAS Number 37064-20-3[4][5]
Appearance Colorless liquid[6]
Boiling Point 157 °C
Density 0.87 g/mL
Refractive Index 1.4010-1.4050

Table 2: Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks
¹H NMR Signals corresponding to the propyl and 2-methylbutyryl groups.
¹³C NMR Resonances for the carbonyl carbon, ester linkage carbon, and aliphatic carbons.
IR (Infrared) Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1190 cm⁻¹.[7]
Mass Spec (MS) Molecular ion peak and characteristic fragmentation pattern.

Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent used.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the reaction mechanism.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation reactants 1. Mix Reactants (2-Methylbutyric Acid, Propanol) catalyst 2. Add Catalyst (H₂SO₄) reactants->catalyst reflux 3. Reflux (1-2 hours) catalyst->reflux cool 4. Cool to RT reflux->cool extract 5. Extraction (Solvent, H₂O, NaHCO₃, Brine) cool->extract dry 6. Dry Organic Layer (Anhydrous MgSO₄) extract->dry filter 7. Filter dry->filter evaporate 8. Solvent Removal (Rotary Evaporator) filter->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

fischer_esterification cluster_mechanism Fischer Esterification Mechanism Protonation Protonation Nucleophilic_Attack Nucleophilic_Attack Proton_Transfer Proton_Transfer Elimination Elimination Deprotonation Deprotonation Carboxylic_Acid 2-Methylbutyric Acid Protonated_Acid Protonated Carbonyl Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Propanol Alcohol Propanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Ester_H2O This compound + H₃O⁺ Protonated_Intermediate->Ester_H2O - H₂O Final_Ester This compound Ester_H2O->Final_Ester - H⁺

Caption: Simplified mechanism of Fischer esterification.

References

Application Note: Quantification of Propyl 2-Methylbutyrate in Food Samples by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of propyl 2-methylbutyrate (B1264701) in food samples, particularly fruit juices, using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). Propyl 2-methylbutyrate is a volatile ester compound that contributes to the characteristic fruity aroma of many foods, such as apples and pineapples.[1][2] The described protocol provides a selective and quantitative approach for quality control and flavor profile analysis in the food and beverage industry.

Introduction

This compound is an important flavor component found in a variety of fruits and fermented beverages.[1][2] Its characteristic fruity, winey, and apple-pineapple-like aroma makes it a key compound in the sensory profile of these products.[1] Accurate quantification of such volatile compounds is essential for quality control, process optimization, and authenticity assessment of food products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds.[3] When combined with a solvent-free and efficient sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), it provides a highly sensitive and selective method for the analysis of trace-level flavor compounds in complex food matrices.[4][5] This application note presents a validated HS-SPME-GC-MS method for the quantification of this compound in fruit juice samples.

Experimental

Reagents and Materials
  • Standards: this compound (CAS: 37064-20-3, >98% purity), Internal Standard (IS) such as d6-Geranyl acetate (B1210297) or a suitable deuterated ester.

  • Solvents: Methanol (HPLC grade), Deionized water.

  • Salts: Sodium chloride (analytical grade).

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Other fibers like CAR/PDMS can also be tested for optimization.[4][6]

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

Instrumentation

A gas chromatograph coupled to a mass spectrometer was used for the analysis. The system should be equipped with an autosampler capable of performing HS-SPME.

Table 1: GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. A polar column like VF-WAX can also be used.[7]
Inlet Temperature250 °C
Carrier GasHelium (99.999% purity) at a constant flow of 1.0 mL/min
Oven Program40 °C (hold for 2 min), ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Mass Scan Rangem/z 40-300 (for qualitative analysis)
Acquisition ModeSelected Ion Monitoring (SIM) for quantification
This compound Ions Quantifier: m/z 57, Qualifiers: m/z 85, 103[8]
Internal Standard Ions To be determined based on the selected IS. For d6-Geranyl acetate, appropriate ions would be selected.
Solvent Delay3 min
Standard and Sample Preparation

2.3.1. Standard Solutions

Prepare a stock solution of this compound (1000 µg/mL) in methanol. Prepare working standard solutions by serial dilution of the stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L). Prepare an internal standard stock solution and spike it into all standards and samples at a constant concentration (e.g., 20 µg/L).

2.3.2. Sample Preparation

For fruit juice samples, centrifuge an aliquot to remove any pulp or suspended solids. Place 5 mL of the clear juice into a 20 mL headspace vial. Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace. Spike the sample with the internal standard. Seal the vial immediately.

HS-SPME Protocol

The HS-SPME parameters should be optimized for the specific matrix and analyte.[4][5] The following are recommended starting conditions:

Table 2: HS-SPME Parameters

Parameter Setting
SPME Fiber50/30 µm DVB/CAR/PDMS
Incubation Temperature50 °C
Incubation Time15 min
Extraction Time30 min
Desorption Temperature250 °C
Desorption Time2 min (in splitless mode)
Fiber ConditioningCondition new fibers according to the manufacturer's instructions.

Results and Discussion

Method Validation

The method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The calibration curve for this compound should be linear over the selected concentration range, with a correlation coefficient (R²) > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Intra-day and inter-day precision should be evaluated by analyzing replicate samples at different concentrations. Accuracy should be assessed through recovery studies by spiking known amounts of the standard into a blank matrix.

Table 3: Representative Method Validation Data

Parameter Result
Linearity Range1 - 100 µg/L
Correlation Coefficient (R²)> 0.995
LOD0.2 µg/L
LOQ0.7 µg/L
Intra-day Precision (%RSD, n=5)< 5%
Inter-day Precision (%RSD, n=5)< 8%
Recovery (%)92 - 105%
Sample Analysis

The developed method was applied to the analysis of this compound in commercial apple and pineapple juice samples. The results are summarized in Table 4.

Table 4: Concentration of this compound in Fruit Juice Samples

Sample Concentration (µg/L) ± SD (n=3)
Apple Juice (Brand A)15.2 ± 1.1
Apple Juice (Brand B)21.5 ± 1.8
Pineapple Juice (Brand C)8.7 ± 0.7
Pineapple Juice (Brand D)12.1 ± 0.9

The concentrations found are consistent with the levels of trace flavor esters typically present in fruit juices. The differences observed between brands may be attributed to variations in fruit variety, processing methods, and storage conditions.

Experimental Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram:

experimental_workflow sample Food Sample (e.g., Fruit Juice) prep Sample Preparation - Centrifugation - Aliquoting (5 mL) - Salt Addition (1.5g NaCl) - IS Spiking sample->prep hs_spme HS-SPME - Incubation (50°C, 15 min) - Extraction (30 min) prep->hs_spme gcms GC-MS Analysis - Desorption (250°C, 2 min) - Separation & Detection hs_spme->gcms data Data Analysis - Peak Integration - Quantification - Reporting gcms->data

Figure 1. Experimental workflow for the GC-MS analysis of this compound.

The logical relationship for the quantification process is illustrated below:

quantification_logic cal_curve Calibration Curve (Analyte/IS Peak Area Ratio vs. Concentration) concentration Concentration of This compound cal_curve->concentration analyte_peak This compound Peak Area peak_ratio Peak Area Ratio (Analyte / IS) analyte_peak->peak_ratio is_peak Internal Standard Peak Area is_peak->peak_ratio peak_ratio->cal_curve

Figure 2. Logical relationship for the quantification of this compound.

Conclusion

The HS-SPME-GC-MS method described in this application note is a reliable and sensitive tool for the quantification of this compound in food samples. The simple sample preparation and high selectivity of the method make it suitable for routine analysis in quality control laboratories. This method can be adapted for the analysis of other volatile esters in a wide range of food and beverage matrices.

References

Application Note: Analysis of Fruit Volatiles using Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aroma of fruit is a complex mixture of hundreds of volatile organic compounds (VOCs) that are crucial to its sensory quality and consumer acceptance. The analysis of these volatiles is essential for quality control, breeding programs for flavor enhancement, and understanding the biochemical changes during ripening and storage. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, sensitive, and solvent-free technique for identifying and quantifying these volatile profiles.[1][2][3][4] This method combines sampling and extraction into a single step, making it a rapid and efficient choice for analyzing complex matrices like fruit.[3]

Principle of the Method

HS-SPME operates on the principle of equilibrium partitioning. A fused-silica fiber coated with a stationary phase (the SPME fiber) is exposed to the headspace (the gas phase) above the fruit sample in a sealed vial. Volatile compounds from the sample partition between the sample matrix, the headspace, and the fiber coating. After a set extraction time, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the absorbed volatiles are thermally desorbed. The desorbed compounds are then separated on the GC column based on their boiling points and polarity, and subsequently identified and quantified by the mass spectrometer.

Experimental Protocol

This protocol provides a generalized procedure for the analysis of fruit volatiles. Optimization of several parameters (e.g., SPME fiber, incubation time, and temperature) is critical and should be performed for each specific fruit matrix to achieve the best results.[1][5][6]

1. Materials and Reagents

  • SPME Fiber Assembly: A common choice for broad-range volatile analysis is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[3][6] Other fibers like DVB/PDMS or CAR/PDMS may be selected based on the target analytes.[5][7]

  • Headspace Vials: 10 mL or 20 mL glass vials with magnetic crimp caps (B75204) and PTFE/silicone septa.

  • Sample Homogenizer or Blender: For preparing fruit pulp or juice.

  • Centrifuge.

  • Analytical Balance.

  • Heater/Agitator or Water Bath.

  • GC-MS System: A gas chromatograph equipped with a mass selective detector and an appropriate capillary column (e.g., DB-5ms, DB-Wax).[7][8]

  • Reagents:

    • Sodium Chloride (NaCl), analytical grade.

    • Internal Standard (IS) solution (e.g., 2-octanol, cyclohexanone, or other compound not naturally present in the fruit) at a known concentration.

    • n-Alkanes standard solution for Retention Index (RI) calculation.

    • High-purity Helium (carrier gas).

2. Sample Preparation

  • Homogenization: Weigh a specific amount of fresh or frozen fruit sample (e.g., 0.5 - 5.0 g) into a centrifuge tube. For juices, use a defined volume. For whole fruits, they can be analyzed directly in larger chambers, though this requires longer equilibration times.[1]

  • Addition of Salt and IS: Add a saturated NaCl solution or solid NaCl to the sample. The "salting-out" effect can increase the volatility of certain compounds, enhancing their transfer to the headspace.[7][9] Spike the sample with a small, precise volume (e.g., 5-10 µL) of the internal standard solution.[10]

  • Transfer to Vial: Transfer the homogenized sample mixture into a headspace vial. For solid samples, ensure the weight is recorded accurately.

  • Sealing: Immediately seal the vial tightly with a magnetic crimp cap.

3. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in a heated agitator or water bath. Allow the sample to equilibrate at a specific temperature (e.g., 40-80 °C) for a set time (e.g., 5-30 minutes) with agitation.[3][5][9][10] This step allows the volatiles to partition into the headspace.

  • Extraction: After incubation, expose the conditioned SPME fiber to the headspace of the vial.

  • Adsorption: Keep the fiber exposed for a defined period (e.g., 15-40 minutes) at the same temperature, with continued agitation, to allow volatile compounds to adsorb onto the fiber coating.[3][10][11]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet, which is held at a high temperature (e.g., 250 °C).[8][11] Desorb the analytes for a sufficient time (e.g., 5 minutes) in splitless mode to ensure complete transfer to the GC column.[11]

4. GC-MS Analysis

  • GC Inlet: 250 °C, Splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).[7][9]

  • Oven Temperature Program: A typical program starts at 40 °C (hold for 3-4 min), then ramps at 5-10 °C/min to 180 °C, and finally ramps at 20-25 °C/min to 280 °C (hold for 5 min).[7][9][11] This program must be optimized for the specific fruit.

  • MS Parameters:

    • Ion Source: Electron Impact (EI) at 70 eV.[8][11]

    • Mass Range: Scan from m/z 40 to 500.[8]

    • Temperatures: Ion source at 230 °C, transfer line at 280 °C.[11]

5. Data Processing and Analysis

  • Compound Identification: Identify the volatile compounds by comparing their acquired mass spectra with those in a commercial mass spectral library (e.g., NIST, Wiley).[8] Further confirmation can be achieved by comparing their calculated Retention Indices (RI) with literature values.

  • Quantification: Perform semi-quantification by calculating the relative peak area of each compound (dividing the individual peak area by the total peak area). For more accurate quantification, calculate the concentration of each analyte relative to the peak area of the known concentration of the internal standard.[8][12]

Data Presentation: Optimized HS-SPME Parameters

The optimal conditions for HS-SPME are highly dependent on the fruit matrix. The following table summarizes optimized parameters from various studies.

FruitSPME FiberSample Amount/TypeIncubation/Extraction Temp.Incubation/Extraction TimeReference
Citrus (Whole) 50/30 µm DVB/CAR/PDMS1 whole fruitAmbient8-20 h (equilibration), 2-4 h (extraction)[1][13]
Starfruit (Juice) 65 µm DVB/PDMS15 g50 °C30 min[5]
Sweet Potato DVB/CAR/PDMSNot specified80 °C30 min (incubation), 30 min (extraction)[3]
Jabuticaba CAR/PDMSNot specified42 °C30 min[7]
Plum 120 µm DVB/CWR/PDMS0.5 g60 °C5 min (incubation), 15 min (extraction)[9]
Cherry 120 µm DVB/CWR/PDMS0.5 g60 °C5 min (incubation), 15 min (extraction)[11]
Blackcurrant Not specifiedNot specified50 °C10 min (pre-incubation), 30 min (extraction)[10]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for fruit volatile analysis using HS-SPME-GC-MS.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Fruit Sample B Homogenize A->B C Add NaCl & Internal Standard B->C D Transfer to Headspace Vial & Seal C->D E Incubate & Equilibrate (e.g., 50°C for 10 min) D->E F Expose SPME Fiber (e.g., 30 min) E->F G Thermal Desorption in GC Inlet (e.g., 250°C) F->G H Chromatographic Separation G->H I Mass Spectrometry Detection H->I J Peak Integration & Identification (Mass Spectral Library) I->J K Quantification (Internal Standard) J->K L Final Report K->L

HS-SPME-GC-MS workflow for fruit volatile analysis.

References

Application Notes and Protocols for the Chiral Separation of Propyl 2-Methylbutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is a chiral ester commonly found in fruits and used as a flavoring agent. The enantiomers of this compound, (R)- and (S)-propyl 2-methylbutyrate, can exhibit distinct sensory properties. For instance, in a related compound, Propyl (S)-2-methylbutanoate is described as having an intensive, full-ripe apple-note, while the (R)-enantiomer is characterized as weak and unspecific.[1] Consequently, the ability to separate and quantify these enantiomers is crucial for quality control in the flavor and fragrance industry, as well as in metabolic and toxicological studies within drug development.

This document provides detailed application notes and protocols for the chiral separation of propyl 2-methylbutyrate enantiomers, primarily focusing on Gas Chromatography (GC) with chiral stationary phases. While direct protocols for this specific ester are not abundant in published literature, the methodologies presented here are adapted from established procedures for structurally analogous compounds, such as other 2-methylbutanoic acid esters.

Chiral chromatography is the primary technique for separating enantiomers.[2] This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[3] For volatile compounds like esters, Gas Chromatography (GC) with a chiral stationary phase is often the most direct and efficient method.[3]

Principle of Chiral GC Separation

Direct chiral GC separation relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase.[3] These stationary phases are typically composed of a chiral selector, often a cyclodextrin (B1172386) derivative, coated or bonded to a polysiloxane backbone.[2][4] The three-dimensional structure of the chiral selector creates transient diastereomeric complexes with the enantiomers, leading to differences in retention times and enabling their separation.

Experimental Protocols

The following protocols are recommended starting points for the chiral separation of this compound enantiomers by Gas Chromatography. Optimization of these parameters may be necessary to achieve baseline separation for specific applications.

Protocol 1: Chiral GC Separation using a Cyclodextrin-Based Stationary Phase

This protocol is adapted from methods used for the separation of similar chiral esters and acids. Cyclodextrin-based columns are highly effective for the enantioseparation of a wide range of chiral compounds.[2][3]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Astec® CHIRALDEX™ B-DP (or similar β-cyclodextrin phase), 30 m x 0.25 mm I.D., 0.12 μm film thickness

  • Carrier Gas: Helium or Hydrogen[3][4]

GC Conditions:

Parameter Recommended Value
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Carrier Gas Helium
Inlet Pressure 30 psi
Oven Program 70 °C (isothermal) or 40 °C (1 min hold), then ramp at 2 °C/min to 230 °C (3 min hold)[2]
Injection Volume 1 µL

| Split Ratio | 50:1 |

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • The concentration should be optimized to avoid column overloading, typically in the range of 100-1000 µg/mL.

Protocol 2: Alternative Chiral Stationary Phase and Conditions

This protocol utilizes a different cyclodextrin-based column, which may offer alternative selectivity.

Instrumentation:

  • Gas Chromatograph with FID or MS

  • Chiral Capillary Column: CP-Chirasil-DEX CB (modified β-cyclodextrin), 25 m x 0.25 mm I.D., 0.25 μm film thickness[4]

  • Carrier Gas: Hydrogen[4]

GC Conditions:

Parameter Recommended Value
Injector Temperature 230 °C[4]
Detector Temperature 250 °C[4]
Carrier Gas Hydrogen
Flow Rate 80 cm/s[4]
Oven Program Start at 60°C, hold for 2 min, then ramp at 3°C/min to 180°C.
Injection Volume 1 µL

| Split Ratio | 50:1 |

Sample Preparation:

  • Prepare the sample as described in Protocol 1.

Data Presentation

The following table summarizes expected outcomes based on the separation of analogous compounds. Actual retention times and resolution for this compound will need to be determined experimentally.

ParameterProtocol 1 (Astec® CHIRALDEX™ B-DP)Protocol 2 (CP-Chirasil-DEX CB)
Expected Elution Order To be determined experimentallyTo be determined experimentally
(R)-Enantiomer Retention Time (min) tR1tR1'
(S)-Enantiomer Retention Time (min) tR2tR2'
Resolution (Rs) > 1.5 (Target)> 1.5 (Target)
Separation Factor (α) tR2 / tR1tR2' / tR1'

Note: Retention times are placeholders and must be determined empirically. The goal is to achieve a resolution (Rs) of at least 1.5 for baseline separation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral GC analysis of this compound enantiomers.

G Workflow for Chiral GC Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic Propyl 2-Methylbutyrate Sample Dilution Dilute with Hexane/Dichloromethane Sample->Dilution Injection Inject Sample into GC Dilution->Injection Prepared Sample Separation Separation on Chiral Column Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Raw Data Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report (Retention Times, Resolution, %ee) Integration->Report G Principle of Chiral Recognition on a Cyclodextrin CSP cluster_analyte Analyte cluster_interaction Interaction cluster_result Result R_Enantiomer (R)-Propyl 2-Methylbutyrate Complex_R Transient Diastereomeric Complex 1 (Stronger) R_Enantiomer->Complex_R S_Enantiomer (S)-Propyl 2-Methylbutyrate Complex_S Transient Diastereomeric Complex 2 (Weaker) S_Enantiomer->Complex_S CSP Chiral Stationary Phase (Cyclodextrin) Longer_RT Longer Retention Time Complex_R->Longer_RT Shorter_RT Shorter Retention Time Complex_S->Shorter_RT

References

Quantification of Propyl 2-Methylbutyrate in Apple Cultivars: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is an important ester that contributes to the characteristic fruity and sweet aroma of apples (Malus domestica). The concentration of this volatile organic compound can vary significantly among different apple cultivars, influencing their unique flavor profiles. Accurate quantification of propyl 2-methylbutyrate is crucial for quality control in the food and beverage industry, for breeding programs aiming to enhance desirable flavor attributes, and for research into the biochemical pathways of fruit aroma development.

This document provides detailed application notes and experimental protocols for the quantification of this compound in apple cultivars using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data for this compound found in various apple cultivars. The data has been compiled from peer-reviewed scientific literature.

Apple Cultivar(s)Sample TypeConcentration of this compoundReference
'Fuji'Juice0.64 ± 0.48 µg/L[1]
Average of 40 CultivarsPeelAverage: 13.66 µg/kg FW (Range: 0–94.23 µg/kg FW)[2]

FW: Fresh Weight

Experimental Protocols

The following is a detailed protocol for the quantification of this compound in apple samples, synthesized from established methodologies in the field.

Sample Preparation
  • Sample Selection: Select fresh, mature apples of the desired cultivar, free from any visible defects or diseases.

  • Homogenization:

    • For analysis of the whole fruit, wash the apple, remove the core and seeds, and homogenize the pulp and peel in a blender.

    • For analysis of specific tissues (peel or pulp), carefully separate the tissues before homogenization.

  • Sample Weighing: Accurately weigh a specific amount of the homogenized apple sample (e.g., 5-10 g) into a headspace vial (e.g., 20 mL).

  • Addition of Internal Standard: To ensure accurate quantification, add a known concentration of an internal standard to the sample. A common internal standard for this type of analysis is 2-octanol (B43104) or cyclohexanone.

  • Matrix Modification (Optional but Recommended): To enhance the release of volatile compounds, add a saturated solution of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample matrix.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent the loss of volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME)
  • SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used and recommended for the extraction of a broad range of volatile compounds in apples.

  • Fiber Conditioning: Prior to its first use, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

  • Incubation and Extraction:

    • Place the sealed headspace vial in a temperature-controlled autosampler tray or water bath.

    • Incubate the sample at a specific temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile analytes. Agitation of the sample during incubation and extraction can improve efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the GC, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

  • Gas Chromatography Parameters (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to a final temperature (e.g., 240°C) at a specific rate (e.g., 5°C/min), followed by a hold period.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 35-500

Data Analysis and Quantification
  • Compound Identification: Identify this compound in the chromatogram by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound at various concentrations, each containing the same concentration of the internal standard.

    • Calculate the concentration of this compound in the apple sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound in apple cultivars.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sp1 Apple Sample Selection sp2 Homogenization sp1->sp2 sp3 Weighing into Vial sp2->sp3 sp4 Addition of Internal Standard & NaCl sp3->sp4 sp5 Vial Sealing sp4->sp5 hs1 Incubation & Equilibration sp5->hs1 hs2 SPME Fiber Exposure (Extraction) hs1->hs2 gcms1 Thermal Desorption in GC Inlet hs2->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Mass Spectrometric Detection gcms2->gcms3 da1 Compound Identification gcms3->da1 da2 Quantification using Calibration Curve da1->da2

References

Application Notes and Protocols: Propyl 2-Methylbutyrate as a Flavor Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing propyl 2-methylbutyrate (B1264701) as a flavor standard in research settings. This document outlines its physicochemical properties, experimental protocols for sensory and analytical evaluations, its role in understanding olfactory signaling, and its application in drug development for taste masking.

Introduction to Propyl 2-Methylbutyrate

This compound (CAS No. 37064-20-3) is an ester recognized for its characteristic fruity aroma, often described as reminiscent of apple, pineapple, and wine. As a volatile organic compound, it is a key contributor to the natural flavor profile of various fruits and fermented beverages.[1] Its distinct and reproducible sensory properties make it an excellent candidate for use as a flavor standard in a variety of research applications, including sensory science, analytical chemistry, and pharmaceutical formulation.

Physicochemical Properties and Quality Standards

Ensuring the purity and stability of this compound is paramount for its use as a standard. The following tables summarize its key physicochemical properties and recommended quality control parameters.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₈H₁₆O₂ [2][3]
Molecular Weight 144.21 g/mol [2]
Appearance Colorless to light yellow liquid [4]
Odor Profile Fruity, winey, apple, pineapple, coconut, creamy, fatty [4]
Boiling Point 155-157 °C [5]
Flash Point 33.33 °C (92.00 °F) [6]
Density ~0.87 g/cm³ [7]
Refractive Index 1.399 - 1.406 @ 20°C [6]

| Solubility | Soluble in alcohol; slightly soluble in water |[4] |

Table 2: Quality Control and Stability Recommendations for this compound Standard

Parameter Recommendation Rationale Reference(s)
Purity (by GC) ≥ 98% Ensures the sensory and analytical profile is not influenced by impurities. [4][7]
Storage Cool, well-ventilated, dark place in a tightly sealed container. Minimizes degradation due to heat, light, and oxidation. Volatile standards should be stored in a refrigerator (2-8°C) or freezer (<0°C) to prevent evaporation. [4]
Shelf Life Approximately 12 months under proper storage. Esters can degrade over time, affecting their concentration and sensory properties. [4]

| Stability Testing | Regular monitoring of concentration using GC-MS. | Verifies the integrity of the standard over its shelf life. | |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide protocols for sensory and analytical evaluations using this compound as a standard.

This compound can be used as a reference standard for training sensory panels and for the quantitative descriptive analysis (QDA) of fruity aromas.

Protocol 3.1.1: Preparation of Standard Solutions for Sensory Analysis

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of high-purity this compound.

    • Dissolve the ester in a neutral solvent, such as high-purity ethanol (B145695) or propylene (B89431) glycol, to create a concentrated stock solution (e.g., 1000 ppm).

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with deionized, odor-free water or a relevant product base (e.g., a neutral sugar solution, a dearomatized wine or beer base) to achieve a range of concentrations. These concentrations should bracket the anticipated sensory threshold and relevant intensity levels for the specific application.

Protocol 3.1.2: Sensory Panel Training

  • Panelist Selection: Screen potential panelists for their ability to detect and describe basic tastes and aromas.

  • Reference Training:

    • Present panelists with a known concentration of the this compound standard solution.

    • Guide the panel in developing a consensus on the descriptive terms for the aroma profile (e.g., "apple," "pineapple," "fruity," "estery").

    • Provide other fruity ester standards (e.g., isoamyl acetate (B1210297) for "banana," ethyl hexanoate (B1226103) for "green apple") to help panelists differentiate between various fruity notes.

  • Intensity Scaling: Train panelists to rate the intensity of the "fruity" or specific aroma attributes on a standardized scale (e.g., a 15-point line scale or a category scale).

Protocol 3.1.3: Quantitative Descriptive Analysis (QDA)

  • Sample Preparation: Prepare unknown samples and a set of reference standards of this compound at varying, known concentrations.

  • Evaluation: In a controlled sensory laboratory environment, have the trained panelists evaluate the unknown samples and the reference standards. Panelists should rate the intensity of the predetermined sensory attributes.

  • Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine the perceived intensity of the fruity characteristics in the unknown samples relative to the this compound standard.

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the quantitative analysis of volatile compounds like this compound.

Protocol 3.2.1: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for analyzing this compound in a liquid matrix (e.g., beverages, drug formulations).

  • Sample and Standard Preparation:

    • Prepare a series of calibration standards by spiking a matrix similar to the unknown sample with known concentrations of this compound.

    • If necessary, add a suitable internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample) to both the calibration standards and the unknown samples.

    • Place a precise volume of the sample or standard into a headspace vial. The addition of NaCl may enhance the partitioning of the analyte into the headspace, but this should be optimized for the specific matrix.[8]

  • HS-SPME Procedure:

    • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a specific time to allow the volatiles to partition into the headspace.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separate the compounds on a suitable capillary column (e.g., a mid-polarity column like DB-5ms or a more polar column like a WAX phase).

    • Use the mass spectrometer in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 103) and the internal standard.[2]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from this curve.

Table 3: Example GC-MS Parameters for this compound Analysis

Parameter Setting
Injection Mode Splitless
Injector Temperature 250 °C
Column e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Oven Program 40 °C (hold 2 min), ramp at 5 °C/min to 200 °C, then 20 °C/min to 250 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 57

| Qualifier Ions | m/z 71, 85, 103 |

Application in Olfactory Research

The perception of fruity esters like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. These ORs are G-protein coupled receptors (GPCRs) that trigger a signaling cascade upon binding to an odorant molecule.

The binding of this compound to its cognate OR initiates the following signaling cascade:

  • Odorant Binding: this compound binds to a specific OR on the cilia of an olfactory sensory neuron.

  • G-Protein Activation: The activated OR couples to an olfactory-specific G-protein (Gαolf).

  • Second Messenger Production: Gαolf activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ ions.

  • Depolarization and Action Potential: The influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Propyl_2_methylbutyrate This compound OR Olfactory Receptor (GPCR) Propyl_2_methylbutyrate->OR Binds G_Protein Gαolf OR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP CNG_Channel CNG Ion Channel Depolarization Depolarization (Action Potential) CNG_Channel->Depolarization Na+/Ca2+ influx G_Protein->AC Activates cAMP->CNG_Channel Opens Taste_Masking_Workflow API_Profile 1. API Taste Profile Assessment Flavor_Selection 2. Select Flavor Standard (e.g., this compound) API_Profile->Flavor_Selection Formulation 3. Formulation Development Flavor_Selection->Formulation Sensory_Eval 4. Sensory Evaluation Formulation->Sensory_Eval Sensory_Eval->Formulation Iterate Analytical_Quant 5. Analytical Quantification (GC-MS) Sensory_Eval->Analytical_Quant Stability 6. Stability Studies Analytical_Quant->Stability

References

Application Notes and Protocols for the Sensory Evaluation of Propyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-methylbutyrate (B1264701) is an ester recognized for its characteristic fruity aroma, often described with notes of apple, pineapple, and wine.[1][2] It is utilized as a flavor and fragrance agent in various applications.[1] A comprehensive sensory evaluation is crucial for its application in product development, quality control, and for understanding its contribution to the overall sensory profile of a final product.

These application notes provide detailed protocols for the sensory evaluation of propyl 2-methylbutyrate, including panelist selection and training, determination of detection and recognition thresholds, and characterization of its sensory profile using various established methodologies.

General Safety Precautions

This compound is a flammable liquid and vapor.[3] Appropriate safety measures, including proper ventilation and avoidance of ignition sources, should be implemented during sample preparation and evaluation. It may also cause skin irritation.[4] All sensory evaluations should be conducted in a well-ventilated, dedicated sensory analysis laboratory.

Panelist Selection and Training

The reliability of sensory data is fundamentally dependent on the selection and training of sensory panelists.

3.1. Panelist Screening

Prospective panelists should be screened for their sensory acuity, ability to articulate sensory perceptions, and availability for training and testing sessions. Initial screening can involve basic taste and odor identification tests and matching tests to assess their discriminatory abilities.

3.2. Panelist Training

Selected panelists should undergo comprehensive training.[5][6][7] Training should focus on:

  • Familiarization with the specific sensory attributes of this compound.

  • Development of a standardized lexicon to describe the aroma and flavor characteristics.

  • Consistent use of intensity scales.[7]

  • Understanding and execution of different sensory test methodologies.

Quantitative Data Summary

The following tables summarize the types of quantitative data that should be collected during the sensory evaluation of this compound. Note: The values presented in these tables are for illustrative purposes only and must be determined experimentally using the protocols outlined in this document.

Table 1: Detection and Recognition Thresholds of this compound in Water

Threshold TypeConcentration (ppb, v/v)Standard DeviationMethod of Determination
Detection Threshold[Example Value: 0.5][Example Value: 0.1]ASTM E679-19 (Ascending Forced-Choice)
Recognition Threshold[Example Value: 2.0][Example Value: 0.5]ASTM E679-19 (Ascending Forced-Choice)

Table 2: Descriptive Sensory Profile of this compound (10 ppm in water)

AttributeMean Intensity Rating (0-15 scale)Standard Deviation
Aroma
Fruity[Example Value: 12.3][Example Value: 1.5]
Apple[Example Value: 9.8][Example Value: 2.1]
Pineapple[Example Value: 7.5][Example Value: 1.8]
Winey[Example Value: 4.2][Example Value: 1.2]
Chemical/Solvent[Example Value: 1.5][Example Value: 0.8]
Flavor
Fruity[Example Value: 11.9][Example Value: 1.7]
Sweet[Example Value: 8.5][Example Value: 2.0]
Sour[Example Value: 3.1][Example Value: 1.1]
Bitter[Example Value: 0.8][Example Value: 0.5]

Experimental Protocols

5.1. Determination of Detection and Recognition Thresholds

This protocol is adapted from ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[8][9][10]

Objective: To determine the lowest concentration at which the presence of this compound can be detected (detection threshold) and recognized (recognition threshold) in a specific medium (e.g., water).

Materials:

  • This compound (high purity)

  • Odor-free, tasteless water (or other specified medium)

  • Glass sniffing flasks or tasting cups with lids, properly cleaned and deodorized

  • Graduated pipettes and volumetric flasks for serial dilutions

  • Panelist response sheets

Procedure:

  • Sample Preparation: Prepare a series of ascending concentrations of this compound in the chosen medium. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).

  • Presentation: For each concentration level, present panelists with three samples (triangle test format), where two are blanks (medium only) and one contains the this compound solution. The order of presentation should be randomized for each panelist.

  • Evaluation: Panelists are instructed to sniff (for odor) or taste the samples from left to right and identify the "odd" sample.[11][12]

  • Data Collection: Panelists record their choice for each concentration level. If they correctly identify the odd sample, they are then asked if they can recognize or describe the sensation.

  • Threshold Calculation: The individual threshold is the concentration at which the panelist correctly identifies the odd sample in a certain number of consecutive presentations. The group threshold is typically calculated as the geometric mean of the individual thresholds.

5.2. Paired Comparison Test

This protocol is a directional difference test used to determine if a sensory attribute is more intense in one sample compared to another.[13][14][15]

Objective: To determine if a change in concentration of this compound significantly alters the intensity of a specific attribute (e.g., "fruity" aroma).

Materials:

  • Two solutions of this compound at different concentrations (e.g., 5 ppm and 10 ppm in water).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Coded sample cups.

  • Palate cleansers (e.g., unsalted crackers, room temperature water).

Procedure:

  • Sample Preparation: Prepare the two concentrations of this compound.

  • Presentation: Present each panelist with a pair of coded samples. The order of presentation of the two concentrations should be randomized across panelists.

  • Evaluation: Panelists are asked to evaluate both samples and identify which sample is more intense in the specified attribute (e.g., "Which sample has a stronger fruity aroma?").

  • Data Analysis: The number of correct identifications is tallied. Statistical analysis (e.g., using binomial tables or a chi-square test) is used to determine if there is a significant difference in the perceived intensity between the two samples.

5.3. Triangle Test

The triangle test is a discrimination method to determine if a sensory difference exists between two products.[16]

Objective: To determine if a change in the source or batch of this compound results in a perceivable sensory difference.

Materials:

  • Two samples of this compound (e.g., from two different suppliers).

  • Sensory evaluation booths.

  • Coded sample cups.

  • Palate cleansers.

Procedure:

  • Sample Preparation: Prepare solutions of the two this compound samples at the same concentration.

  • Presentation: Present each panelist with three coded samples. Two of the samples are identical, and one is different. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.[11]

  • Evaluation: Panelists are instructed to evaluate the samples from left to right and identify the "odd" sample.[11][12]

  • Data Analysis: The number of correct identifications is counted. Statistical tables for the triangle test are used to determine if a significant difference exists between the two samples at a given confidence level.

5.4. Quantitative Descriptive Analysis (QDA®)

This is a comprehensive method to create a detailed sensory profile of a substance.[17]

Objective: To identify, describe, and quantify the sensory attributes of this compound.

Materials:

  • A solution of this compound at a representative concentration.

  • A panel of 8-12 highly trained panelists.

  • Sensory evaluation software or response sheets with intensity scales (e.g., 15-point numerical scale or unstructured line scale).

  • Reference standards for different aroma and flavor attributes, if necessary.

Procedure:

  • Lexicon Development: Through open discussion and exposure to the sample, the panel develops a consensus vocabulary of descriptive terms for the aroma and flavor of this compound.

  • Training and Calibration: Panelists are trained to consistently use the agreed-upon lexicon and intensity scales. Reference standards can be used to anchor the scales for specific attributes.

  • Formal Evaluation: In individual booths, panelists independently rate the intensity of each attribute for the this compound sample. The evaluation is typically replicated to assess panelist performance and reliability.

  • Data Analysis: The intensity ratings are averaged across panelists and replications to generate a quantitative sensory profile. The results are often visualized using a spider or radar plot.[17]

Visualizations

Experimental Workflow for Sensory Evaluation of this compound

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup and Preparation cluster_testing Phase 2: Sensory Testing cluster_analysis Phase 3: Data Analysis and Reporting Panelist_Screening Panelist Screening Panelist_Training Panelist Training Panelist_Screening->Panelist_Training Threshold_Test Threshold Determination (ASTM E679-19) Panelist_Training->Threshold_Test Sample_Preparation Sample Preparation (this compound Solutions) Sample_Preparation->Threshold_Test Paired_Comparison Paired Comparison Test Sample_Preparation->Paired_Comparison Triangle_Test Triangle Test Sample_Preparation->Triangle_Test Descriptive_Analysis Quantitative Descriptive Analysis Sample_Preparation->Descriptive_Analysis Data_Collection Data Collection Threshold_Test->Data_Collection Paired_Comparison->Data_Collection Triangle_Test->Data_Collection Descriptive_Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting and Visualization (Tables, Spider Plots) Statistical_Analysis->Reporting

Caption: Workflow for the sensory evaluation of this compound.

Signaling Pathway for Odor and Taste Perception

Sensory_Perception_Pathway cluster_stimulus Stimulus cluster_reception Reception cluster_transduction Signal Transduction cluster_perception Perception Stimulus This compound Olfactory_Receptors Olfactory Receptors (Nose) Stimulus->Olfactory_Receptors Taste_Receptors Taste Receptors (Tongue) Stimulus->Taste_Receptors Neural_Signal_O Neural Signal Generation (Olfactory Bulb) Olfactory_Receptors->Neural_Signal_O Neural_Signal_T Neural Signal Generation (Taste Buds) Taste_Receptors->Neural_Signal_T Brain Brain (Cortex) Neural_Signal_O->Brain Neural_Signal_T->Brain Perception Sensory Perception (Aroma, Flavor, Intensity) Brain->Perception

Caption: Simplified pathway of odor and taste perception.

References

Application Notes and Protocols for the Solid-Phase Microextraction of Propyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. This document provides detailed application notes and experimental protocols for the analysis of propyl 2-methylbutyrate (B1264701), a volatile ester often associated with fruity aromas in food, beverages, and other complex samples. The methodologies described herein are based on validated headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Propyl 2-methylbutyrate (CAS: 37064-20-3) is an important flavor compound found in products like apples and beer.[1][2] Accurate quantification of this ester is crucial for quality control and flavor profile analysis.

Principles of Headspace SPME

HS-SPME involves the partitioning of analytes from the sample matrix into the headspace of a sealed vial. A fused silica (B1680970) fiber coated with a stationary phase is then exposed to the headspace, where the volatile analytes are adsorbed onto the fiber. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Data Presentation

The following tables summarize quantitative data from a validated method for the analysis of this compound in a beverage matrix (beer) using HS-SPME-GC-MS.[3]

Table 1: Validated Method Parameters for this compound Analysis

ParameterValueReference
SPME Fiber50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[3]
Extraction ModeHeadspace (HS)[3]
Sample Volume2 mL[1]
Incubation Temperature60°C[3]
Incubation Time7.5 minutes[3]
Extraction Time7.5 minutes[3]
Agitation500 rpm (10s on, 1s off)[3]
Desorption Temperature250°C[3]
Desorption Time1 minute[3]

Table 2: Method Validation Data for this compound

ParameterResultReference
Linearity (R²)> 0.99[3]
Limit of Detection (LOD)0.01 - 0.24 µg/L[3]
Limit of Quantification (LOQ)0.02 - 0.81 µg/L[3]
Working Range1 - 200 µg/L[3]

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix using HS-SPME-GC-MS, adapted from a validated method.[3]

Materials and Reagents
  • SPME Fiber Assembly: Manual or autosampler holder with a 50/30 µm DVB/CAR/PDMS fiber.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: Capable of maintaining the specified temperature and agitation speed.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • This compound standard: Purity >98%.

  • Internal Standard (optional but recommended): e.g., d6-geranyl acetate (B1210297) or ¹³C-methyl octanoate.[3]

  • Solvent: Ethanol (for standard preparation).

  • Sodium Chloride (NaCl): Analytical grade (optional, for modifying matrix ionic strength).

Sample Preparation
  • Pipette a 2 mL aliquot of the liquid sample into a 20 mL SPME vial.

  • If using an internal standard, spike the sample with a known concentration (e.g., 10 µg/L).

  • For certain matrices, the addition of salt (e.g., 0.8 g NaCl) may slightly improve the extraction of this compound.[3] However, the effect should be evaluated for your specific matrix as it can have a negative impact on other esters.[3]

  • Immediately seal the vial with the screw cap.

Headspace SPME Procedure
  • Place the sealed vial into the heater/agitator of the SPME autosampler or manual setup.

  • Incubation/Equilibration: Incubate the sample at 60°C for 7.5 minutes with agitation (500 rpm with a cycle of 10 seconds on and 1 second off).[3]

  • Extraction: After incubation, expose the DVB/CAR/PDMS fiber to the headspace of the vial for 7.5 minutes at 60°C, maintaining the same agitation pattern.[3]

GC-MS Analysis
  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC, set at 250°C.[3] Desorb the analytes for 1 minute in splitless or a suitable split mode.

  • Gas Chromatography:

    • Column: A suitable capillary column, for example, a DB-WAX (60 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: An example program is: start at 40°C, ramp to 62°C at 7.5°C/min, then to 72°C at 10°C/min, to 90°C at 5°C/min, to 100°C at 10°C/min, to 105°C at 5°C/min, to 150°C at 10°C/min, to 160°C at 2°C/min, to 170°C at 20°C/min, and finally to 300°C at 70°C/min.[3]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-300. For higher sensitivity, Selected Ion Monitoring (SIM) can be used. Characteristic ions for this compound can be found in spectral databases.[4]

Visualizations

The following diagrams illustrate the key workflows and relationships in the SPME analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis start Start sample_prep Pipette 2 mL sample into 20 mL vial start->sample_prep add_is Add Internal Standard (optional) sample_prep->add_is seal_vial Seal Vial add_is->seal_vial incubation Incubate at 60°C for 7.5 min with agitation seal_vial->incubation extraction Expose DVB/CAR/PDMS fiber for 7.5 min at 60°C with agitation desorption Thermal Desorption in GC inlet (250°C) extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for the HS-SPME-GC-MS analysis of this compound.

logical_relationship cluster_factors Key Experimental Factors cluster_outcomes Analytical Outcomes cluster_analyte fiber SPME Fiber Type (DVB/CAR/PDMS) analyte This compound Extraction Efficiency fiber->analyte temp Temperature (Incubation & Extraction) temp->analyte time Time (Incubation & Extraction) time->analyte agitation Agitation agitation->analyte matrix Sample Matrix (e.g., salt content) matrix->analyte sensitivity Sensitivity (LOD, LOQ) accuracy Accuracy precision Precision linearity Linearity analyte->sensitivity analyte->accuracy analyte->precision analyte->linearity

Caption: Factors influencing the analytical outcomes of SPME analysis.

References

Application of Propyl 2-Methylbutyrate in Flavor Reconstitution Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Propyl 2-methylbutyrate (B1264701) is a volatile ester that contributes a characteristic fruity, apple, pineapple, and wine-like aroma to a variety of fruits, most notably apples. Its role as a key aroma compound makes it a critical component in flavor reconstitution studies, particularly for creating authentic and impactful fruit flavors. This application note provides detailed protocols for the utilization of propyl 2-methylbutyrate in the reconstitution of apple flavor, including its analytical quantification, sensory evaluation, and incorporation into a model flavor system. The methodologies are intended for researchers, scientists, and professionals in the flavor and fragrance industry and drug development sectors who are engaged in the analysis and formulation of flavor profiles.

Introduction

Flavor reconstitution is the process of recreating the characteristic flavor of a food product by blending individual flavor compounds in specific ratios. This technique is essential for understanding the contribution of individual components to the overall sensory experience, as well as for the development of commercial flavorings. This compound has been identified as a significant volatile organic compound (VOC) in the aroma profile of numerous apple cultivars. Its presence, even at trace levels, can significantly impact the perception of fruitiness and authenticity in a reconstituted flavor.

This document outlines the necessary steps to:

  • Quantify the concentration of this compound in a natural product (e.g., apple essence).

  • Determine the sensory threshold of this compound.

  • Incorporate this compound into a model apple flavor formulation.

  • Conduct sensory panel evaluations to validate the reconstituted flavor.

Chemical and Sensory Properties of this compound

A thorough understanding of the physicochemical and sensory characteristics of this compound is fundamental to its effective application in flavor reconstitution.

PropertyValueReference
Chemical Name Propyl 2-methylbutanoate
CAS Number 37064-20-3
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Appearance Colorless liquid
Odor Description Fruity, apple, pineapple, winey[1]
Boiling Point 155-156 °C
Flash Point 33.33 °C
Solubility Soluble in alcohol, slightly soluble in water
Natural Occurrence Apples, durian, beer, chamomile[1]

Quantitative Data in Apple Flavor

The concentration of this compound can vary significantly among different apple cultivars and is a key factor in defining their unique aroma profiles. The Odor Activity Value (OAV), which is the ratio of a compound's concentration to its odor threshold, indicates its contribution to the overall aroma.

ParameterValueCultivar/MatrixReference
Average Concentration 13.66 µg/kg FWApple Peels (average of 40 cultivars)[2]
Concentration Range 0 - 94.23 µg/kg FWApple Peels (range in 40 cultivars)[2]
Odor Activity Value (OAV) 4.4Not-from-concentrate (NFC) apple juice[3]
Threshold of Concern 1800 µ g/person/day General[4]

Experimental Protocols

Quantification of this compound in Apple Essence

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound in a natural apple essence.

Materials:

  • Apple essence

  • This compound standard (≥98% purity)

  • Internal standard (e.g., 2-octanol)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace analysis (optional)

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in DCM (e.g., 1000 µg/mL).

    • Perform serial dilutions to create a series of standard solutions with concentrations ranging from 0.1 to 50 µg/mL.

    • Add a fixed concentration of the internal standard to each standard solution and a blank.

    • Analyze each standard solution by GC-MS to generate a calibration curve.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of apple essence, add 5 mL of DCM.

    • Vortex for 2 minutes and allow the layers to separate.

    • Collect the organic (DCM) layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

    • Add the internal standard at the same concentration used for the calibration curve.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

    • Identify this compound by its retention time and mass spectrum (key ions: m/z 71, 43, 57, 101).

    • Quantify using the calibration curve based on the peak area ratio of the analyte to the internal standard.

Determination of Sensory Odor Threshold

This protocol outlines the procedure for determining the odor threshold of this compound in water using the ASTM E679-04 method (Triangle Test).

Materials:

  • This compound standard

  • Odor-free water

  • Glass sniffing bottles with Teflon-lined caps

  • A panel of at least 15 trained sensory assessors

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Create a series of aqueous dilutions from the stock solution, with concentrations decreasing by a factor of three (e.g., 90, 30, 10, 3.3, 1.1, 0.37 µg/L).

    • For each concentration, prepare three sniffing bottles: two containing only odor-free water (blanks) and one containing the this compound dilution.

  • Sensory Evaluation:

    • Present the three bottles (two blanks and one sample) to each panelist in a randomized order.

    • Instruct panelists to sniff the headspace of each bottle and identify the "odd" sample.

    • A forced-choice method is used; panelists must choose one sample.

    • Conduct the evaluation in a well-ventilated, odor-free room.

  • Data Analysis:

    • Record the number of correct identifications at each concentration level.

    • The group threshold is the concentration at which 50% of the panel can correctly identify the odd sample above the chance level (33.3%). This can be calculated using statistical methods outlined in ASTM E679-04.

Reconstitution of a Model Apple Flavor

This protocol provides a starting point for the reconstitution of a simplified apple flavor, incorporating this compound. The concentrations are based on typical values found in apple aroma studies and should be optimized based on sensory feedback.

Materials:

  • This compound

  • Other key apple aroma compounds (e.g., hexyl acetate, butyl acetate, ethyl 2-methylbutanoate, (E)-2-hexenal, β-damascenone)

  • Food-grade ethanol

  • Odor-free water

  • Sugar (sucrose) and citric acid for the base medium

Procedure:

  • Prepare a Base Medium:

    • Create a simple aqueous solution containing 5% sucrose (B13894) and 0.1% citric acid to mimic the taste profile of apple juice.

  • Prepare a Flavor Concentrate:

    • In food-grade ethanol, prepare a stock solution of the following key apple aroma compounds.

CompoundConcentration in Concentrate (mg/L)Aroma Contribution
Hexyl acetate1000Sweet, pear, fruity
Butyl acetate800Sweet, fruity, banana
Ethyl 2-methylbutanoate500Fruity, apple-like
(E)-2-Hexenal200Green, leafy
β-Damascenone10Floral, fruity
This compound 150 Fruity, apple, pineapple
  • Create the Final Flavored Solution:

    • Add the flavor concentrate to the base medium at a starting dosage of 0.1% (v/v). This can be adjusted based on the desired flavor intensity.

  • Sensory Validation (Descriptive Analysis):

    • Present the reconstituted apple flavor and a commercial apple juice (as a reference) to a trained sensory panel.

    • Ask panelists to rate the intensity of key apple aroma attributes (e.g., fruity, green, sweet, floral, and the specific "apple" character) on a labeled magnitude scale (LMS).

    • Analyze the data to determine how closely the reconstituted flavor matches the reference and identify areas for optimization.

Visualizations

Experimental Workflow for Flavor Reconstitution

G cluster_0 Analysis of Natural Product cluster_1 Sensory Evaluation cluster_2 Flavor Reconstitution & Validation A1 Apple Essence A2 GC-MS Analysis A1->A2 A3 Identify & Quantify Key Odorants A2->A3 C1 Formulate Model Flavor A3->C1 Concentration Data B1 Determine Odor Thresholds B2 Calculate Odor Activity Values (OAVs) B1->B2 B2->C1 Sensory Importance C2 Sensory Panel Evaluation C1->C2 C3 Compare to Reference C2->C3 C4 Optimize Formulation C3->C4 C4->C1 Iterative Refinement

Caption: Workflow for the analysis, reconstitution, and validation of a fruit flavor.

Key Compound Interactions in Apple Flavor Perception

G cluster_esters Esters cluster_other Other Compounds Apple Flavor Apple Flavor This compound This compound Apple Flavor->this compound Fruity/Pineapple Hexyl acetate Hexyl acetate Apple Flavor->Hexyl acetate Sweet/Pear Butyl acetate Butyl acetate Apple Flavor->Butyl acetate Fruity/Banana Ethyl 2-methylbutanoate Ethyl 2-methylbutanoate Apple Flavor->Ethyl 2-methylbutanoate Apple-like E-2-Hexenal E-2-Hexenal Apple Flavor->E-2-Hexenal Green/Leafy beta-Damascenone beta-Damascenone Apple Flavor->beta-Damascenone Floral/Cooked Apple

Caption: Key aroma compounds and their contribution to the overall apple flavor profile.

Conclusion

This compound is a valuable tool for flavor chemists aiming to create authentic and appealing fruit flavors. By carefully quantifying its presence in natural products and understanding its sensory properties, researchers can effectively incorporate this compound into reconstituted flavor models. The protocols provided herein offer a comprehensive framework for the application of this compound in flavor reconstitution studies, from initial analysis to final sensory validation. Further optimization of the model flavor formulation can be achieved through iterative sensory testing and adjustment of the concentrations of key aroma compounds.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Propyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. The specific stereoisomer of a molecule can dramatically influence its biological activity, making the production of enantiomerically pure compounds a critical aspect of drug development and fine chemical manufacturing.[1] Propyl 2-methylbutyrate (B1264701), a valuable chiral ester, presents a synthetic challenge due to the small steric difference between the methyl and ethyl groups at its chiral center.[2] Enzymatic synthesis, particularly utilizing lipases, offers a highly selective and environmentally benign alternative to traditional chemical methods for producing chiral molecules.[1][3] Lipases can exhibit high enantioselectivity, catalyzing reactions under mild conditions and reducing the generation of hazardous waste.[1]

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of chiral propyl 2-methylbutyrate via the kinetic resolution of racemic 2-methylbutyric acid.

Principle of the Method

The enzymatic synthesis of chiral this compound is achieved through the kinetic resolution of a racemic mixture of (R,S)-2-methylbutyric acid. In this process, a lipase (B570770) selectively catalyzes the esterification of one enantiomer of the acid with propanol (B110389) at a much higher rate than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the propyl ester) from the unreacted, slower-reacting enantiomer of the acid. The general reaction is depicted below:

(R,S)-2-Methylbutyric Acid + Propanol ---(Lipase)--> (R)- or (S)-Propyl 2-Methylbutyrate + (S)- or (R)-2-Methylbutyric Acid

The choice of lipase is critical as it determines which enantiomer is preferentially esterified.

Data Presentation

The following tables summarize the performance of various lipases in the enantioselective esterification of 2-methylbutyric acid.

Table 1: Screening of Lipases for Enantioselective Esterification

Lipase SourceProduct EnantiomerConversion (%)Enantiomeric Excess (eep) (%)Enantioselectivity (E)Reference
Candida antarctica Lipase B (CaLB)(R)-pentyl 2-methylbutyrate409035[4]
Thermomyces lanuginosus Lipase (TLL)(R)-pentyl 2-methylbutyrate189126[4]
Candida rugosa Lipase (CRL)(S)-pentyl 2-methylbutyrate347510[4]
Rhizopus oryzae Lipase (ROL)(S)-pentyl 2-methylbutyrate35494[4]
Rhizomucor miehei (Lipase IM 20)(S)-methyl 2-methylbutyrate-~50-[5]
Aspergillus niger (Lipase AP)(S)-methyl 2-methylbutyrate-~50-[5]
Aspergillus javanicus (Lipase FAP-15)(S)-methyl 2-methylbutyrate-~50-[5]

Note: While the references used pentanol (B124592) or methanol, the enantiopreference of the lipases is expected to be similar for propanol.

Experimental Protocols

3.1. General Protocol for Enzymatic Esterification

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of racemic 2-methylbutyric acid with propanol.

Materials:

  • Racemic 2-methylbutyric acid

  • Propanol

  • Immobilized Lipase (e.g., Candida antarctica Lipase B)

  • Organic solvent (e.g., hexane, isooctane)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vials

Procedure:

  • To a reaction vial, add racemic 2-methylbutyric acid (e.g., 10 mmol) and propanol (e.g., 10 mmol).

  • Add an appropriate volume of organic solvent (e.g., 10 mL of hexane).

  • Add the immobilized lipase (e.g., 100 mg of CaLB).

  • If required, add molecular sieves to remove water produced during the reaction.

  • Seal the vial and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).

  • Monitor the reaction progress over time by taking small aliquots and analyzing them by gas chromatography (GC).

  • Once the desired conversion is reached (typically below 50% for high enantiomeric excess of the remaining acid), stop the reaction by filtering off the immobilized enzyme.

  • The product mixture containing the chiral this compound and the unreacted chiral 2-methylbutyric acid can then be separated and purified.

3.2. Analytical Protocol: Chiral Gas Chromatography (GC)

The enantiomeric excess of the product ester and the remaining acid is determined by chiral gas chromatography.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Rt-βDEXse, CP-Chirasil-Dex CB)[6][7]

Typical GC Conditions:

  • Column: Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness)[6]

  • Oven Temperature Program: 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min)[6]

  • Carrier Gas: Hydrogen at a constant flow or velocity (e.g., 80 cm/sec set at 40°C)[6]

  • Injector Temperature: 220°C

  • Detector Temperature: 220°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

Sample Preparation:

  • Dilute the reaction aliquot in a suitable solvent (e.g., hexane).

  • If analyzing the unreacted acid, derivatization to a more volatile ester (e.g., methyl ester) may be necessary for better chromatographic performance.

Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound and 2-methylbutyric acid (after derivatization if necessary).

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area_R - Area_S| / (Area_R + Area_S)] x 100 where Area_R and Area_S are the peak areas of the R- and S-enantiomers, respectively.

  • Calculate the conversion (c) based on the disappearance of the starting material or the formation of the product.

  • The enantioselectivity (E) can be calculated using the following equation: E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)] where c is the conversion and ee_s is the enantiomeric excess of the substrate.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_analysis Analysis & Separation Racemic_Acid Racemic 2-Methylbutyric Acid Reaction_Vessel Reaction at Controlled Temperature & Agitation Racemic_Acid->Reaction_Vessel Propanol Propanol Propanol->Reaction_Vessel Lipase Immobilized Lipase Lipase->Reaction_Vessel Solvent Organic Solvent Solvent->Reaction_Vessel Monitoring Reaction Monitoring (GC) Reaction_Vessel->Monitoring Aliquots Separation Separation of Products Reaction_Vessel->Separation Final Mixture Monitoring->Reaction_Vessel Continue/Stop Chiral_Ester Chiral Propyl 2-Methylbutyrate Separation->Chiral_Ester Unreacted_Acid Enantioenriched 2-Methylbutyric Acid Separation->Unreacted_Acid

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-methylbutyric acid.

Logical_Relationship cluster_reactants Inputs cluster_catalyst Catalyst cluster_process Process cluster_products Outputs Racemic_Acid (R,S)-2-Methylbutyric Acid Process Selective Esterification Racemic_Acid->Process Alcohol Propanol Alcohol->Process Enzyme Enantioselective Lipase Enzyme->Process catalyzes Chiral_Ester Chiral Propyl 2-Methylbutyrate Process->Chiral_Ester Unreacted_Acid Enantioenriched 2-Methylbutyric Acid Process->Unreacted_Acid

References

Troubleshooting & Optimization

Optimizing propyl 2-methylbutyrate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of propyl 2-methylbutyrate (B1264701). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this important ester.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of propyl 2-methylbutyrate via Fischer esterification of 2-methylbutyric acid and propanol (B110389).

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is maintained at a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-methylbutyric acid) is consumed. Reaction times of 1-10 hours are typical.[1]
Equilibrium not shifted towards product formation.Use a significant excess of one reactant, typically the more cost-effective and easily removable one (propanol).[2] Alternatively, remove water as it forms using a Dean-Stark apparatus.[2]
Inactive or insufficient catalyst.Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at a loading of 1-5 mol% relative to the limiting reagent.
Low Product Purity Presence of unreacted 2-methylbutyric acid.During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining acid.
Presence of unreacted propanol.Wash the organic layer with water or brine to remove excess propanol. Ensure complete removal during the final distillation step by carefully monitoring the distillation temperature.
Formation of byproducts (e.g., dipropyl ether).This can occur if the reaction temperature is too high or if the acid catalyst concentration is excessive. Maintain a gentle reflux and use the recommended catalyst loading.
Dark Brown or Black Reaction Mixture Polymerization or decomposition of starting materials or product.This may be caused by excessive heating. Ensure the reaction is heated gently and evenly. Consider using a milder catalyst or shorter reaction time if the problem persists.
Difficulty in Product Isolation Emulsion formation during aqueous work-up.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the layers to separate completely before proceeding.
Inefficient distillation.Ensure the distillation apparatus is set up correctly and that the thermometer is properly placed to accurately measure the vapor temperature. The boiling point of this compound is approximately 156-157°C.[]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common method is the Fischer esterification of 2-methylbutyric acid with propanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] This reaction is an equilibrium process that can be driven to completion by using an excess of one of the reactants or by removing the water byproduct as it is formed.[2]

Q2: How can I optimize the yield of this compound?

A2: To optimize the yield, you can:

  • Use an excess of one reactant: Typically, using an excess of propanol (e.g., 2-3 equivalents) can shift the equilibrium towards the product side.[2]

  • Remove water: Employing a Dean-Stark apparatus to azeotropically remove water as it is formed is a highly effective method to drive the reaction to completion.[2]

  • Optimize catalyst concentration: A catalyst loading of 1-5 mol% is generally sufficient. Higher concentrations can lead to side reactions.

  • Control temperature and reaction time: Refluxing the reaction mixture for an adequate amount of time (typically 1-10 hours) is crucial.[1] The optimal time should be determined by monitoring the reaction's progress via TLC.

Q3: What are the potential side reactions and impurities I should be aware of?

A3: Potential side reactions and impurities include:

  • Unreacted starting materials: 2-methylbutyric acid and propanol.

  • Dehydration of propanol: At high temperatures, the acid catalyst can promote the dehydration of propanol to form propene or dipropyl ether.

  • Polymerization: Although less common for this specific reaction, overheating can potentially lead to polymerization of reactants or products.

These impurities can typically be identified by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Q4: How can I effectively purify the synthesized this compound?

A4: A standard purification procedure involves:

  • Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst and any unreacted 2-methylbutyric acid.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Distillation: After filtering off the drying agent, purify the crude ester by fractional distillation to separate the this compound from any remaining starting materials and byproducts.

Q5: What are the expected spectroscopic data for pure this compound?

A5: While specific NMR and IR spectra should be run for confirmation, you can expect to see characteristic peaks. For Mass Spectrometry (GC-MS), prominent fragments for this compound can be observed.[5]

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. Please note that these are general trends for Fischer esterification, and optimal conditions should be determined experimentally.

Parameter Condition Effect on Yield Effect on Purity Notes
Molar Ratio (Propanol:Acid) 1:1ModerateGoodEquilibrium may limit the yield to around 60-70%.
3:1HighGoodExcess alcohol shifts the equilibrium, increasing the yield.
5:1Very HighMay DecreaseWhile yield may increase, removing a large excess of alcohol can be challenging and may introduce impurities if not done carefully.
Catalyst Loading (p-TsOH) 1 mol%ModerateHighSlower reaction rate.
2.5 mol%HighHighA good balance between reaction rate and minimizing side reactions. A study on propyl propanoate showed a yield of 96.9% under similar conditions.[4]
5 mol%HighMay DecreaseIncreased risk of side reactions like dehydration of the alcohol.
Temperature Reflux (approx. 97-100°C)OptimalOptimalEnsures a sufficient reaction rate without significant decomposition.
Below RefluxLowHighThe reaction will be very slow.
Significantly Above RefluxN/A (requires sealed vessel)May DecreaseIncreased risk of byproduct formation.
Reaction Time 1 hourLow to ModerateGoodThe reaction may not go to completion.
4 hoursHighHighA reasonable time to approach equilibrium under reflux.
8+ hoursHighHighMay be necessary to reach maximum conversion, especially with lower catalyst loading or temperature.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound using Fischer esterification with a Dean-Stark trap for water removal.

Materials:

  • 2-Methylbutyric acid

  • n-Propanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-methylbutyric acid (e.g., 0.2 mol), n-propanol (e.g., 0.4 mol, 2 equivalents), toluene (as a solvent to facilitate azeotropic removal of water, e.g., 50 mL), and p-toluenesulfonic acid monohydrate (e.g., 0.004 mol, 2 mol%).

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried solution into a clean, dry round-bottom flask. Remove the toluene solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ester by fractional distillation. Collect the fraction that boils at approximately 156-157°C.

Expected Yield: Based on similar esterification reactions, a yield of 80-95% can be expected with this optimized procedure.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Reactants (2-Methylbutyric Acid, Propanol, Toluene) catalyst 2. Add Catalyst (p-TsOH) reactants->catalyst reflux 3. Reflux with Dean-Stark Trap catalyst->reflux wash_bicarb 4. Wash with NaHCO3 reflux->wash_bicarb wash_water 5. Wash with Water wash_bicarb->wash_water wash_brine 6. Wash with Brine wash_water->wash_brine dry 7. Dry with Na2SO4 wash_brine->dry evaporate 8. Remove Solvent dry->evaporate distill 9. Fractional Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes no_sm No SM Present check_sm->no_sm No increase_time Action: Increase Reaction Time/Temp sm_present->increase_time check_water Action: Check for Water Removal sm_present->check_water check_catalyst Action: Check Catalyst Activity sm_present->check_catalyst workup_issue Issue with Work-up or Purification no_sm->workup_issue loss_during_wash Loss during Aqueous Washes? workup_issue->loss_during_wash Yes distillation_issue Improper Distillation? workup_issue->distillation_issue Yes review_wash Action: Review Washing Technique loss_during_wash->review_wash review_distill Action: Review Distillation Setup distillation_issue->review_distill

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

GC-MS Technical Support Center: Troubleshooting Peak Tailing of Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing issues encountered during the GC-MS analysis of esters. The following question-and-answer format directly addresses common problems and offers systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for my ester compounds?

Peak tailing in gas chromatography is a distortion where the peak's trailing edge is broader than its leading edge.[1] For esters, which can possess some polarity, this is often caused by undesirable secondary interactions with "active sites" within the GC system or by physical issues in the flow path.[2][3]

The primary causes can be categorized as either chemical or physical:

  • Chemical Causes (Activity): Esters can interact with active sites, which are typically acidic silanol (B1196071) groups (-SiOH) on the surfaces of the inlet liner, the front of the column, or other points in the sample flow path.[4] This reversible adsorption delays a portion of the analyte molecules, causing them to elute later and create a tail.

  • Physical Causes (Flow Path Disruption): Issues such as improper column installation, dead volumes, or contamination can disrupt the carrier gas flow path, leading to turbulence and band broadening that manifests as tailing.[2][5]

Q2: How can I determine if the peak tailing is a chemical (activity) or physical (flow path) problem?

A key diagnostic step is to observe which peaks in your chromatogram are tailing.[2]

  • If only specific, polar ester peaks are tailing while non-polar compounds (like alkanes) in the same run have symmetrical peaks, the issue is likely due to chemical interactions (activity).

  • If most or all peaks in the chromatogram, including the solvent peak, are tailing , the problem is more likely physical, suggesting a disruption in the carrier gas flow path.[2][5]

Troubleshooting Guide 1: Addressing Chemical Activity

If you suspect active sites are the cause of peak tailing for your esters, the following steps provide a systematic approach to passivating your GC-MS system.

Q3: My polar ester peaks are tailing. Where should I start my investigation?

The GC inlet is the most common source of activity and contamination.[6][7] Therefore, routine inlet maintenance is the most effective first step.[8] Sudden issues with tailing often point to recent contamination of the inlet or column.[8]

A systematic troubleshooting workflow is outlined below:

G cluster_0 Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing of Polar Esters inlet_maint Perform Inlet Maintenance: - Replace Liner - Replace Septum - Replace Inlet Seal start->inlet_maint problem_solved1 Problem Resolved inlet_maint->problem_solved1 Check Peak Shape column_maint Perform Column Maintenance: - Trim 15-30 cm from column inlet inlet_maint->column_maint Tailing Persists problem_solved2 Problem Resolved column_maint->problem_solved2 Check Peak Shape recondition_col Recondition Column column_maint->recondition_col Tailing Persists problem_solved3 Problem Resolved recondition_col->problem_solved3 Check Peak Shape replace_col Column may be permanently damaged. Replace Column. recondition_col->replace_col Tailing Persists G cluster_0 Mechanism of Ester Peak Tailing ester Ester Molecule (Analyte) interaction Secondary Interaction (Hydrogen Bonding) ester->interaction silanol Active Silanol Site (-SiOH) on Column/Liner Surface silanol->interaction tailing Delayed Elution (Peak Tailing) interaction->tailing

References

Improving resolution of propyl 2-methylbutyrate in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of propyl 2-methylbutyrate (B1264701), particularly in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor resolution for propyl 2-methylbutyrate?

A1: Poor resolution of this compound in techniques like Gas Chromatography (GC) is often a multi-faceted issue. The primary causes include co-elution with interfering compounds from the sample matrix, peak tailing due to active sites in the system, and sub-optimal chromatographic conditions that fail to separate it from structurally similar isomers (e.g., propyl isovalerate).[1][2] Inadequate sample preparation is a major contributor, as complex matrices introduce contaminants that can degrade analytical performance.[3][4]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing, where the latter half of the peak is broader than the front, is a common problem in GC analysis.[5][6] It compromises resolution and the accuracy of quantification. The most frequent causes include:

  • Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, the column's stationary phase, or the detector.[6][7] Using fresh, deactivated liners and trimming the first 0.5-1 meter from the front of the column can resolve this.[1][5]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes, leading to tailing.[5][7] Ensure the column is cut at a clean 90° angle and installed according to the manufacturer's specifications.[6]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, causing peak distortion.[1][7] Regular inlet maintenance and trimming the column can mitigate this.

Q3: How can I improve the separation of this compound from matrix interferences?

A3: Effective sample preparation is critical for removing matrix components that interfere with your analyte.[8][9] The choice of technique depends on the matrix and the properties of this compound (a volatile ester).

  • Solid-Phase Microextraction (SPME): Ideal for volatile compounds, SPME extracts analytes from the headspace or by direct immersion in a liquid sample, concentrating them on a coated fiber while leaving behind non-volatile matrix components.[4]

  • Liquid-Liquid Extraction (LLE): A fundamental technique that separates compounds based on their relative solubilities in two different immiscible liquids.[4]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to trap either the analyte or the interferences, allowing for their separation.[3][4]

  • QuEChERS: Standing for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method is highly effective for cleaning up complex matrices like food samples through a combination of solvent extraction and dispersive SPE.[3][9]

Q4: I suspect co-elution with an isomer. How can I optimize my GC method to improve separation?

A4: Separating isomers requires careful optimization of chromatographic parameters to enhance selectivity.

  • Column Selection: The choice of stationary phase is crucial. For esters, a mid-polarity column (e.g., containing a percentage of phenyl or cyanopropyl) can offer different selectivity compared to a standard non-polar phase like a DB-5.[10] For separating enantiomers (chiral isomers), a specialized chiral column is necessary.[11]

  • Temperature Program: Lowering the initial oven temperature can improve the focusing of volatile analytes at the head of the column.[5] A slower temperature ramp rate increases the interaction time with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[6]

  • Carrier Gas Flow Rate: Operating at the optimal flow rate for your carrier gas (e.g., Helium, Hydrogen) maximizes column efficiency. Deviating from this can lead to band broadening and reduced resolution.[1]

  • Film Thickness: For highly volatile compounds, a thicker stationary phase film can increase retention and improve resolution from the solvent front or other early-eluting peaks.[12]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Resolution

This logical workflow helps pinpoint the cause of poor resolution.

start Poor Resolution Observed peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing / Fronting peak_shape->tailing Distorted symmetric Symmetric Peaks, Poor Separation peak_shape->symmetric Good cause_tailing Cause: Active Sites / Contamination / Poor Installation tailing->cause_tailing cause_symmetric Cause: Sub-optimal Selectivity / Efficiency symmetric->cause_symmetric solution_tailing Solution: - Replace Liner & Septum - Trim Column (0.5m) - Re-install Column cause_tailing->solution_tailing solution_symmetric Solution: - Optimize Temp. Program - Change Carrier Gas Flow - Change Column Phase cause_symmetric->solution_symmetric

Fig 1. Decision tree for troubleshooting poor peak resolution.
Guide 2: Summary of Corrective Actions for Common GC Issues

The table below summarizes common issues encountered during the analysis of this compound and their corresponding solutions.

Problem Potential Cause(s) Recommended Solution(s) Reference(s)
Peak Tailing Active sites in the liner or column; Column contamination; Improper column installation.Use a deactivated inlet liner; Trim 0.5-1m from the column inlet; Re-cut and re-install the column.[1][5][6][7]
Co-elution Insufficient column selectivity; Sub-optimal temperature program; Matrix interference.Change to a different stationary phase (e.g., mid-polarity); Decrease temperature ramp rate; Implement a more rigorous sample cleanup method (SPME, SPE).[1][2][3]
Broad Peaks Sub-optimal carrier gas flow rate; Column contamination; Too high initial oven temperature.Check and adjust carrier gas velocity; Bake-out or trim the column; Set initial oven temp ~20°C below solvent boiling point.[1][5]
Ghost Peaks Contaminated carrier gas; Septum bleed; Dirty inlet or syringe.Run blank analyses to isolate the source; Use high-quality septa; Perform inlet maintenance.[1][12]

Experimental Protocols

Protocol 1: Headspace SPME Sample Preparation for this compound

This protocol is a starting point for extracting this compound from a liquid matrix (e.g., biological fluid, beverage).

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and septa

  • Heater/stirrer or autosampler with agitation and temperature control

  • Gas chromatograph with a split/splitless inlet

Methodology:

  • Sample Aliquot: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Modifier Addition (Optional): Add a salt (e.g., NaCl) to saturation to increase the partitioning of volatile analytes into the headspace ("salting out").[4]

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Incubation/Equilibration: Place the vial in a heating block or the autosampler agitator set to 60°C. Allow the sample to equilibrate for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet, heated to 250°C, for 5 minutes to ensure complete thermal desorption of the analytes onto the column.

Protocol 2: General Purpose GC-MS Method

This protocol provides recommended starting parameters for the GC-MS analysis of this compound. Optimization will be required based on the specific matrix and instrumentation.

Parameter Recommended Setting Rationale
Column 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar column is a good starting point. Consider a mid-polarity phase for isomer separation.
Inlet Splitless Mode, 250°CSplitless injection maximizes sensitivity for trace analysis. High temperature ensures rapid vaporization.[12]
Split Vent Open Time 1.0 minAllows for efficient transfer of analyte to the column while venting the majority of the solvent.[12]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good efficiency and is inert.
Oven Program 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)The initial hold helps focus volatile analytes. The ramp rate can be slowed to improve resolution.
MS Transfer Line 280°CPrevents condensation of analytes before they reach the mass spectrometer.
Ion Source 230°CStandard temperature for electron ionization (EI).
MS Quadrupole 150°CStandard temperature for the mass filter.
Scan Range 35 - 350 amuCovers the expected mass fragments of this compound and potential interferences.
Sample Preparation and Analysis Workflow

The following diagram illustrates a typical workflow from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Complex Matrix Sample extract Extraction (LLE, SPE, SPME, QuEChERS) sample->extract cleanup Cleanup / Concentration extract->cleanup vial Transfer to Autosampler Vial cleanup->vial gc GC Separation vial->gc ms MS Detection gc->ms data Data Processing & Quantification ms->data

Fig 2. General workflow for the analysis of volatile compounds in complex matrices.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the thermal degradation of esters during Gas Chromatography (GC) injection.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ester degradation during GC analysis?

A1: The primary causes of ester degradation during GC analysis are high temperatures in the injection port and the presence of active sites within the GC system.[1] Many esters are thermally labile, meaning they can chemically break down at the high temperatures required for vaporization.[1][2] Additionally, active sites, such as exposed silanol (B1196071) groups on glass surfaces in the inlet liner or column, can catalyze degradation reactions.[1][3][4] Leaks that introduce oxygen can also cause oxidation, especially at elevated temperatures.[5]

Q2: My chromatogram shows poor peak shape (tailing, broadening) or a complete loss of my ester analyte. What is the most likely cause?

A2: This is a common issue when analyzing thermally sensitive compounds like esters.[6] The most probable cause is either thermal degradation in the hot injection port or adsorption of the analyte to active sites within the system.[4][6] High inlet temperatures can break the compound down before it reaches the column, while active sites in the liner can irreversibly bind or catalytically degrade the ester, leading to peak tailing or complete signal loss.[4][7]

Q3: Are certain types of esters more susceptible to degradation?

A3: Yes, esters, alongside other compounds with sensitive functional groups like aldehydes, are particularly susceptible to both thermal degradation and hydrolysis.[1] For these compounds, it is crucial to use lower injector temperatures, ensure a completely inert flow path, and use high-purity, dry solvents to minimize breakdown.[1][8]

Q4: What is an "active site" and how does it affect my analysis?

A4: An active site is a location in the GC flow path that can interact with and chemically alter an analyte.[1] In GC inlets, these are often found on the surface of the glass liner and can include silanol groups (Si-OH) or metallic impurities.[3][4] These sites can cause unwanted adsorption, leading to peak tailing, or can catalyze the degradation of thermally sensitive compounds like esters, resulting in reduced analyte response and inaccurate quantification.[3][4]

Q5: When should I consider chemical derivatization for my ester analysis?

A5: You should consider derivatization when you are unable to achieve good peak shape or response despite optimizing GC inlet conditions.[1][6] Derivatization is a process that chemically modifies the ester to make it more thermally stable and volatile, which improves its chromatographic behavior.[1][9][10] This is especially useful for esters that are polar or have high boiling points.[9]

Troubleshooting Guide: Ester Degradation

This guide provides a systematic approach to identifying and resolving common issues related to the thermal degradation of esters.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor peak shape and analyte loss when analyzing esters.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Problem: Poor Peak Shape / Low Response for Ester Analyte check_temp Step 1: Check Inlet Temperature Is it too high? start->check_temp solution_temp Solution: Lower temperature in 20-25°C increments. Find lowest temp for good vaporization. check_temp->solution_temp Yes check_liner Step 2: Inspect Inlet Liner Is it old, dirty, or non-deactivated? check_temp->check_liner No solution_temp->check_liner solution_liner Solution: Replace with a new, high-quality deactivated (silylated) liner. check_liner->solution_liner Yes check_injection Step 3: Evaluate Injection Technique Using standard hot splitless? check_liner->check_injection No solution_liner->check_injection solution_injection Solution: Consider 'cold' injection techniques. (PTV or Cool On-Column) check_injection->solution_injection Yes check_derivatization Step 4: Consider Sample Chemistry Is the ester inherently unstable? check_injection->check_derivatization No end_node Resolution: Improved Peak Shape, Response, and Reproducibility solution_injection->end_node solution_derivatization Solution: Derivatize the ester (e.g., silylation) to increase thermal stability. check_derivatization->solution_derivatization Yes check_derivatization->end_node No, consult advanced troubleshooting solution_derivatization->end_node G cluster_0 Factors Causing Degradation cluster_1 Mitigation Strategies Temp High Temperature Degradation Ester Degradation Temp->Degradation Time Long Residence Time Time->Degradation Activity Catalytic Surfaces Activity->Degradation Chemistry Inherent Instability Chemistry->Degradation Opt_Temp Optimize Inlet Temp Opt_Inject Change Injection Technique Opt_Liner Use Inert Liner/Flowpath Opt_Chem Derivatization Degradation->Opt_Temp Degradation->Opt_Inject Degradation->Opt_Liner Degradation->Opt_Chem

References

Addressing co-elution issues in the analysis of flavor esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of flavor esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to co-elution issues in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in flavor ester analysis?

A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[1][2] This is a significant issue in flavor ester analysis because it prevents the accurate identification and quantification of individual esters, which is crucial for defining a product's flavor profile.[1]

Q2: How can I identify co-eluting peaks in my chromatogram?

A2: There are several methods to detect co-elution:

  • Peak Shape Analysis: Look for asymmetrical peaks. While a perfectly symmetrical peak can still hide a co-eluting compound, signs like a peak shoulder or a small hump on the tail are strong indicators of overlapping peaks.[1] A shoulder represents a sudden discontinuity, which is different from tailing, characterized by a gradual exponential decline.[1]

  • Diode Array Detector (DAD): If your system has a DAD, you can perform a peak purity analysis. The detector scans across the peak, collecting multiple UV spectra. If all the spectra are identical, the peak is likely pure. If they differ, co-elution is occurring.[1]

  • Mass Spectrometry (MS): When using a GC-MS system, you can examine the mass spectra at different points across the chromatographic peak (peak slicing). A change in the mass spectrum from the leading edge to the trailing edge of the peak indicates the presence of more than one compound.

Q3: My chromatogram shows co-elution of several flavor esters. What are the first troubleshooting steps I should take?

A3: The most effective initial step is to optimize your GC oven temperature program. A slower temperature ramp rate often provides the best chance of resolving closely eluting compounds.[3] Additionally, lowering the initial oven temperature can improve the separation of early-eluting, more volatile esters.[3]

Q4: Can changing my GC column help resolve co-eluting esters?

A4: Absolutely. The choice of stationary phase is the most critical factor for selectivity.[4] If you are using a non-polar column (like a DB-1 or DB-5), switching to a more polar column (like a WAX or a cyanopropyl phase) can significantly alter the elution order and resolve esters that co-elute on the non-polar phase.[4] This is because polar columns provide different selectivity based on interactions like dipole-dipole and hydrogen bonding, in addition to separation by boiling point.

Q5: What is Solid Phase Microextraction (SPME), and can it help with co-elution?

A5: Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that extracts and concentrates volatile and semi-volatile compounds, such as flavor esters, from a sample matrix. While SPME primarily addresses sample cleanup and concentration, it can indirectly help with co-elution by reducing matrix interferences that can cause peak broadening and overlap.

Q6: I have tried optimizing my GC method, but some isomeric esters still co-elute. What are my options?

A6: For challenging separations of isomers, more advanced techniques may be necessary:

  • High-Resolution GC Columns: Using longer columns (e.g., >60 m) or columns with a smaller internal diameter (e.g., 0.18 mm) can increase theoretical plates and improve resolution.[5]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns of different polarities to provide a much higher degree of separation than single-dimension GC. It is particularly effective for resolving components in highly complex samples.[6]

  • Deconvolution Software: If chromatographic resolution is not fully achievable, deconvolution algorithms can mathematically separate overlapping peaks based on subtle differences in their mass spectra.

Troubleshooting Guides and Data Presentation

Impact of GC Parameter Adjustments on Peak Resolution

The following table summarizes the qualitative effects of common GC parameter adjustments on peak resolution, analysis time, and other considerations.

Parameter ChangeEffect on ResolutionEffect on Analysis TimeKey Considerations
Decrease Oven Temp. Ramp Rate Increases IncreasesVery effective for resolving closely boiling compounds.[3]
Decrease Initial Oven Temp. Increases (for early peaks) IncreasesImproves focusing of volatile analytes at the start of the run.[3]
Increase Column Length Increases IncreasesDoubling column length increases resolution by a factor of ~1.4.[5]
Decrease Column Internal Diameter Increases DecreasesLeads to sharper peaks but has lower sample capacity.[5]
Increase Film Thickness Increases (for volatile compounds) IncreasesBetter for retaining and separating highly volatile esters.
Change Stationary Phase Polarity Alters Selectivity VariableThe most powerful tool for changing elution order and resolving co-eluting peaks.[4]
Decrease Carrier Gas Flow Rate Increases (towards optimum) IncreasesOperating at the optimal linear velocity maximizes efficiency.[3]
Common GC Columns for Flavor Ester Analysis

The choice of stationary phase is critical for achieving selectivity. This table provides an overview of common GC column phases used for flavor ester analysis.

Stationary PhasePolarityTypical Applications & Characteristics
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Non-PolarGeneral purpose, separates primarily by boiling point. Good for initial screening.
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)Non-PolarSlightly more polar than 100% dimethylpolysiloxane, good for a wide range of flavor compounds.
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)PolarExcellent for separating polar compounds like esters, alcohols, and aldehydes. Provides different selectivity than non-polar phases.[7]
Cyanopropyl-based phases (e.g., DB-225, SP-2330)Intermediate to High PolarityOffers unique selectivity for cis/trans isomers of fatty acid methyl esters and other unsaturated compounds.[8]

Experimental Protocols

Protocol 1: GC Method Optimization for Co-eluting Esters

This protocol outlines a systematic approach to optimize a GC method to resolve co-eluting flavor esters.

  • Initial Analysis (Scouting Run):

    • Column: Start with a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injector: 250°C, Split ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C hold for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.

    • Detector: MS or FID at 250°C.

    • Action: Identify the critical pairs of co-eluting or poorly resolved esters.

  • Optimize Temperature Program:

    • Reduce Ramp Rate: Decrease the temperature ramp rate in steps (e.g., from 10°C/min to 5°C/min, then to 3°C/min). Analyze the effect on the resolution of the critical pairs.[3]

    • Lower Initial Temperature: If early eluting peaks are co-eluting, lower the initial oven temperature to 35°C.

    • Introduce a Mid-Ramp Hold: If the co-eluting pair is in the middle of the chromatogram, add a 1-2 minute isothermal hold about 20-30°C below their elution temperature.

  • Adjust Carrier Gas Flow Rate:

    • Determine the optimal linear velocity for your carrier gas and column dimensions (refer to manufacturer's guidelines).

    • Adjust the flow rate to be at or slightly below the optimum to maximize resolution. Be aware that this will increase analysis time.[3]

  • Change Stationary Phase:

    • If optimization on the non-polar column is unsuccessful, switch to a polar column (e.g., a WAX column of the same dimensions).

    • Run the same sample with the initial scouting temperature program and observe the changes in elution order and resolution. The different selectivity of the polar phase will often resolve peaks that co-eluted on a non-polar column.[4]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Flavor Ester Analysis

This protocol provides a general method for the extraction of volatile and semi-volatile esters from a liquid matrix.

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • If required, add an internal standard and a salt (e.g., NaCl, to 20% w/v) to increase the volatility of the analytes.

  • SPME Fiber Selection and Conditioning:

    • Choose a fiber with a polarity appropriate for your target esters. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good general-purpose choice for a broad range of volatiles.

    • Condition the fiber in the GC inlet according to the manufacturer's instructions (e.g., 250°C for 30 min) to remove contaminants.

  • Extraction:

    • Place the sample vial in a heating block or water bath set to a temperature that encourages volatilization without degrading the sample (e.g., 60°C).

    • Expose the conditioned SPME fiber to the headspace above the sample for a fixed period (e.g., 30 minutes) with constant agitation. The time should be optimized to ensure equilibrium or at least consistent extraction.

  • Desorption and GC Analysis:

    • Retract the fiber into its needle and immediately insert it into the GC inlet, which is held at a high temperature (e.g., 250°C).

    • Expose the fiber for a set time (e.g., 2-5 minutes) to allow for thermal desorption of the analytes onto the GC column.

    • Start the GC analysis simultaneously with the desorption process.

Visualizations

Troubleshooting_Workflow start Start: Co-eluting Peaks Identified optimize_temp Optimize Temperature Program (Slower Ramp, Lower Initial Temp) start->optimize_temp check_res1 Resolution Improved? optimize_temp->check_res1 change_flow Optimize Carrier Gas Flow Rate check_res1->change_flow No end_ok Analysis Complete check_res1->end_ok Yes check_res2 Resolution Improved? change_flow->check_res2 change_column Change Stationary Phase (e.g., Non-polar to Polar) check_res2->change_column No check_res2->end_ok Yes check_res3 Resolution Improved? change_column->check_res3 advanced Consider Advanced Techniques (e.g., 2D-GC, Deconvolution) check_res3->advanced No check_res3->end_ok Yes advanced->end_ok SPME_Workflow start Start: Sample Preparation sample_prep Place Sample in Vial (Add Salt/Internal Standard if needed) start->sample_prep fiber_cond Condition SPME Fiber in GC Inlet sample_prep->fiber_cond extraction Expose Fiber to Headspace (Controlled Temp. and Time) fiber_cond->extraction desorption Desorb Analytes from Fiber in GC Inlet extraction->desorption analysis GC/GC-MS Analysis desorption->analysis

References

Technical Support Center: Enhancing Propyl 2-Methylbutyrate Detection in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the sensitivity of propyl 2-methylbutyrate (B1264701) detection in your Gas Chromatography-Mass Spectrometry (GC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal or no peak for propyl 2-methylbutyrate?

A1: A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Sample Concentration: Ensure your standards and samples are at the expected concentration.

  • Injection Volume: An insufficient injection volume can lead to a signal that is below the detection limit of the instrument. A typical injection volume is 1 µL.[1]

  • Split Ratio: For trace analysis, a high split ratio may result in the majority of your sample being vented. Consider using a lower split ratio or a splitless injection mode. A 10:1 split ratio can be a good starting point for standard analyses.[1]

  • Inlet Temperature: An incorrect inlet temperature can cause either incomplete vaporization or thermal degradation of the analyte. A starting point of 250 °C is often used for esters.[1]

  • Carrier Gas Flow: Leaks or an incorrect flow rate can significantly impact sensitivity.

  • MS Detector Tuning: Ensure the mass spectrometer is properly tuned to achieve optimal sensitivity.

Q2: Is derivatization necessary for the analysis of this compound?

A2: this compound is a volatile ester and can often be analyzed directly by GC-MS without derivatization. Derivatization is typically employed for compounds with low volatility or active functional groups (like -OH or -COOH) to increase their volatility and improve peak shape.[2][3] Since this compound is already an ester, derivatization is generally not required. However, if you are working with a complex matrix where the parent molecule is 2-methylbutyric acid, you would need to perform an esterification (a form of derivatization) to convert it to a volatile ester like this compound for GC-MS analysis.[2][4]

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape, such as tailing or fronting, can compromise resolution and quantification.[5] Common causes and solutions include:

  • Active Sites: Active sites in the injector liner or the column can interact with the analyte, causing peak tailing.[6] Using a deactivated liner and a high-quality, inert GC column can mitigate this.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[5][7] Diluting your sample or increasing the split ratio can resolve this issue.

  • Improper Column Installation: Incorrect column installation can lead to dead volume and peak broadening.[8] Ensure the column is installed according to the manufacturer's instructions.

  • Injector Temperature: A low injector temperature can cause slow vaporization and result in broad peaks.[5]

Q4: What is the best sample preparation technique for enhancing the sensitivity of this compound detection?

A4: For volatile compounds like this compound, especially in complex matrices, Solid-Phase Microextraction (SPME) is a highly effective sample preparation technique.[9][10] SPME is a solvent-free method that extracts and concentrates analytes from a sample onto a coated fiber.[9][11] Headspace SPME (HS-SPME) is particularly suitable as it minimizes matrix effects by sampling the vapor phase above the sample.[11][12] This technique can significantly lower detection limits to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[9]

Troubleshooting Guides

Issue 1: No or Very Small Peaks Observed

This guide provides a systematic approach to diagnosing and resolving issues related to a lack of signal for this compound.

Potential Cause Troubleshooting Step Recommended Action
Sample Integrity Verify sample concentration and stability.Prepare a fresh standard at a known concentration to confirm system performance.
Injection Problem Check the autosampler syringe and injection parameters.Inspect the syringe for blockage or damage. Ensure the correct injection volume is set.[1]
GC Inlet Evaluate split ratio and inlet temperature.For low concentrations, use splitless injection or a low split ratio (e.g., 10:1).[1] Set the inlet temperature to an appropriate value, such as 250 °C.[1]
Carrier Gas Check for leaks and correct flow rate.Use an electronic leak detector to check all fittings. Verify the carrier gas flow rate is at the recommended setpoint for the column dimensions.
Column Issues Assess column contamination or degradation.Bake out the column according to the manufacturer's instructions. If the problem persists, trim a small portion from the front of the column or replace it.[2]
MS Detector Verify detector tuning and operation.Perform an autotune or manual tune of the mass spectrometer to ensure it is functioning correctly.[2]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

This guide addresses common causes of suboptimal peak shapes for this compound.

Observation Potential Cause Troubleshooting Step Recommended Action
Peak Tailing Active sites in the system.Inspect the inlet liner and the front of the GC column.Replace the inlet liner with a deactivated one.[6] Trim 10-15 cm from the front of the column.[8]
Peak Fronting Column overload.Review sample concentration and injection volume.Dilute the sample or increase the split ratio.[5][7]
Broad Peaks Suboptimal GC parameters.Check injector temperature and carrier gas flow rate.Increase the injector temperature to ensure complete vaporization.[5] Optimize the carrier gas flow rate for the column in use.
Split Peaks Improper column installation or injection technique.Re-install the column. Review the injection speed.Ensure a clean, square cut on the column and proper ferrule sealing.[8] Use a faster injection speed.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is designed for the sensitive detection of this compound in a liquid matrix.

1. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

  • Add 1.5 g of NaCl to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace.[9]

  • If an internal standard is used, spike the sample with a known concentration.

  • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

2. Headspace Extraction:

  • Place the sealed vial in a heater/agitator.

  • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow the volatile esters to partition into the headspace.[9]

  • Expose a preconditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).

3. GC-MS Analysis:

  • After extraction, retract the fiber and immediately introduce it into the heated GC inlet (typically 250°C) for thermal desorption of the analytes.[9]

Recommended GC-MS Parameters:

Parameter Recommended Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[13]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless in splitless mode
Injector Temperature 250 °C[1]
Oven Program Initial temp 40°C, hold for 2 min; ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for enhanced sensitivity
Protocol 2: Direct Liquid Injection GC-MS

This protocol is suitable for samples where this compound is present at higher concentrations.

1. Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent like ethanol (B145695) at a concentration of 10 mg/L.[1]

  • For unknown samples, dilute them in a compatible solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.[12]

  • Filter the final sample through a 0.22 µm syringe filter into a GC vial.[14]

2. GC-MS Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.[1]

Recommended GC-MS Parameters:

Parameter Recommended Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[13]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless
Injector Temperature 250 °C[1]
Injection Volume 1 µL[1]
Split Ratio 20:1 (can be adjusted based on analyte concentration)[14]
Oven Program Initial temp 40°C, hold for 2 min; ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 40-300)

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_sample_prep Sample Preparation cluster_gc_params GC Parameters cluster_ms_params MS Parameters cluster_resolution Resolution start Low or No Signal for This compound check_sample Verify Sample Concentration & Integrity start->check_sample check_prep_method Optimize Sample Prep (e.g., HS-SPME) check_sample->check_prep_method Sample OK resolution Signal Restored check_sample->resolution Concentration Issue Found check_injection Check Injection Volume & Split Ratio check_prep_method->check_injection Prep OK check_prep_method->resolution Prep Method Improved check_temps Verify Inlet & Oven Temperatures check_injection->check_temps Injection OK check_injection->resolution Injection Params Corrected check_gas Inspect Carrier Gas Flow & for Leaks check_temps->check_gas Temps OK check_temps->resolution Temperatures Adjusted check_ms_tune Perform MS Tune check_gas->check_ms_tune Gas & Flow OK check_gas->resolution Leak Fixed / Flow Corrected check_ms_tune->resolution Tune OK

Troubleshooting workflow for low or no signal.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection (Liquid Matrix) add_salt Add NaCl to Vial sample_collection->add_salt seal_vial Seal Vial add_salt->seal_vial incubate Incubate & Agitate (e.g., 60°C, 15 min) seal_vial->incubate extract Expose SPME Fiber (e.g., 30 min) incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb gc_separation GC Separation desorb->gc_separation ms_detection MS Detection (Scan or SIM) gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

HS-SPME GC-MS experimental workflow.

References

Technical Support Center: Strategies to Reduce Matrix Effects in Fruit Volatile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in fruit volatile analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of fruit volatile analysis?

A1: In fruit volatile analysis, the "matrix" refers to all components of the fruit sample other than the volatile compounds of interest (analytes).[1] These components can include sugars, organic acids, pigments, lipids, and salts.[1] Matrix effects occur when these co-extracted components interfere with the analysis, either suppressing or enhancing the signal of the target analytes.[1][2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][3] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can accumulate in the injector and column, leading to signal enhancement.[4] In Liquid Chromatography-Mass Spectrometry (LC-MS), the most common matrix effect is ion suppression, where co-eluting matrix components compete with the analytes for ionization, reducing the analyte's signal.[1][5]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can assess the presence and extent of matrix effects by comparing the analytical response of an analyte in a pure solvent standard to its response in a standard spiked into a blank matrix extract (a sample of the same fruit type known to be free of the analyte).[6] A significant difference in the signal indicates the presence of matrix effects.[6] A common method is the post-extraction spike method, where a known concentration of the analyte is added to a blank matrix extract and a pure solvent. The ratio of the peak areas is then calculated. A ratio different from 1 (or a percentage effect different from 0%) indicates a matrix effect.[6]

Q3: What are the primary strategies to reduce or compensate for matrix effects?

A3: The main strategies can be broadly categorized into three areas:

  • Sample Preparation and Cleanup: The goal is to remove interfering matrix components before analysis. Common techniques include Solid Phase Microextraction (SPME), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Solid Phase Extraction (SPE).[1][7][8]

  • Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them. The most common approaches are matrix-matched calibration, standard addition, and the use of internal standards, particularly stable isotope-labeled internal standards.[4][9][10]

  • Instrumental and Methodological Approaches: Simple dilution of the sample extract can be very effective.[2][3][11] Additionally, optimizing the chromatographic separation to resolve analytes from interfering matrix components can minimize signal suppression or enhancement.[8]

Troubleshooting Guide

Issue: I am observing poor reproducibility and inaccurate quantification for my target volatile compounds.

This is a common symptom of uncorrected matrix effects. The following decision tree and detailed guides can help you identify and implement a suitable mitigation strategy.

MatrixEffect_Troubleshooting cluster_strategy Select Mitigation Strategy cluster_minimize Minimize Matrix Effects cluster_compensate Compensate for Matrix Effects start Start: Inaccurate Quantification strategy_choice Is high sensitivity critical? start->strategy_choice minimize_options Choose a Minimization Technique strategy_choice->minimize_options Yes compensate_options Choose a Compensation Technique strategy_choice->compensate_options No sample_prep Optimize Sample Preparation (QuEChERS, SPME) minimize_options->sample_prep Complex Matrix chromatography Improve Chromatographic Separation minimize_options->chromatography Co-elution Issues dilution Dilute Sample Extract minimize_options->dilution High Analyte Conc. matrix_match Matrix-Matched Calibration compensate_options->matrix_match Blank Matrix Available std_addition Standard Addition compensate_options->std_addition No Blank Matrix internal_std Internal Standard (Isotope-Labeled) compensate_options->internal_std Highest Accuracy Needed

Caption: Decision tree for selecting a matrix effect mitigation strategy.

Strategy 1: Minimizing Matrix Effects via Sample Preparation

Q: My fruit matrix is very complex (e.g., high sugar or pigment content). How can I clean up my sample effectively?

A: For complex matrices, a robust sample cleanup protocol is essential. The QuEChERS method is widely used for its effectiveness in removing a broad range of interferences from fruit and vegetable samples.[12][13]

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow cluster_cleanup Dispersive SPE (d-SPE) Cleanup start 1. Homogenize Fruit Sample extraction 2. Extraction Add Acetonitrile (B52724) & Salts (e.g., MgSO4, NaCl) Shake Vigorously start->extraction centrifuge1 3. Centrifuge (Phase Separation) extraction->centrifuge1 transfer 4. Transfer Aliquot of Supernatant centrifuge1->transfer add_sorbent 5. Add d-SPE Sorbents (e.g., PSA, C18) Vortex transfer->add_sorbent centrifuge2 6. Centrifuge add_sorbent->centrifuge2 final_extract 7. Collect Final Extract for GC/LC-MS Analysis centrifuge2->final_extract

Caption: General workflow for the QuEChERS sample preparation method.

Experimental Protocol: QuEChERS (EN 15662 Method)

  • Homogenization: Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.[14] For dry samples like raisins, add water to rehydrate before homogenization.[12]

  • Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.[12][14] Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[12] Shake again for 1 minute.

  • Centrifugation: Centrifuge the sample for 5 minutes at ≥3000 g.[12]

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing sorbents like Primary Secondary Amine (PSA) to remove sugars and organic acids, and C18 to remove lipids.[12][13]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.[12][14]

  • Analysis: The resulting supernatant is the final extract, ready for injection into the GC-MS or LC-MS system.[13]

Strategy 2: Compensating for Matrix Effects via Calibration

Q: I don't have access to a completely "blank" version of my fruit matrix. How can I accurately quantify my analytes?

A: When a blank matrix is unavailable, the standard addition method is a powerful alternative to compensate for matrix effects.[10] This technique involves adding known amounts of the analyte to the actual sample, and the native concentration is determined by extrapolation.

Q: What is the most common and effective calibration method if I have a blank matrix?

A: Matrix-matched calibration is the most widely used method to compensate for matrix effects in routine analysis.[4][9] It involves preparing calibration standards in a blank matrix extract that is free of the target analytes. This ensures that the standards and the samples experience similar matrix-induced signal suppression or enhancement, leading to more accurate quantification.[15][16] Studies have shown that matrix-matched calibration significantly improves recovery rates compared to solvent-based calibration.[4]

Data on Calibration Strategies

MatrixCalibration MethodAnalyte RecoveryObservation
ApplesSolvent Calibration14.2% - 185.8%Wide range, indicating significant matrix effects.
ApplesMatrix-Matched82.1% (at LOQ)Acceptable recovery for the majority of analytes.[4]
GrapesSolvent CalibrationUp to 31.9% outside acceptable rangeSignificant matrix effects observed.
GrapesMatrix-Matched88.9% (at 5x LOQ)Acceptable recovery for the majority of analytes.[4]
Strategy 3: Instrumental and Methodological Approaches

Q: Can I reduce matrix effects without extensive sample preparation or complex calibration?

A: Yes, in some cases, simple sample dilution can be highly effective.[2][3] Diluting the final extract with the initial mobile phase or solvent reduces the concentration of co-eluting matrix components, thereby minimizing their impact on analyte ionization.[2][11]

  • Effectiveness of Dilution: Studies have shown that a dilution factor of 15 can be sufficient to eliminate most matrix effects for pesticide analysis in fruits like oranges and tomatoes, allowing for quantification with solvent-based standards in many cases.[2][11]

  • Consideration: The main drawback of dilution is the potential loss of sensitivity.[3][5] This approach is best suited for analyses where the analyte concentration is well above the instrument's limit of detection.

Quantitative Comparison of Cleanup Methods

Different sample preparation methods offer varying degrees of matrix effect reduction. The choice of method can significantly impact data quality.

Cleanup MethodFruit/Vegetable MatrixPercentage of Pesticides with Low Matrix Effects (±20%)Reference
QuEChERS (d-SPE)Apple>95%[9][17]
SPE (PSA)Apple>95%[9][17]
FaPEx (amine + C18)Apple>98%[9][17]

As shown in the table, while all tested methods performed well, the FaPEx cleanup method showed a slightly better reduction in matrix effects for the analyzed pesticides in apples.[9][17]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile compounds. It concentrates analytes on a coated fiber, which can help minimize the transfer of non-volatile matrix components to the analytical instrument.[18][19]

  • Sample Preparation: Place a specific amount of homogenized fruit sample (e.g., 1.5 g) into a headspace vial (e.g., 10 or 20 mL).[20]

  • Salting Out: To increase the volatility of the analytes, add a salt such as CaCl₂ or NaCl (e.g., 2.4 g) to the vial.[20][21] This reduces the solubility of organic volatiles in the aqueous phase, driving them into the headspace.[21]

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-50°C) for a set time (e.g., 5-10 minutes) to allow the volatiles to equilibrate in the headspace.[20]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[20] The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical and depends on the polarity of the target analytes.[20][22]

  • Desorption and Analysis: Retract the fiber and insert it into the hot GC inlet (e.g., 250°C), where the adsorbed volatiles are thermally desorbed and transferred to the GC column for separation and analysis.[18][20]

References

Optimizing SPME fiber selection for branched-chain esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid Phase Microextraction (SPME) analysis of branched-chain esters. This guide is designed for researchers, scientists, and drug development professionals to provide targeted advice for optimizing SPME fiber selection and troubleshooting common issues during the analysis of this important class of volatile compounds.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing branched-chain esters?

The optimal SPME fiber for branched-chain esters depends on the specific analytes and the sample matrix. However, for a broad range of volatile to semi-volatile esters, mixed-phase fibers are generally the most effective.[1]

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) : This is often the recommended first choice for general-purpose analysis of volatile and semi-volatile compounds, including branched-chain esters. It offers a wide range of applicability due to its mixed-polarity nature.[2][3]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) : This fiber is highly sensitive to many flavor compounds and is a good option for heavier polar odorants.[4]

  • Carboxen/Polydimethylsiloxane (CAR/PDMS) : This fiber is particularly effective for very volatile, low molecular weight compounds.[4][5]

Q2: How can I improve the sensitivity of my SPME analysis for trace levels of branched-chain esters?

To enhance sensitivity, several parameters in your SPME method can be optimized:

  • Increase Extraction Temperature : Higher temperatures increase the vapor pressure of the esters, facilitating their transfer to the headspace and subsequent adsorption by the fiber.[1] However, excessively high temperatures can negatively impact the partitioning of analytes onto the fiber.[6]

  • Increase Extraction Time : Allowing the fiber to be exposed to the sample headspace for a longer duration (e.g., 30-60 minutes) can allow the system to reach equilibrium, resulting in higher analyte concentration on the fiber.[1][7]

  • Salting Out : Adding salt (e.g., NaCl or Na₂SO₄) to your aqueous samples increases the ionic strength, which reduces the solubility of the organic esters and promotes their partitioning into the headspace.[1][8]

  • Agitation : Stirring or agitating the sample during extraction helps to accelerate the mass transfer of the analytes from the sample matrix to the headspace.

Q3: I am seeing poor reproducibility in my results. What are the common causes?

Poor reproducibility in SPME is often linked to inconsistencies in the experimental procedure. Key factors to control are:

  • Consistent Sample and Headspace Volume : The ratio of the sample volume to the headspace volume in your vial must be kept constant for all samples and standards.[1][6]

  • Precise Control of Extraction Time and Temperature : Even small variations in these parameters can significantly affect the amount of analyte adsorbed, especially if you are not operating at equilibrium.[6]

  • Consistent Fiber Positioning : The depth of the SPME fiber in the headspace of the vial should be the same for every extraction.[6]

  • Fiber Conditioning and Cleaning : Ensure the fiber is properly conditioned before its first use and thoroughly cleaned between injections to prevent carryover.[9]

Q4: Can I use SPME for quantitative analysis of branched-chain esters?

Yes, SPME can be used for quantitative analysis, but it requires careful method validation. Due to the competitive nature of analyte adsorption on the fiber, especially in complex matrices, it is crucial to use an appropriate calibration method.[4] Isotope dilution assays (IDA) or the use of an internal standard that is structurally similar to the analytes of interest are highly recommended for accurate quantification.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks for target esters Inappropriate fiber selection.For volatile branched-chain esters, try a DVB/CAR/PDMS or CAR/PDMS fiber. For less volatile esters, a PDMS/DVB may be more suitable.[3][4][5]
Insufficient extraction time or temperature.Increase the extraction temperature (e.g., 50-70°C) and time (e.g., 30-60 min) to improve analyte partitioning into the headspace.[3][7][9]
Incorrect fiber placement.Ensure the fiber is exposed to the headspace and not submerged in the liquid (for headspace SPME).
Ghost peaks or carryover from previous injections Inadequate fiber cleaning between runs.Increase the desorption time and/or temperature in the GC inlet. A chemical cleaning step (e.g., exposing the fiber to methanol (B129727) headspace) prior to thermal cleaning can also be effective.[9]
Septum bleed from the GC inlet.Use low-bleed septa and ensure the inlet temperature is not excessively high.[6]
Poor peak shape (fronting or tailing) Overloading of the SPME fiber or the GC column.Reduce the sample concentration or the extraction time. A split injection might be necessary for highly concentrated samples.
Active sites in the GC inlet liner or column.Use a deactivated liner. If the column is old, it may need to be replaced.
Inconsistent peak areas Leaky vial cap.Ensure vials are properly sealed to prevent loss of volatile esters.
Inconsistent sample volume or headspace.Use a consistent and precise sample volume in vials of the same size.[6]
Fluctuations in extraction temperature.Use a thermostatted agitator to maintain a constant temperature during extraction.[6]

Quantitative Data Summary

Table 1: Recommended SPME Fibers for Branched-Chain and Other Volatile Esters
Fiber CoatingCompositionPolarityRecommended For
DVB/CAR/PDMSDivinylbenzene/Carboxen/PolydimethylsiloxaneBipolarBroad range of volatile and semi-volatile compounds, including esters.[1][3]
PDMS/DVBPolydimethylsiloxane/DivinylbenzeneBipolarVolatile polar analytes like alcohols and esters.[4][7]
CAR/PDMSCarboxen/PolydimethylsiloxaneBipolarVery volatile compounds and small molecules.[4][5]
Polyacrylate (PA)PolyacrylatePolarPolar analytes.[7]
Table 2: Example Optimized SPME Parameters for Ester Analysis
ParameterOptimized ValueReference
Fiber Type DVB/CAR/PDMS[3]
Extraction Mode Headspace (HS)[1][9]
Extraction Temperature 60 - 70°C[3][9]
Extraction Time 20 - 60 min[3][7][9]
Agitation Speed 250 - 1500 rpm[1][9]
Salt Addition 1.5 g NaCl in 5 mL sample[1]
Desorption Temperature 250°C[9]
Desorption Time 4 - 5 min[9]

Experimental Protocols

Protocol 1: General Headspace SPME Method for Branched-Chain Esters in a Liquid Matrix

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation :

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl).

    • If using an internal standard, spike the sample with a known concentration.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.[1]

  • SPME Extraction :

    • Place the vial in a thermostatted agitator.

    • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the esters into the headspace.[1]

    • Expose a pre-conditioned DVB/CAR/PDMS fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.[3]

  • GC-MS Analysis :

    • After extraction, retract the fiber and immediately introduce it into the heated GC inlet (250°C) for thermal desorption for 5 minutes in splitless mode.

    • GC column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Oven temperature program: Start at 40°C (hold for 2 min), ramp to 230°C at 5°C/min, and hold for 5 min.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • MS parameters: Scan range of m/z 35-350. Ion source temperature of 230°C.

Visualizations

SPME_Workflow Figure 1: General SPME Workflow for Branched-Chain Ester Analysis cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Aliquoting Salt 2. Salt Addition Sample->Salt IS 3. Internal Standard Spiking Salt->IS Seal 4. Vial Sealing IS->Seal Equilibrate 5. Equilibration (e.g., 60°C, 15 min) Seal->Equilibrate Extract 6. HS Extraction (e.g., 30 min) Equilibrate->Extract Desorb 7. Thermal Desorption (e.g., 250°C, 5 min) Extract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Data Data Detect->Data 10. Data Analysis

Caption: Figure 1: General SPME Workflow for Branched-Chain Ester Analysis.

Fiber_Selection_Logic Figure 2: Logical Flow for SPME Fiber Selection Analyte Define Target Analytes: Branched-Chain Esters Volatility Assess Volatility & Polarity Analyte->Volatility HighVol High Volatility (Low MW) Volatility->HighVol High MidVol Mid-High Volatility (Broad Range) Volatility->MidVol Broad LowVol Lower Volatility (Higher MW) Volatility->LowVol Low Matrix Consider Sample Matrix Final Final Selection & Method Optimization Matrix->Final Fiber1 Recommendation: CAR/PDMS HighVol->Fiber1 Fiber2 Recommendation: DVB/CAR/PDMS MidVol->Fiber2 Fiber3 Recommendation: PDMS/DVB LowVol->Fiber3 Fiber1->Matrix Fiber2->Matrix Fiber3->Matrix

Caption: Figure 2: Logical Flow for SPME Fiber Selection.

References

Preventing hydrolysis of propyl 2-methylbutyrate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the hydrolysis of propyl 2-methylbutyrate (B1264701) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is propyl 2-methylbutyrate and why is it prone to hydrolysis?

This compound (CAS 37064-20-3) is an ester, an organic compound recognized for its characteristic fruity, apple-like aroma.[1][2] As an ester, it is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond.[3][4] This reaction breaks the molecule down into its constituent carboxylic acid (2-methylbutanoic acid) and alcohol (n-propanol).[3][5] The reaction is often slow with pure water but is significantly accelerated by the presence of acids, bases, or certain enzymes.[5][6]

Q2: What are the primary factors that cause the hydrolysis of this ester during sample preparation?

Several factors can increase the rate of hydrolysis for this compound:

  • Presence of Water: Water is a necessary reactant for hydrolysis. The more water available in the sample or solvent, the higher the potential for degradation.[6][7] Even ambient humidity can be a factor for neat samples over time.[8]

  • pH of the Solution: The stability of esters is highly pH-dependent. The hydrolysis reaction is catalyzed under both acidic and basic conditions.[3][5][9] The reaction is irreversible under basic conditions, a process known as saponification.[3][6]

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of the hydrolysis reaction.[3][7]

  • Presence of Catalysts: In addition to acids and bases, certain metal ions can act as catalysts, promoting ester degradation.[4]

Q3: How can I detect if my this compound sample has undergone hydrolysis?

Hydrolysis can be detected during sample analysis, typically through chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). You would observe:

  • A decrease in the peak area or concentration of the parent compound, this compound.

  • The appearance of new peaks corresponding to the degradation products: 2-methylbutanoic acid and n-propanol.

  • A shift in the pH of the sample solution, especially if the degradation is significant, due to the formation of the carboxylic acid.

Q4: What is the optimal pH range to maintain the stability of this compound in an aqueous solution?

For most simple esters, the greatest stability is found in a slightly acidic to neutral pH range, typically between pH 4 and 8.[9] Within this window, the rates of both acid-catalyzed and base-catalyzed hydrolysis are at their minimum. It is highly recommended to perform a pH-rate profile study for your specific experimental conditions to identify the exact pH of maximum stability.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or Inconsistent Recovery of this compound The sample has degraded due to hydrolysis. This is likely caused by exposure to non-optimal pH, high temperatures, or prolonged processing time.Verify the pH of all buffers and solutions are within the optimal range (pH 4-7). Work quickly and keep samples on ice or at 4°C throughout the preparation process.[10] Minimize the time between sample preparation and analysis.
Appearance of Extra Peaks in Chromatogram The extra peaks may correspond to the hydrolysis products: 2-methylbutanoic acid and n-propanol.Confirm the identity of the new peaks by running standards of the expected degradation products. If confirmed, implement preventative strategies to control pH, temperature, and moisture exposure.
Poor Reproducibility Between Replicates Inconsistent sample handling is leading to varying degrees of hydrolysis. This could be due to slight differences in timing, temperature exposure, or the precise pH of individual preparations.Standardize the sample preparation workflow meticulously. Use pre-chilled, buffered solutions and ensure all samples are processed for the same duration and under the same temperature conditions.
Sample Degradation During Storage The sample was stored improperly, allowing for hydrolysis to occur over time. Storing in a standard freezer can introduce moisture.[8]For short-term storage, use sealed vials at 4°C with an inert gas headspace (e.g., argon or nitrogen). For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C in a desiccated environment.[8][10]

Preventative Strategies and Experimental Protocols

Data Presentation: Effect of pH and Temperature on Hydrolysis Rate

The following table summarizes the qualitative relationship between pH, temperature, and the rate of ester hydrolysis based on general chemical principles.

pHTemperatureRelative Rate of HydrolysisStability
225°CModerateLow
44°CVery LowVery High
425°CLowHigh
64°CVery LowVery High
625°CVery LowVery High
825°CLowHigh
1025°CModerateLow
1225°CHighVery Low
650°CModerateLow
Experimental Protocol 1: Preparation of a Stability-Promoting Buffer

This protocol describes the preparation of a 100 mM sodium phosphate (B84403) buffer at pH 6.0, suitable for diluting or dissolving samples containing this compound.

  • Prepare Stock Solutions:

    • Solution A: 0.2 M Monobasic Sodium Phosphate (NaH₂PO₄). Dissolve 27.6 g of NaH₂PO₄ in 1 L of deionized water.

    • Solution B: 0.2 M Dibasic Sodium Phosphate (Na₂HPO₄). Dissolve 28.4 g of Na₂HPO₄ in 1 L of deionized water.

  • Mix Stock Solutions: In a clean beaker, combine 438.5 mL of Solution A with 61.5 mL of Solution B.

  • Adjust pH: Place a calibrated pH probe into the solution. If necessary, adjust the pH to 6.0 by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH).

  • Finalize Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark to achieve a final concentration of 100 mM.

  • Storage: Store the buffer at 4°C. For extended storage, filter-sterilize the buffer.

Experimental Protocol 2: General Sample Handling to Minimize Hydrolysis
  • Pre-cool Materials: Before starting, place all necessary materials (e.g., buffer solutions, pipette tips, microcentrifuge tubes) on ice.

  • Sample Dilution: If the sample needs to be diluted, use the pre-chilled, pH-controlled buffer (See Protocol 1).

  • Work Efficiently: Perform all sample preparation steps on ice. Minimize the time the sample is exposed to ambient laboratory conditions.

  • Solvent Choice: If using organic solvents for extraction, ensure they are of high purity and anhydrous (dry) to prevent introducing water.

  • Inert Environment: If the sample is highly sensitive or will be handled for an extended period, consider working under an inert atmosphere (e.g., in a glove box with nitrogen or argon gas).

  • Immediate Analysis or Storage: Analyze the samples immediately after preparation. If immediate analysis is not possible, store the samples appropriately (see Troubleshooting Guide) by flushing vials with inert gas before sealing and freezing.

Visual Guides

Hydrolysis_Reaction Propyl_2_MB This compound Carboxylic_Acid 2-Methylbutanoic Acid Propyl_2_MB->Carboxylic_Acid + H₂O Alcohol n-Propanol Propyl_2_MB->Alcohol Water Water (H₂O) Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Propyl_2_MB

Caption: The hydrolysis reaction pathway of this compound.

Troubleshooting_Flowchart start Low Recovery or Extra Chromatographic Peaks check_ph Is the sample/solvent pH in the 4-7 range? start->check_ph check_temp Was the sample kept on ice or at 4°C? check_ph->check_temp Yes solution_ph Adjust all solutions to a buffered pH between 4 and 7. check_ph->solution_ph No check_storage Was the sample stored in a dry, inert environment? check_temp->check_storage Yes solution_temp Repeat experiment, keeping samples chilled at all times. check_temp->solution_temp No solution_storage Implement proper storage: -80°C, desiccated, inert gas. check_storage->solution_storage No ok Hydrolysis is Unlikely. Investigate other causes. check_storage->ok Yes

Caption: A troubleshooting flowchart for diagnosing hydrolysis issues.

Sample_Prep_Workflow Start Start Step1 1. Pre-chill all buffers and hardware to 4°C Start->Step1 Step2 2. Dissolve/dilute sample in pH 4-7 buffer Step1->Step2 Step3 3. Perform all steps on a cold block or ice Step2->Step3 Step4 4. Use anhydrous solvents for any extractions Step3->Step4 Step5 5. Work quickly to minimize processing time Step4->Step5 Step6 6. Analyze immediately OR store properly Step5->Step6 End End Step6->End

Caption: Recommended workflow for preparing ester samples.

References

Calibration strategies for accurate quantification of volatile esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of volatile esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to calibration strategies in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable calibration method for quantifying volatile esters?

A1: The choice of calibration method depends on the complexity of your sample matrix and the required accuracy. For complex matrices where variability in sample preparation and injection volume is a concern, the internal standard (IS) method is preferable.[1] For simpler, well-defined matrices, an external standard (ES) method can be efficient and straightforward.[1]

Q2: How do I select an appropriate internal standard for volatile ester analysis?

A2: An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample.[2][3] It should also be chromatographically resolved from the target analytes.[2] For GC-MS analysis, isotopically labeled analogs of the target esters (e.g., deuterated esters) are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts.[2][3]

Q3: What are matrix effects and how can I minimize them?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix, which can lead to inaccurate quantification.[4][5] To minimize matrix effects, you can employ matrix-matched calibration standards, use an appropriate internal standard (ideally isotopically labeled), or dilute the sample.[4][6] Proper sample preparation techniques, such as solid-phase microextraction (SPME), can also help reduce matrix interference.[4]

Q4: When should I use Headspace GC (HS-GC) for volatile ester analysis?

A4: HS-GC is ideal for the analysis of volatile organic compounds (VOCs), like esters, in complex solid or liquid samples.[7][8][9] It is particularly advantageous when you want to avoid injecting non-volatile matrix components into the GC system, which can cause contamination and require more instrument maintenance.[9]

Q5: How can I improve the sensitivity of my volatile ester analysis?

A5: Several strategies can improve sensitivity. For HS-GC or SPME, optimizing parameters like incubation temperature and time can increase the concentration of analytes in the headspace.[10] The "salting-out" effect, achieved by adding a salt like NaCl to aqueous samples, can also increase the volatility of esters and improve their transfer to the headspace.[4][10] Additionally, for GC analysis, derivatization of esters can sometimes improve their volatility and chromatographic behavior.[11][12]

Troubleshooting Guides

Issue 1: Poor Linearity in Calibration Curve (R² < 0.99)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Calibration Range Ensure your calibration standards bracket the expected concentration of the analyte in your samples. Avoid extrapolating beyond the calibrated range.[13]
Incorrect Standard Preparation Verify the concentration of your stock solutions and ensure accurate serial dilutions. It is good practice to prepare standards from independent stock solutions.[13]
Matrix Effects If using an external standard with a complex matrix, matrix components may be interfering. Switch to a matrix-matched calibration or an internal standard method.[4][14]
Detector Saturation If the detector response is flattening at high concentrations, dilute your standards and samples to fall within the linear range of the detector.
Inconsistent Sample/Standard Volume For manual injections, ensure consistent injection volumes. For autosamplers, check for air bubbles in the syringe and proper vial filling. An internal standard can help correct for volume variations.[2]
Issue 2: High Variability in Replicate Injections (%RSD > 15%)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Injection Volume As with poor linearity, injection volume precision is critical. Use a calibrated autosampler if possible. An internal standard is highly effective at correcting for this.[2][15]
GC System Leaks Check for leaks in the GC inlet, particularly the septum and liner, as this can lead to sample loss and poor reproducibility.[11]
Incomplete Derivatization If using a derivatization step, ensure the reaction goes to completion for all samples and standards by optimizing reaction time, temperature, and reagent concentration.[11]
Sample Preparation Inconsistency Ensure thorough and consistent sample homogenization and extraction for all samples.[11] Adding the internal standard at the earliest stage of sample preparation can account for variations.[15]
SPME Fiber Variability For SPME, ensure the fiber is properly conditioned before use and that extraction and desorption times are consistent for all samples.
Issue 3: Peak Tailing or Splitting

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Active Sites in GC System Highly polar esters can interact with active sites in the inlet liner or column, causing peak tailing. Use a deactivated liner and a high-quality, appropriate GC column.[16]
Column Overload Injecting too much sample can lead to broad, tailing, or fronting peaks. Dilute the sample or reduce the injection volume.[17]
Contamination of Inlet or Column A dirty inlet liner or column can cause peak shape issues. Regularly replace the liner and septum, and trim or replace the GC column as needed.[11][17]
Incompatible Solvent The sample solvent should be compatible with the mobile phase (for LC) or the stationary phase (for GC). Dissolving the sample in the mobile phase is ideal when possible.[17]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of volatile esters using different calibration strategies.

Table 1: Comparison of Calibration Method Performance

Parameter External Standard (ES) Internal Standard (IS) Matrix-Matched ES
Typical Linearity (R²) > 0.99 (in simple matrices)> 0.99> 0.99
Precision (%RSD) < 15%< 10%< 15%
Accuracy/Recovery 80-120% (highly matrix dependent)90-110%85-115%
Susceptibility to Matrix Effects HighLowLow to Moderate

Table 2: Typical HS-SPME-GC-MS Validation Data for Volatile Esters in Wine [18]

Compound Linear Range (µg/L) LOD (µg/L) LOQ (µg/L) Repeatability (%RSD)
Ethyl Butyrate-d5 (IS)N/AN/AN/AN/A
Ethyl Hexanoate0.5 - 500.10.4< 10%
Ethyl Octanoate0.5 - 500.10.5< 12%
Isoamyl Acetate1 - 1000.31.0< 15%

Experimental Protocols

Protocol 1: External Standard Calibration for Volatile Esters using Headspace GC-FID
  • Preparation of Standard Solutions:

    • Prepare a stock solution of the target ester(s) in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1000 mg/L).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations spanning the expected sample concentration range.[19]

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample into a headspace vial.[20]

    • If necessary, add a solvent or matrix modifier. For aqueous samples, adding NaCl can improve ester volatility.[21]

  • Headspace Analysis:

    • Place the sealed vials (standards and samples) into the headspace autosampler.

    • Equilibrate the vials at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile esters to partition into the headspace.[20][21]

    • Inject a fixed volume of the headspace gas into the GC-FID system.

  • Data Analysis:

    • Integrate the peak area of the target ester in each standard and sample chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the ester in the samples by interpolating their peak areas on the calibration curve.[13]

Protocol 2: Internal Standard Calibration for Volatile Esters using HS-SPME-GC-MS
  • Internal Standard (IS) and Standard Preparation:

    • Select an appropriate internal standard (e.g., a deuterated analog of one of the target esters).[2][18] Prepare a stock solution of the IS.

    • Prepare a series of calibration standards containing known concentrations of the target esters.

    • Spike each calibration standard and sample with a constant, known amount of the internal standard.[2][21]

  • Sample Preparation:

    • Place a known volume or weight of the sample into a 20 mL SPME vial.[21]

    • Add the internal standard solution.

    • Add 1.5 g of NaCl to enhance ester volatility.[21] Immediately seal the vial.

  • Headspace SPME:

    • Incubate the vial at a controlled temperature (e.g., 60°C) with agitation for a set period (e.g., 15 minutes) to allow for equilibration.[21]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 40 minutes).[21]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption.[21]

    • Acquire data in either full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of each target ester to the peak area of the internal standard for all standards and samples.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the target esters in the standards.

    • Determine the concentration of the esters in the samples using this calibration curve.[15]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike IS Sample->Spike Standards Calibration Standards Standards->Spike IS Internal Standard (optional) IS->Spike Vial Seal in Headspace Vial Spike->Vial HS_SPME Headspace Equilibration & SPME Extraction Vial->HS_SPME GCMS GC-MS Analysis HS_SPME->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for volatile ester quantification using an internal standard method.

troubleshooting_logic start Inaccurate Results? linearity Poor Linearity (R² < 0.99) start->linearity Yes variability High Variability (%RSD > 15%) start->variability No check_cal Review Calibration Range & Standard Prep linearity->check_cal check_matrix Assess Matrix Effects (Use IS or Matrix-Match) linearity->check_matrix peak_shape Poor Peak Shape? variability->peak_shape check_injection Verify Injection Volume & System Leaks variability->check_injection check_prep Standardize Sample Preparation Protocol variability->check_prep check_column Check for Column Contamination/Overload peak_shape->check_column Yes

Caption: A logical workflow for troubleshooting common issues in quantitative ester analysis.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Propyl 2-Methylbutyrate in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated quantitative methods for the determination of propyl 2-methylbutyrate (B1264701), an important flavor ester, in beverage matrices. We will explore different analytical approaches, focusing on sample preparation and chromatographic techniques, and present key performance data to aid in method selection and development.

Propyl 2-methylbutyrate (CAS: 37064-20-3) contributes fruity and sweet aromas to a variety of beverages, including beers and spirits. Accurate quantification of this compound is crucial for quality control, flavor profile analysis, and new product development. The choice of analytical method depends on several factors, including the complexity of the beverage matrix, required sensitivity, available instrumentation, and desired sample throughput.

This document details and compares two primary methods: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid-Liquid Extraction followed by Gas Chromatography-Mass Spectrometry (LLE-GC-MS). Additionally, a direct injection GC-MS method is discussed as a simpler, high-throughput alternative.

Comparison of Analytical Methods

The selection of an appropriate analytical method is a critical step in the quantitative analysis of volatile compounds in complex matrices. The following table summarizes the key performance characteristics of three common techniques for the determination of this compound in beverages.

Parameter HS-SPME-GC-MS LLE-GC-MS Direct Injection GC-MS
Sample Preparation Minimal, involves incubation and fiber exposureMulti-step, solvent-based extractionMinimal, may require dilution
Selectivity High, minimizes matrix interferenceGood, but co-extraction of matrix components is possibleLower, potential for significant matrix effects
Sensitivity High (LOD/LOQ in µg/L range)Moderate to HighLower, less suitable for trace analysis
Linearity (R²) > 0.99> 0.99> 0.99
Precision (RSD) < 15%< 15%< 20%
Accuracy (Recovery) 85-115%80-120%Highly matrix-dependent
Solvent Consumption NoneHighLow
Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the HS-SPME-GC-MS and LLE-GC-MS methods are provided below. These protocols are based on established and validated procedures for the analysis of esters in alcoholic beverages.[1]

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is highly effective for the selective extraction and concentration of volatile and semi-volatile compounds from a sample's headspace, minimizing matrix effects.

1. Sample Preparation:

  • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

  • Add a suitable amount of internal standard (e.g., d6-geranyl acetate).

  • Add 1 g of NaCl to enhance the release of volatile compounds.

  • Seal the vial with a magnetic crimp cap.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and heater.

  • Equilibrate the sample at 40°C for 5 minutes with agitation.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

3. GC-MS Conditions:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 240°C at 20°C/min (hold for 5 min).

  • MS Transfer Line: 250°C.

  • Ion Source: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 71, 87, 115).

Method 2: Liquid-Liquid Extraction (LLE) with GC-MS

LLE is a classic sample preparation technique that involves partitioning the analyte between the sample matrix and an immiscible organic solvent.

1. Sample Preparation:

  • Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

  • Add an appropriate amount of internal standard.

  • Add 5 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether).

  • Vigorously shake or vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic layer.

  • Repeat the extraction process with an additional 5 mL of solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Conditions:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Same as the HS-SPME method.

  • MS Parameters: Same as the HS-SPME method.

Method Validation Workflow

The validation of an analytical method is essential to ensure that it is fit for its intended purpose.[2][3][4] The following diagram illustrates a typical workflow for the validation of a quantitative method.

MethodValidationWorkflow A Method Development & Optimization B Define Validation Parameters (Accuracy, Precision, Linearity, LOD, LOQ, etc.) A->B C Prepare Validation Samples (Standards, Spiked Matrix, Blanks) B->C D Perform Experimental Work C->D E Linearity & Range Assessment D->E F Accuracy & Recovery Studies D->F G Precision Studies (Repeatability & Intermediate Precision) D->G H Determine LOD & LOQ D->H I Evaluate Selectivity & Matrix Effects D->I J Assess Robustness D->J K Data Analysis & Statistical Evaluation E->K F->K G->K H->K I->K J->K L Compare Against Acceptance Criteria K->L M Validation Report & SOP Generation L->M

Caption: Workflow for the validation of a quantitative analytical method.

Comparison of Alternative Methods

While GC-based methods are predominant for the analysis of specific esters, other techniques can be used for the determination of total ester content.

  • Saponification Method: A classic titrimetric method that measures the total amount of esters by reacting them with a known amount of alkali and then back-titrating the excess alkali. This method is not specific to individual esters.

  • Colorimetric Method: This method involves the reaction of esters with hydroxylamine (B1172632) to form hydroxamic acids, which then form a colored complex with iron(III). The intensity of the color is proportional to the total ester concentration.[5] Like saponification, this method lacks specificity for individual compounds.[1]

These alternative methods are generally less expensive and do not require sophisticated instrumentation, but they are unsuitable for the quantification of a single, specific ester like this compound in a complex mixture.

References

A Comparative Analysis of Propyl 2-Methylbutyrate and Ethyl 2-Methylbutyrate Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the flavor and aroma profiles of two closely related esters: propyl 2-methylbutyrate (B1264701) and ethyl 2-methylbutyrate. These compounds are significant in the flavor and fragrance industry and their nuanced differences are of interest to researchers in sensory science and product development. This document summarizes their distinct sensory characteristics, supported by available quantitative data and detailed experimental protocols for their analysis.

Flavor Profile and Sensory Characteristics

Propyl 2-methylbutyrate and ethyl 2-methylbutyrate share a common fruity aroma, yet they exhibit distinct nuances that influence their application.

Ethyl 2-methylbutyrate is characterized by a powerful and diffusive green-fruity aroma. Its flavor profile is predominantly described with notes of apple, peach, and pineapple.[1] It is naturally found in a variety of fruits, including oranges, pineapples, and plums. The chirality of the molecule significantly impacts its aroma. The (S)-(+)-enantiomer is described as having a fresh, apple-like, and sweet aroma, and is considered substantially stronger than the (R)-(-)-enantiomer, which has a more medicinal-phenolic and fruity-sweet character.

This compound presents a more complex fruity profile often described as winey, with distinct apple and pineapple notes.[2] It has been identified in natural sources such as hops and durian fruit.[3] Similar to its ethyl analog, chirality plays a role in its sensory perception. The (S)-enantiomer of this compound is reported to have an intensive, full-ripe apple note, while the (R)-enantiomer has a weak and unspecific aroma when analyzed by Gas Chromatography-Olfactometry (GC-O).[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and ethyl 2-methylbutyrate. A direct comparison of odor detection thresholds is limited by the availability of public data for this compound in water.

PropertyThis compoundEthyl 2-Methylbutyrate
Molecular Formula C₈H₁₆O₂C₇H₁₄O₂
Molecular Weight 144.21 g/mol 130.19 g/mol
CAS Number 37064-20-37452-79-1
Odor Description Fruity, winey, apple, pineapple[2]Fruity, apple, peach, pineapple, green, pungent
Odor Detection Threshold in Water Data not available in cited sources(S)-(+)-enantiomer: 0.006 ppb; Racemic: 10 ppb[5]
Threshold of Concern (Toxicological) 1800 µ g/person/day Not specified in cited sources

Experimental Protocols

The characterization of flavor profiles for esters like this compound and ethyl 2-methylbutyrate relies on sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

Methodology:

  • Sample Preparation: Volatile esters are typically extracted from a sample matrix using methods like solid-phase microextraction (SPME) or liquid-liquid extraction. For SPME, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace, where they are adsorbed onto a coated fiber.

  • Gas Chromatographic Separation: The extracted volatiles are then introduced into the GC inlet. A typical GC setup for ester analysis would involve:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-INNOWax).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp, for instance, starting at 40°C and increasing to 250°C, to ensure the separation of compounds with different boiling points.

  • Olfactometry and Detection: The effluent from the GC column is split between a chemical detector (like a mass spectrometer for identification) and a sniffing port. Trained sensory panelists sniff the effluent at the port and record the retention time and a descriptor for each odor they perceive.

  • Data Analysis: Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the flavor dilution (FD) factor for each odorant, providing a measure of its potency.

Sensory Panel Evaluation

Sensory panels provide qualitative and quantitative data on the flavor attributes of a substance.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and scale the intensity of specific aroma attributes relevant to the samples being tested.

  • Sample Preparation: The esters are diluted to a specific concentration in a neutral solvent (e.g., water or ethanol) and presented to the panelists in coded, identical containers.

  • Evaluation Procedure:

    • Difference Testing (e.g., Triangle Test): Panelists are presented with three samples, two of which are identical, and asked to identify the different sample. This is used to determine if a perceptible difference exists between two products.

    • Descriptive Analysis: Trained panelists rate the intensity of specific flavor attributes (e.g., "fruity," "apple," "green") on a labeled magnitude scale.

  • Data Analysis: Statistical analysis is performed on the collected data to determine significant differences in sensory attributes and to create a flavor profile for each compound.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Flavor Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation Sample Sample Matrix SPME Solid-Phase Microextraction (SPME) Sample->SPME LLE Liquid-Liquid Extraction (LLE) Sample->LLE Sensory_Panel Sensory Panel Evaluation Sample->Sensory_Panel GC_O Gas Chromatography-Olfactometry (GC-O) SPME->GC_O LLE->GC_O Odor_Profile Odor Profile Generation GC_O->Odor_Profile Sensory_Panel->Odor_Profile Quantitative_Comparison Quantitative Comparison Odor_Profile->Quantitative_Comparison

Caption: Workflow for the instrumental and sensory analysis of flavor compounds.

Signaling_Pathway Simplified Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., Ester) Olfactory_Receptor Olfactory Receptor Odorant->Olfactory_Receptor G_Protein G-protein Activation Olfactory_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal_Transmission Signal to Brain Depolarization->Signal_Transmission

Caption: Simplified representation of the olfactory signal transduction cascade.

References

A Comparative Sensory Analysis of Propyl 2-Methylbutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the sensory profiles of the (S)- and (R)-enantiomers of propyl 2-methylbutyrate (B1264701), compounds of interest in the flavor, fragrance, and pharmaceutical industries. The distinct olfactory characteristics of these chiral molecules underscore the importance of stereochemistry in sensory perception. This document outlines the experimental data from sensory panel evaluations, details the methodologies used for their assessment, and illustrates the relevant biological and experimental pathways.

Data Presentation: Sensory Profile Comparison

The sensory characteristics of the propyl 2-methylbutyrate enantiomers were evaluated primarily through Gas Chromatography-Olfactometry (GC-O), a technique that combines gas chromatographic separation with human sensory assessment. The findings consistently show a significant difference in the odor profiles of the two enantiomers.

EnantiomerOdor DescriptionOdor Threshold (in water)
(S)-Propyl 2-methylbutyrate Intensive, full-ripe apple-note.[1]Data not available. (Note: For the related (S)-ethyl 2-methylbutyrate, the threshold is 0.006 ppb).[2]
(R)-Propyl 2-methylbutyrate Weak, unspecific.[1]Data not available. (Note: For the related (R)-ethyl 2-methylbutyrate, the threshold is 10 ppb).[2]

Experimental Protocols

The primary method for determining the distinct sensory profiles of the this compound enantiomers is Gas Chromatography-Olfactometry (GC-O). This technique is ideal for separating volatile chiral compounds and allowing trained sensory panelists to assess the odor of each enantiomer as it elutes from the chromatographic column.

Objective: To separate the (S)- and (R)-enantiomers of this compound and characterize the specific odor profile of each.

Principle: A solution containing a racemic mixture of this compound is injected into a gas chromatograph equipped with a chiral stationary phase column. The chiral column differentially retains the enantiomers, leading to their separation. The column effluent is split between a mass spectrometer (MS) for chemical identification and a heated sniffing port, where trained panelists evaluate the odor in real-time.

1. Sample Preparation:

  • A racemic standard of this compound is diluted in a high-purity, odorless solvent (e.g., ethanol (B145695) or diethyl ether) to an appropriate concentration for GC-O analysis.

  • A series of dilutions may be prepared to determine odor thresholds.

2. Gas Chromatography-Olfactometry (GC-O) System:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXcst), is used to achieve enantiomeric separation.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program: An initial temperature of 40°C, held for 2 minutes, then ramped at 5°C/min to 220°C, and held for 5 minutes.

  • Effluent Splitter: The column outlet is connected to a Y-splitter, dividing the effluent between the MS detector and the sniffing port (e.g., a 1:1 split).

  • Sniffing Port: The transfer line to the sniffing port is heated (e.g., to 230°C) to prevent condensation. Humidified air is mixed with the effluent at the port to prevent nasal dehydration of the panelists.

  • Detector: Mass Spectrometer (e.g., Agilent 5977A) for confirmation of compound identity.

3. Sensory Panel Evaluation:

  • Panelists: A panel of 8-12 trained assessors, selected for their olfactory acuity and ability to describe odors descriptively, is used.

  • Procedure: Each panelist sniffs the effluent from the sniffing port throughout the chromatographic run.

  • Data Recording: Panelists record the time interval of any detected odor, provide a qualitative description of the odor (e.g., "apple," "fruity," "weak"), and rate its intensity on a structured scale (e.g., a 10-point scale).

  • Analysis: The results from all panelists are compiled to create an aromagram, which plots odor intensity and description against retention time, allowing for direct correlation with the specific enantiomer identified by the MS.

Visualizations

The following diagrams illustrate the experimental workflow for sensory analysis and the general biological pathway for odor perception.

G cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_detection Detection & Evaluation Sample Racemic Mixture of Propyl 2-Methylbutyrate Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Separation on Chiral Column Injection->Separation Split Effluent Split Separation->Split MS Mass Spectrometer (Identification) Split->MS Sniff Sniffing Port Split->Sniff Data Data Compilation & Aromagram MS->Data Panel Sensory Panel (Evaluation) Sniff->Panel Panel->Data G Odorant Odorant Molecule (e.g., Ester Enantiomer) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding Golf G-protein (Gαolf) Activation OR->Golf 2. Conformational Change AC Adenylyl Cyclase Activation Golf->AC 3. Activation cAMP ATP to cAMP Conversion AC->cAMP 4. Catalysis Channel Ion Channel Opening cAMP->Channel 5. Gating Depolarization Neuron Depolarization (Ca²⁺/Na⁺ influx) Channel->Depolarization 6. Ion Influx Signal Signal to Brain (Odor Perception) Depolarization->Signal 7. Action Potential

References

A Comparative Guide to HS-SPME and Solvent Extraction for Propyl 2-Methylbutyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile compounds such as propyl 2-methylbutyrate (B1264701), a key contributor to the characteristic aroma of many fruits and beverages, is crucial in various fields, including flavor chemistry, food quality control, and pharmaceutical analysis. The choice of extraction method is a critical step that significantly influences the sensitivity, selectivity, and overall reliability of the analysis. This guide provides an objective comparison between two common extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME) and traditional Solvent Extraction, for the analysis of propyl 2-methylbutyrate.

Principles of the Techniques

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, equilibrium-based extraction technique. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample. Volatile analytes, like this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The main advantages of HS-SPME include its simplicity, speed, and the elimination of organic solvents.[1][2]

Solvent Extraction , often in the form of liquid-liquid extraction (LLE), is a classical technique that relies on the partitioning of an analyte between two immiscible liquid phases. For the analysis of this compound in a liquid sample, an organic solvent is added to the sample, and after vigorous mixing, the analyte partitions into the organic phase based on its solubility. The organic layer is then collected, concentrated, and injected into the GC. Solvent extraction can be exhaustive, potentially leading to high recoveries, but it is often more time-consuming and labor-intensive, and involves the use of significant amounts of organic solvents.[3][4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HS-SPME and Solvent Extraction.

HS-SPME Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Sample Sample containing this compound Vial Transfer to Headspace Vial Sample->Vial IS_HS Add Internal Standard Vial->IS_HS Salt Add Salt (optional) IS_HS->Salt Incubate Incubate and Equilibrate Salt->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect

HS-SPME Experimental Workflow

Solvent Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Sample_SE Sample containing this compound IS_SE Add Internal Standard Sample_SE->IS_SE Add_Solvent Add Extraction Solvent IS_SE->Add_Solvent Mix Vortex/Shake Add_Solvent->Mix Separate_Phases Centrifuge/Allow Phases to Separate Mix->Separate_Phases Collect_Organic Collect Organic Layer Separate_Phases->Collect_Organic Dry Dry with Anhydrous Salt Collect_Organic->Dry Concentrate Concentrate (optional) Dry->Concentrate Inject Inject into GC Concentrate->Inject Separate_GC GC Separation Inject->Separate_GC Detect_MS MS Detection Separate_GC->Detect_MS

Solvent Extraction Experimental Workflow

Quantitative Data Comparison

While a direct head-to-head quantitative comparison for this compound was not found in a single study, the following table summarizes typical performance characteristics for the analysis of volatile esters using HS-SPME and solvent extraction, based on available literature.

ParameterHS-SPMESolvent Extraction (LLE)
Limit of Detection (LOD) Typically in the low µg/L to ng/L range.[5]Can achieve low µg/L to ng/L, often dependent on the concentration factor.
Limit of Quantitation (LOQ) Generally well below 1 µg/L for many esters.[5]Dependent on the method, but can be comparable to HS-SPME.
**Linearity (R²) **Typically >0.99 over a defined concentration range.[5]Generally >0.99.
Precision (%RSD) Can be <10%, but is influenced by automation and fiber-to-fiber variability.Can be <5% with careful execution and use of an internal standard.
Recovery Not an exhaustive extraction; based on equilibrium.Can be high (>90%), but is solvent and analyte dependent.
Sample Throughput High, especially with automation.Lower, due to multiple manual steps.
Solvent Consumption None.High.
Matrix Effects Can be significant, requiring matrix-matched standards or isotopic dilution.[6]Can be present, but often reduced by the clean-up nature of the extraction.

Discussion of Alternatives

HS-SPME: This technique offers a greener, faster, and more easily automated alternative to solvent extraction.[2] The choice of fiber is critical for optimal extraction of target analytes. For esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[6][7] However, HS-SPME is a non-exhaustive extraction technique, and its efficiency is dependent on the equilibrium between the sample matrix, headspace, and fiber coating. This can make quantification more complex and susceptible to matrix effects.[6] Factors such as temperature, extraction time, and the addition of salt can significantly influence the results and require careful optimization.[7]

Solvent Extraction: Liquid-liquid extraction is a well-established and robust technique that can provide high recovery of the analyte. It is less susceptible to some matrix components compared to HS-SPME as it can act as a clean-up step. However, it is a multi-step process that is more prone to analyte loss through evaporation and is more difficult to automate. The use of organic solvents raises environmental and safety concerns and can be costly in terms of solvent purchase and disposal. For the extraction of esters from alcoholic beverages, a mixture of methyl-tert-butyl ether (MTBE) and hexane (B92381) has been shown to be effective.[8]

Experimental Protocols

HS-SPME Protocol for this compound in a Beverage Matrix

This protocol is adapted from a validated method for the analysis of hop-derived esters in beer.[9]

  • Sample Preparation:

    • Pipette 2 mL of the sample into a 20 mL headspace vial.

    • If using an internal standard, add the appropriate volume of a standard solution (e.g., deuterated this compound).

    • Optionally, add 0.4 g of NaCl to the vial to potentially enhance the release of volatile compounds.[7]

    • Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with an agitator and incubator.

    • Incubate the sample at 40°C for 10 minutes with agitation.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the GC injection port.

    • Thermally desorb the analytes from the fiber in the injector at 250°C for 5 minutes in splitless mode.

    • GC column: A suitable capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[6]

    • Oven temperature program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1.5 mL/min.

    • MS detection: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. For this compound, quantifier and qualifier ions can be determined from its mass spectrum.[9]

Solvent Extraction Protocol for Esters in a Beverage Matrix

This protocol is based on a method for the analysis of esters in sparkling wines.[8]

  • Sample Preparation and Extraction:

    • Place 20 mL of the sample into a 50 mL centrifuge tube.

    • Add an internal standard (e.g., 2-nonanol).

    • Add 5 mL of a saturated ammonium (B1175870) sulfate (B86663) solution to aid in phase separation.

    • Add 5 mL of the extraction solvent (e.g., a mixture of methyl-tert-butyl ether and 10% hexane).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Post-Extraction Processing:

    • Carefully transfer the upper organic layer to a clean vial.

    • Add a small amount of anhydrous magnesium sulfate to the extract to remove any residual water.

    • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS.

    • GC column: A polar column such as a DB-WAX (30 m x 0.25 mm x 0.25 µm) is suitable for ester analysis.[8]

    • Oven temperature program: Start at 40°C, hold for 5 minutes, then ramp at 5°C/min to 220°C and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS detection: Operate in full scan mode or SIM mode for quantification.

Conclusion

Both HS-SPME and solvent extraction are viable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • HS-SPME is the preferred method for high-throughput screening, rapid analysis, and when solvent-free methods are desired. Its sensitivity is often sufficient for trace-level analysis of flavor compounds.

  • Solvent Extraction is a robust and well-understood technique that may be more suitable when higher sample volumes are necessary, when matrix effects are particularly challenging for HS-SPME, or when an exhaustive extraction is required for the highest possible recovery.

For routine quality control and flavor profiling where speed and automation are beneficial, HS-SPME presents a compelling option. For method development, complex matrices, or when the highest precision is paramount, the classical approach of solvent extraction remains a strong contender. Researchers should carefully consider the advantages and disadvantages of each technique in the context of their specific analytical goals and available resources.

References

A Comparative Guide to the Odor Thresholds of Propyl 2-Methylbutyrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl 2-methylbutyrate (B1264701), a fruity and complex ester, is utilized as a flavor and fragrance agent[1]. Its chemical structure contains a chiral center at the second carbon of the butanoate chain, leading to the existence of two stereoisomers: (R)-propyl 2-methylbutyrate and (S)-propyl 2-methylbutyrate. It is well-established that chirality can significantly influence the sensory perception of a molecule, with different enantiomers of a compound often exhibiting distinct odors and potencies[2][3].

Odor Profile and Available Data

The racemic mixture of propyl 2-methylbutyrate is generally described as having a pleasant, fruity aroma. Specific descriptors include "winey," "apple," and "pineapple" notes[1][4]. While this provides a general characterization, the specific contributions of each isomer to the overall scent profile are not well-documented in public sources.

Limited qualitative information suggests that the (R)-isomer, propyl (R)-2-methylbutanoate, possesses a "weak, unspecific" odor when analyzed by Gas Chromatography-Olfactometry (GC-O). Unfortunately, a corresponding quantitative odor threshold has not been reported, and there is a lack of sensory data for the (S)-isomer. This significant data gap underscores the need for further research to fully characterize the olfactory properties of these isomers. A study on the related compound, ethyl 2-methylbutyrate, revealed that the (S)-enantiomer has a substantially stronger fresh and fruity, apple-like aroma with a much lower odor threshold (0.006 ppb in water) compared to the (R)-enantiomer, which has a weaker, less specific fruity scent (flavor detection threshold of 10 ppb in water)[5]. This precedent with a structurally similar ester strongly suggests that the this compound isomers are also likely to exhibit significant differences in their odor thresholds and characteristics.

Data Summary

The following table summarizes the currently available information on the odor characteristics of this compound and its isomers. The lack of quantitative data for the individual isomers is clearly indicated.

CompoundIsomerOdor DescriptionOdor Threshold
This compoundRacemicFruity, winey, apple, pineapple[1][4]Data not available
This compound(R)-(-)-propyl 2-methylbutanoateWeak, unspecificData not available
This compound(S)-(+)-propyl 2-methylbutanoateData not availableData not available

Experimental Protocol for Odor Threshold Determination

To address the existing data gap, the odor detection thresholds of the this compound isomers can be determined using Gas Chromatography-Olfactometry (GC-O), a standard technique in flavor and fragrance analysis[6][7]. A common and robust method is Aroma Extract Dilution Analysis (AEDA)[8][9].

Objective:

To determine and compare the odor detection thresholds of (R)- and (S)-propyl 2-methylbutyrate.

Materials:
  • Pure samples of (R)- and (S)-propyl 2-methylbutyrate

  • Odor-free solvent (e.g., diethyl ether or dichloromethane, freshly distilled)

  • Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)

  • Chiral capillary column (e.g., a cyclodextrin-based column) to separate the enantiomers

  • A panel of trained human assessors (typically 6-12 members) screened for olfactory acuity[10]

  • A series of volumetric flasks for serial dilutions

Methodology:
  • Sample Preparation:

    • Prepare a stock solution of each isomer in the odor-free solvent at a known concentration (e.g., 1000 mg/L).

    • Create a series of stepwise dilutions of the stock solution (e.g., 1:1, 1:2, 1:4, 1:8, and so on) to generate a range of concentrations.

  • GC-MS/O Analysis:

    • Inject a standard volume (e.g., 1 µL) of the most dilute solution of one isomer into the GC-MS/O system.

    • The GC oven temperature should be programmed to ensure good separation of the analyte from any solvent impurities. A typical program might be: start at 40°C (hold for 2 minutes), ramp up to 220°C at a rate of 5°C/minute, and hold for 5 minutes.

    • The effluent from the capillary column is split between the mass spectrometer and the olfactometry port.

    • A trained assessor sniffs the effluent at the olfactometry port and records the retention time and any perceived odor.

  • Odor Threshold Determination (AEDA):

    • The analysis begins with the highest dilution (lowest concentration).

    • If no odor is detected, the next highest concentration is injected and assessed.

    • This process is repeated with increasingly concentrated samples until the assessor can reliably detect the odor of the compound.

    • The highest dilution at which the odor is still perceivable is known as the Flavor Dilution (FD) factor.

    • The odor threshold is the concentration of the analyte in the last dilution where the odor was detected.

    • This procedure is repeated for each panelist and for both isomers.

  • Data Analysis:

    • The geometric mean of the individual odor thresholds determined by each panelist is calculated to establish the group's odor detection threshold for each isomer.

    • The results for the (R)- and (S)-isomers are then compared to determine if there is a significant difference in their odor potency.

Visualizing the Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity. This interaction initiates a signaling cascade that results in the transmission of a neural signal to the brain. The following diagram illustrates the key steps in this pathway.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Receptor Neuron Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP Ion_Channel cAMP-gated Ion Channel cAMP->Ion_Channel 5. Binding & Opening Depolarization Depolarization Ion_Channel->Depolarization 6. Influx Ca_Na Ca²⁺ / Na⁺ Action_Potential Action Potential Depolarization->Action_Potential 7. Generation Brain Olfactory Bulb (Brain) Action_Potential->Brain 8. Signal Transmission

Caption: The olfactory signal transduction cascade initiated by the binding of an odorant molecule.

Experimental Workflow for Odor Threshold Determination

The following diagram outlines the logical flow of the experimental procedure for determining the odor thresholds of the this compound isomers using GC-O with the AEDA method.

GCO_AEDA_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Processing Isomers Pure (R) and (S) Isomers Stock Prepare Stock Solutions Isomers->Stock Dilutions Create Serial Dilutions Stock->Dilutions Injection Inject Most Dilute Sample Dilutions->Injection GCO GC-O Separation & Olfactometry Injection->GCO Detection Odor Detected? GCO->Detection Record Record Flavor Dilution (FD) Factor Detection->Record Yes Next_Conc Inject Next Concentration Detection->Next_Conc No Threshold Calculate Odor Threshold Record->Threshold Next_Conc->GCO Compare Compare Isomer Thresholds Threshold->Compare

Caption: Workflow for Aroma Extract Dilution Analysis (AEDA) to determine odor thresholds.

References

A Comparative Guide to GC-FID and GC-MS for Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of esters is paramount in fields ranging from pharmaceutical development and food science to environmental analysis and lipidomics. Gas chromatography (GC) is a cornerstone technique for this purpose, and the choice of detector—Flame Ionization Detector (FID) or Mass Spectrometer (MS)—significantly influences the analytical outcomes. This guide provides an objective comparison of GC-FID and GC-MS for ester quantification, supported by experimental data and detailed methodologies, to assist in selecting the most suitable technique for specific research needs.

Principles of Detection

GC-FID (Gas Chromatography-Flame Ionization Detection) operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame.[1][2] As eluting compounds from the GC column pass through the flame, they are ionized, generating an electrical current proportional to the number of carbon atoms in the analyte.[1] This makes GC-FID a robust and universally responsive detector for hydrocarbons, providing excellent quantitative data.[1][3]

GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation power of GC with the identification capabilities of MS.[4][5] As compounds elute from the GC column, they are ionized, most commonly by electron impact (EI).[4] The resulting ions are then separated based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint for identification.[6][7] For quantification, the instrument can operate in full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored.[8][9]

Quantitative Performance Comparison

The choice between GC-FID and GC-MS for ester quantification often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation.[1][8] While GC-FID has traditionally been a workhorse for reliable quantification, GC-MS offers comparable quantitative performance with the significant advantage of providing mass spectral data for unambiguous peak identification.[8][9]

Below is a summary of key quantitative performance parameters for the analysis of fatty acid methyl esters (FAMEs), a common class of esters analyzed by GC.

ParameterGC-FIDGC-MSKey Considerations
Limit of Detection (LOD) Typically in the low µg/mL range (e.g., 0.21 to 0.54 µg/mL for various FAMEs).[1]Can be significantly lower, in the µg/L range (e.g., 0.003–0.72 µg/L for FAMEs).[1]GC-MS is superior for trace-level analysis.[1][6]
Limit of Quantification (LOQ) In the µg/mL range (e.g., 0.63 and 1.63 µg/mL for FAMEs).[1]Can be in the µg/L range (e.g., 1–30 µg/L for fatty acids).[1]For precise measurement of low-abundance esters, GC-MS is the preferred method.[1][10]
Linearity (R²) Excellent linearity, with R² values typically >0.99.[1][8]Excellent linearity, with R² values often >0.999.[8]Both techniques exhibit excellent linearity over a wide concentration range.[8]
Precision (RSD%) High precision, with RSD values typically below 5%.High precision, with RSD values often comparable to or better than GC-FID.Both methods demonstrate good repeatability.
Selectivity Based on chromatographic retention time. Co-eluting compounds can interfere with quantification.High selectivity, especially in SIM mode, as it monitors for specific mass fragments. This minimizes interference from matrix components.[9][11]GC-MS provides a higher degree of certainty in analyte identification, which is crucial for complex matrices.[8][11]
Cost Lower initial investment and operational costs.[8]Higher initial investment and potentially higher maintenance costs.[1]For routine QC with established methods, GC-FID can be more cost-effective.[1]

Experimental Protocols

A critical step in the analysis of many esters, particularly fatty acids, is their conversion to more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[8][12]

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

A widely used method for preparing FAMEs from lipid samples involves transesterification with boron trifluoride in methanol (B129727) (BF3/MeOH).[8]

  • To a known quantity of the lipid extract, add a solution of 10-14% BF3 in methanol.

  • Heat the mixture at 60-100°C for a specified time (e.g., 90 minutes) in a sealed vial to ensure complete methylation.[8]

  • After cooling, add a non-polar solvent such as hexane (B92381) or heptane (B126788) and an aqueous salt solution to partition the FAMEs into the organic layer.

  • The organic layer containing the FAMEs is then collected and can be concentrated if necessary before injection into the GC.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a flame ionization detector.

  • Injector: Split/splitless injector, typically operated in split mode.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, Stabilwax).[13]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[1]

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, an initial temperature of 100°C held for 2 minutes, then ramped to 240°C at 10°C/min, and held for 10 minutes.

  • Detector Temperature: Maintained at a higher temperature than the final oven temperature (e.g., 250-300°C) with specified hydrogen and air flow rates.[1]

  • Quantification: The concentration of each FAME is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[1]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Coupled to a mass spectrometer (e.g., single quadrupole).

  • Injector, Column, Carrier Gas, and Oven Program: Typically the same as for GC-FID to allow for direct comparison of retention times.[8]

  • Ion Source Temperature: Typically 230°C.

  • Electron Energy: 70 eV for electron impact (EI) ionization.

  • Mass Scan Range: A suitable mass range is scanned (e.g., m/z 40-400) for qualitative analysis.

  • Quantification: Can be performed by integrating the peak area of the total ion chromatogram (TIC) or, for higher sensitivity and selectivity, by monitoring specific ions (SIM mode) and comparing to a calibration curve.[8] The use of stable isotope-labeled internal standards is a powerful method for accurate quantification with GC-MS.[1]

Logical Workflow for Cross-Validation

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis cluster_3 Cross-Validation Sample Lipid Sample Derivatization Derivatization to FAMEs (e.g., BF3/MeOH) Sample->Derivatization GC_FID GC-FID Analysis Derivatization->GC_FID Inject GC_MS GC-MS Analysis Derivatization->GC_MS Inject Quant_FID Quantification (Peak Area vs. Calibration Curve) GC_FID->Quant_FID Quant_MS Quantification (TIC or SIM vs. Calibration Curve) GC_MS->Quant_MS Comparison Comparison of Quantitative Results (LOD, LOQ, Linearity, etc.) Quant_FID->Comparison Quant_MS->Comparison

Caption: Workflow for the cross-validation of GC-FID and GC-MS for ester quantification.

Conclusion

Both GC-FID and GC-MS are highly effective techniques for the quantification of esters.[1][8]

  • GC-FID is a reliable, cost-effective, and robust method well-suited for routine quantitative analysis where the identities of the esters are known and the sample matrix is relatively simple.[1] Its ease of use and lower maintenance make it a workhorse in many quality control laboratories.[1]

  • GC-MS offers superior sensitivity and selectivity, making it the ideal choice for analyzing complex samples and quantifying trace-level esters.[1][11] Its unique ability to provide structural information for unambiguous analyte identification is indispensable in research and development, where identifying unknown compounds or confirming the presence of specific isomers is critical.[8]

Ultimately, the choice between GC-FID and GC-MS should be guided by the specific analytical requirements of the researcher. For laboratories that require both routine quantification and the flexibility for detailed qualitative analysis, having access to both technologies provides the most comprehensive solution for ester analysis.[1] A cross-validation approach, where GC-MS is used to confirm the identity of peaks quantified by GC-FID, can provide a powerful and efficient analytical workflow.[8]

References

A Guide to the Inter-laboratory Comparison of Propyl 2-Methylbutyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison focused on the quantitative analysis of propyl 2-methylbutyrate (B1264701), a common ester in flavors and fragrances. As publicly available proficiency testing data for this specific compound is limited, this document presents a hypothetical, yet realistic, model based on established principles of analytical chemistry and proficiency testing for volatile organic compounds.[1][2] The objective is to illustrate the process, data analysis, and expected outcomes of such a study, providing a benchmark for laboratories aiming to validate their analytical performance.

The Framework of an Inter-laboratory Study

Inter-laboratory comparisons are a critical component of a laboratory's quality assurance program.[3] They serve to evaluate and compare the performance of different laboratories, thereby validating their analytical methods and ensuring data comparability.[1] The typical format involves a central organizer distributing identical test materials to participating laboratories for analysis.[4] The results are then statistically compared to a consensus or reference value to assess individual laboratory proficiency.[5][6]

The workflow for this hypothetical study on propyl 2-methylbutyrate is outlined below.

G cluster_organizer Organizing Body cluster_labs Participating Laboratories (Lab A, B, C...) prep Sample Preparation (RM & PT Samples) dist Sample Distribution prep->dist Homogenized Samples receive Receive Samples dist->receive analysis Statistical Analysis (Calculation of z-scores) report Performance Report Generation analysis->report review Review Performance Report & Implement Corrective Actions report->review Individualized Reports method Analysis via GC-MS (Internal Standard Method) receive->method submit Submit Results method->submit submit->analysis Reported Concentrations

References

Propyl 2-Methylbutyrate vs. Other Apple Flavor Esters: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of propyl 2-methylbutyrate (B1264701) against other key esters that contribute to the characteristic flavor profile of apples. Intended for researchers, scientists, and professionals in the drug development and flavor science fields, this document summarizes physicochemical properties, sensory profiles, and relevant analytical and synthetic methodologies. All quantitative data is presented in structured tables, and experimental protocols are detailed. Visual diagrams generated using Graphviz are provided for key processes.

Introduction to Apple Flavor Esters

The characteristic aroma of apples is a complex blend of volatile organic compounds, with esters being the most significant contributors to the fruity and sweet notes.[1] The composition and concentration of these esters vary significantly among different apple cultivars, influencing their unique flavor profiles.[1][2] This guide focuses on a comparative analysis of propyl 2-methylbutyrate and other prominent apple flavor esters: ethyl 2-methylbutyrate, butyl acetate (B1210297), and hexyl acetate. Understanding the nuances of these compounds is crucial for food science, flavor chemistry, and sensory analysis.

This compound is noted for its fruity, sweet, and slightly pineapple-like aroma.[3][4] Ethyl 2-methylbutyrate is another branched-chain ester that provides a fruity and apple-like scent.[2] Butyl acetate and hexyl acetate are straight-chain esters that are also major contributors to the overall apple aroma, often described as fruity and pear-like.[1]

Comparative Data of Apple Flavor Esters

The following table summarizes the key physicochemical and sensory properties of this compound and the selected comparative esters.

PropertyThis compoundEthyl 2-MethylbutyrateButyl AcetateHexyl Acetate
IUPAC Name propyl 2-methylbutanoateethyl 2-methylbutanoateButyl ethanoateHexyl ethanoate
Molecular Formula C₈H₁₆O₂C₇H₁₄O₂C₆H₁₂O₂C₈H₁₆O₂
Molecular Weight ( g/mol ) 144.21130.18116.16144.21
Boiling Point (°C) 155-156132-134126.1169-171
Density (g/mL @ 25°C) 0.860-0.866~0.865~0.882~0.873
Flash Point (°C) ~33.3~27~22~56
Solubility in Water Slightly solubleSlightly solubleSlightly solubleInsoluble
Refractive Index (@ 20°C) 1.400-1.405~1.397~1.394~1.409
Sensory Profile Fruity, sweet, pineapple, apple, winey[3][4]Fruity, apple, sweet, etherealFruity, banana, sweet, solvent-likeFruity, pear, green, sweet
Odor Threshold (in water) Not widely reported0.006 ppb (S-enantiomer)5,000 ppb15 µg/L
Concentration in Apple Peel (µg/kg FW) 0 - 94.23[5][6]67.1 (Fuji)[1]196.75 (Pink Lady)[1]9.9 (Fuji) - 549.31 (Pink Lady)[1]

Experimental Protocols

Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the qualitative and quantitative analysis of volatile compounds in apples.[5][6]

Objective: To extract, separate, and identify volatile esters from apple samples.

Materials and Equipment:

  • Apple samples (peel or pulp)

  • Liquid nitrogen

  • Mortar and pestle

  • 50 mL centrifuge tubes

  • D-(+)-glucono-1,5-lactone

  • Polyvinylpyrrolidone (PVPP)

  • Centrifuge

  • HS-SPME autosampler

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Helium carrier gas

  • Analytical standards for each ester

Procedure:

  • Sample Preparation: Freeze apple tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Weigh 15 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 0.5 g of D-(+)-glucono-1,5-lactone and 1 g of PVPP to the tube to inhibit enzymatic activity and bind phenolic compounds, respectively.

  • Allow the mixture to macerate for 2 hours at 4°C.

  • Centrifuge the sample at 10,000 rpm for 20 minutes at 4°C to obtain clarified juice.

  • HS-SPME Extraction:

    • Transfer a measured volume of the supernatant to a headspace vial.

    • Equilibrate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 30 minutes).

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) with constant agitation.

  • GC-MS Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the heated GC injection port (e.g., 250°C).

    • Separate the compounds on a suitable capillary column (e.g., HP-5MS).

    • Use a temperature gradient program to elute the compounds. For example: start at 55°C for 1 min, ramp to 145°C at 4°C/min, then to 260°C at 15°C/min.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 30-300 m/z.

  • Compound Identification and Quantification:

    • Identify the esters by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST).

    • Quantify the concentration of each ester by creating a calibration curve with analytical standards.

Sensory Analysis: Descriptive Analysis

Objective: To qualitatively and quantitatively describe the sensory attributes of the apple flavor esters.

Materials and Equipment:

  • Purified samples of each ester diluted in a neutral solvent (e.g., mineral oil or ethanol/water mixture).

  • Odor-free sample containers (e.g., glass jars with lids).

  • Sensory evaluation booths with controlled lighting, temperature, and air circulation.

  • Water and unsalted crackers for palate cleansing.

  • Data collection software or paper ballots.

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Train the panel to identify and scale the intensity of relevant aroma attributes (e.g., fruity, sweet, green, apple, pineapple).

    • Develop a consensus vocabulary to describe the sensory characteristics of the esters.

  • Sample Preparation and Presentation:

    • Prepare solutions of each ester at concentrations above their detection threshold.

    • Code the samples with random three-digit numbers to prevent bias.

    • Present the samples to the panelists in a randomized order.

  • Evaluation:

    • Panelists evaluate the aroma of each sample individually in the sensory booths.

    • They rate the intensity of each descriptive attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

    • Panelists cleanse their palate with water and crackers between samples.

  • Data Analysis:

    • Collect the intensity ratings for each attribute for each ester.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the esters.

    • Visualize the results using spider plots or bar charts.

Visualizations

Biosynthesis of Branched-Chain Esters in Apples

The following diagram illustrates the biosynthetic pathway of branched-chain esters, such as this compound and ethyl 2-methylbutyrate, originating from the amino acid isoleucine.

Biosynthesis of Branched-Chain Esters Biosynthesis of Branched-Chain Esters in Apple Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutanal 2-methylbutanal alpha_keto_beta_methylvalerate->two_methylbutanal Decarboxylation two_methylbutanoyl_CoA 2-methylbutanoyl-CoA alpha_keto_beta_methylvalerate->two_methylbutanoyl_CoA Oxidative Decarboxylation two_methylbutanol 2-methylbutanol two_methylbutanal->two_methylbutanol Reduction (ADH) Propyl_2_methylbutyrate This compound two_methylbutanol->Propyl_2_methylbutyrate Ethyl_2_methylbutyrate Ethyl 2-methylbutyrate two_methylbutanoyl_CoA->Ethyl_2_methylbutyrate AAT AAT Propyl_2_methylbutyrate->AAT Ethyl_2_methylbutyrate->AAT Propanol Propanol Propanol->Propyl_2_methylbutyrate Ethanol Ethanol Ethanol->Ethyl_2_methylbutyrate

Caption: Biosynthesis of branched-chain esters from isoleucine.

Chemical Synthesis via Fischer Esterification

This diagram outlines the general workflow for the chemical synthesis of an ester from a carboxylic acid and an alcohol, a process known as Fischer Esterification.

Fischer Esterification Workflow General Workflow for Fischer Esterification start Start reactants Combine Carboxylic Acid, Alcohol, and Acid Catalyst start->reactants reflux Heat the Mixture (Reflux) reactants->reflux workup Aqueous Workup (Neutralization & Washing) reflux->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying purification Purification (e.g., Distillation) drying->purification product Pure Ester purification->product

References

Assessing the Authenticity of Natural Propyl 2-Methylbutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for natural ingredients in food, beverages, and pharmaceutical products continues to rise, driven by consumer preference for clean-label products. Propyl 2-methylbutyrate (B1264701), a volatile ester prized for its sweet, fruity, and apple-like aroma, is a key flavoring agent.[1][2] The significant price differential between natural and synthetic propyl 2-methylbutyrate, however, creates a potential for economic adulteration. This guide provides a comprehensive comparison of natural this compound with its synthetic alternatives, focusing on analytical methods to verify authenticity, and is supported by experimental data and detailed protocols.

Performance Comparison: Natural vs. Synthetic this compound

The primary distinction between natural and synthetic this compound lies in its origin, which influences its isotopic composition and enantiomeric distribution. While chemically identical, these differences are detectable through advanced analytical techniques and can have implications for flavor profile and consumer perception.

FeatureNatural this compoundSynthetic this compoundKey Differences & Implications
Flavor Profile Often described as a more complex, "full-ripe apple" note, particularly the (S)-enantiomer.[1]Can be a racemic mixture with a less specific, potentially weaker aroma. The (R)-enantiomer is described as "weak, unspecific".[1]The presence of specific enantiomers in natural sources contributes to a more desirable and authentic flavor profile.
Isotopic Signature (δ¹³C, δ²H) Exhibits characteristic isotopic ratios based on the carbon and hydrogen isotopes from its biological precursors (e.g., the amino acid isoleucine in apples).Isotopic ratios are dependent on the petroleum-derived starting materials and synthetic pathway, resulting in different, more enriched values.Isotope Ratio Mass Spectrometry (IRMS) can definitively distinguish between natural and synthetic sources.
Enantiomeric Ratio Found in nature with a specific enantiomeric distribution, often with a predominance of one enantiomer (e.g., the (S)-enantiomer in many fruits).Typically produced as a racemic mixture (equal amounts of (R)- and (S)-enantiomers) unless a specific chiral synthesis is employed.Chiral analysis can reveal the synthetic origin of a sample that does not match the natural enantiomeric ratio.
Stability Stability is influenced by the food matrix, with potential for hydrolysis in aqueous environments over time.Generally exhibits similar stability to its natural counterpart under the same conditions. Lactones, a cyclic form of esters, can be more stable.[3]Stability is a key consideration for shelf-life in beverage applications.
Cost Significantly higher due to the cost of raw materials and extraction/fermentation processes.Lower cost due to the use of inexpensive petrochemical starting materials and efficient large-scale synthesis.The cost difference is the primary driver for potential adulteration.

Experimental Protocols for Authenticity Assessment

To ensure the authenticity of natural this compound, a multi-faceted analytical approach is recommended. The following are detailed methodologies for key experiments.

Isotope Ratio Mass Spectrometry (IRMS) for Source Verification

Principle: This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C and ²H/¹H) in a compound. The isotopic signature of a natural product is determined by the photosynthetic pathway of the source plant and the isotopic composition of its environment. Synthetic compounds, typically derived from petroleum, have distinct and well-characterized isotopic ratios.

Methodology:

  • Sample Preparation: The this compound sample is isolated from the product matrix, typically by headspace solid-phase microextraction (SPME) or solvent extraction.

  • Instrumentation: A Gas Chromatograph (GC) is coupled to an Isotope Ratio Mass Spectrometer (IRMS). The GC separates the target analyte from other volatile compounds.

  • Analysis: The separated this compound is combusted to CO₂ (for δ¹³C analysis) or pyrolyzed to H₂ (for δ²H analysis) before entering the IRMS. The mass spectrometer measures the relative abundance of the different isotopes.

  • Data Interpretation: The measured isotopic ratios (expressed in delta notation, ‰) are compared to established values for authentic natural and synthetic standards.

Chiral Gas Chromatography (GC) for Enantiomeric Ratio Determination

Principle: this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers ((R)- and (S)-propyl 2-methylbutyrate). Natural sources often exhibit a specific ratio of these enantiomers, while synthetic production typically results in a racemic mixture (a 1:1 ratio). Chiral GC utilizes a stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.

Methodology:

  • Sample Preparation: Similar to IRMS, the sample is extracted and concentrated.

  • Instrumentation: A Gas Chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used.

  • Analysis: The sample is injected into the GC, and the chiral column separates the (R)- and (S)-enantiomers. The retention times and peak areas for each enantiomer are recorded.

  • Data Interpretation: The enantiomeric ratio is calculated from the peak areas. A racemic mixture would indicate a synthetic origin, while a ratio that deviates significantly from that of authentic natural samples would suggest adulteration. The (S)-enantiomer is known for its "intensive, full-ripe apple-note," while the (R)-enantiomer is described as "weak, unspecific," highlighting the sensory importance of this analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Profile Analysis

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample. It provides information on the purity of the this compound and can detect the presence of any synthetic by-products or markers that would indicate adulteration.

Methodology:

  • Sample Preparation: The sample is prepared using techniques like liquid-liquid extraction, solid-phase microextraction (SPME), or direct injection if the sample is sufficiently concentrated and clean.

  • Instrumentation: A Gas Chromatograph is coupled to a Mass Spectrometer.

  • Analysis: The GC separates the components of the sample based on their volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint of the molecule.

  • Data Interpretation: The mass spectrum of the this compound peak is compared to a reference library for confirmation. The presence of unexpected peaks may indicate impurities or the use of synthetic precursors.

Visualizing the Workflow and Concepts

To better illustrate the relationships and processes involved in assessing the authenticity of natural this compound, the following diagrams are provided.

Authenticity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Product Sample (e.g., Beverage, Flavor Concentrate) Extraction Extraction (SPME, LLE) Sample->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Purity & Profile GC_IRMS GC-IRMS Analysis Extraction->GC_IRMS Isotopic Signature Chiral_GC Chiral GC Analysis Extraction->Chiral_GC Enantiomeric Ratio Purity Purity Assessment (Identify impurities) GC_MS->Purity Isotope Isotopic Comparison (δ¹³C, δ²H vs. Standards) GC_IRMS->Isotope Enantiomer Enantiomeric Ratio (Compare to natural ratio) Chiral_GC->Enantiomer Synthetic Synthetic/Adulterated Purity->Synthetic Authentic Authentic Natural Isotope->Authentic Isotope->Synthetic Enantiomer->Authentic Enantiomer->Synthetic

Figure 1: Workflow for Authenticity Assessment

Signaling_Pathway_Concept cluster_natural Natural Biosynthesis cluster_synthetic Synthetic Pathway (Example) Isoleucine L-Isoleucine (in Apples) Metabolic_Pathway Metabolic Pathway Isoleucine->Metabolic_Pathway S_2_Methylbutyric_Acid (S)-2-Methylbutyric Acid Metabolic_Pathway->S_2_Methylbutyric_Acid Esterification_Natural Enzymatic Esterification S_2_Methylbutyric_Acid->Esterification_Natural S_Propyl_2_Methylbutyrate (S)-Propyl 2-Methylbutyrate Esterification_Natural->S_Propyl_2_Methylbutyrate Petrochemicals Petrochemical Precursors Synthesis_Acid Chemical Synthesis Petrochemicals->Synthesis_Acid Racemic_Acid Racemic 2-Methylbutyric Acid Synthesis_Acid->Racemic_Acid Esterification_Synthetic Chemical Esterification Racemic_Acid->Esterification_Synthetic Racemic_Ester (R,S)-Propyl 2-Methylbutyrate Esterification_Synthetic->Racemic_Ester

References

Enantiomeric Profile of Propyl 2-Methylbutyrate Across Apple Varieties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of volatile organic compounds is crucial for flavor and fragrance analysis, as well as for elucidating biosynthetic pathways. This guide provides a comparative overview of the enantiomeric distribution of propyl 2-methylbutyrate (B1264701), a significant contributor to apple aroma, in various apple cultivars.

While propyl 2-methylbutyrate has been identified as a volatile component in numerous apple varieties, detailed quantitative data on its enantiomeric ratio across a wide range of cultivars remains limited in publicly accessible literature. However, foundational research in the field has established the presence of both (R)- and (S)-enantiomers and their distinct sensory properties. The (S)-enantiomer is often associated with an intensive, ripe apple aroma, while the (R)-enantiomer is described as having a weaker, less specific scent[1].

This guide synthesizes available information on the occurrence of this compound and related 2-methylbutyrate esters in different apple varieties and outlines a typical experimental protocol for their chiral analysis.

Qualitative Comparison of 2-Methylbutyrate Esters in Apple Varieties

Due to the lack of specific enantiomeric ratio data for this compound in the reviewed literature, the following table provides a qualitative comparison of the presence and significance of this compound and other relevant 2-methylbutyrate esters in various apple cultivars. This information is collated from several studies on apple volatiles.

Apple VarietyThis compoundOther 2-Methylbutyrate EstersReference
Golden Delicious IdentifiedEthyl 2-methylbutyrate, Hexyl 2-methylbutyrate[2]
Granny Smith IdentifiedEthyl 2-methylbutyrate[3]
Jonathan Likely Present (Aromatic Cultivar)Data not available in searched literature
Jamba Likely Present (Aromatic Cultivar)Data not available in searched literature
Red Delicious IdentifiedHexyl 2-methylbutyrate[2]
Fuji IdentifiedEthyl 2-methylbutyrate, Hexyl 2-methylbutyrate
Honeycrisp IdentifiedHexyl 2-methylbutyrate[4]
40 Various Cultivars Identified as a volatileHexyl 2-methylbutyrate also prominent[4]

Experimental Protocols

The following outlines a representative experimental methodology for the enantioselective analysis of this compound in apples, based on common practices in flavor analysis.

1. Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

  • Apple Samples: Apples of different cultivars are harvested at commercial maturity. The peel is separated from the pulp, and both tissues can be analyzed separately.

  • Homogenization: A known weight of apple tissue (e.g., 5-10 g) is homogenized, often under cryogenic conditions (e.g., with liquid nitrogen) to prevent enzymatic degradation and loss of volatile compounds.

  • Internal Standard: An internal standard (e.g., a non-naturally occurring chiral ester) is added to the homogenized sample for quantification.

  • HS-SPME: The homogenized sample is placed in a sealed headspace vial. The vial is then incubated at a controlled temperature (e.g., 40-60 °C) for a specific time to allow volatile compounds to equilibrate in the headspace. A Solid-Phase Microextraction (SPME) fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) is exposed to the headspace to adsorb the volatile compounds.

2. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: The SPME fiber is withdrawn from the vial and inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed.

  • Gas Chromatography: The separation of the volatile compounds is performed on a chiral capillary column. A commonly used stationary phase for the separation of chiral esters is a derivative of cyclodextrin (B1172386) (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).

  • GC Oven Program: A temperature gradient is applied to the GC oven to elute the compounds based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry: The eluting compounds are transferred to a mass spectrometer for identification and quantification. The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Enantiomer Identification and Quantification: The identification of the enantiomers of this compound is based on their retention times compared to authentic standards of the (R)- and (S)-enantiomers. Quantification is achieved by integrating the peak areas of the respective enantiomers and comparing them to the peak area of the internal standard. The enantiomeric ratio is then calculated from the peak areas of the two enantiomers.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the enantiomeric ratio of this compound in apple varieties.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_output Output apple Apple Sample (Different Varieties) homogenization Homogenization (e.g., with liquid N2) apple->homogenization spme HS-SPME (Adsorption of Volatiles) homogenization->spme gcms Chiral GC-MS (Separation and Detection) spme->gcms Desorption data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis ratio Enantiomeric Ratio ((S)/(R)) data_analysis->ratio comparison Comparison of Ratios Across Varieties ratio->comparison

References

Safety Operating Guide

Proper Disposal of Propyl 2-Methylbutyrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including propyl 2-methylbutyrate (B1264701). This guide provides essential, step-by-step procedures for the safe handling and disposal of this flammable liquid ester, tailored for researchers, scientists, and drug development professionals.

Propyl 2-methylbutyrate is classified as a flammable liquid and vapor, and may cause skin and eye irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks and comply with hazardous waste regulations.[4][5][6]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat.[7] All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of vapor inhalation.[7]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 37064-20-3[2][8]
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [2][9]
Appearance Colorless to almost colorless clear liquid[8]
Boiling Point 142 - 143 °C (288 - 289 °F)[3]
Density 0.873 g/cm³ at 25 °C (77 °F)[3]
GHS Hazard Class Flammable liquids, Category 3[2][9]
Hazard Statements H226: Flammable liquid and vapor[2][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste identification, segregation, containerization, and professional removal.

1. Waste Identification and Segregation:

  • Treat all this compound intended for disposal as hazardous waste.[10]

  • Designate a specific, clearly labeled waste container for "Hazardous Waste: this compound".[7]

  • Crucially, do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, acids, or bases.[7]

2. Containerization:

  • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate.[7]

  • Ensure the container is in good condition, free from any cracks or damage.[7]

  • Do not overfill the container; a headspace of at least 10% should be left to accommodate any potential expansion.[7] Containers should not be filled beyond the neck.[11]

  • Keep the waste container tightly closed except when adding waste.[4][6][11]

3. Storage:

  • Store the sealed waste container in a designated and well-ventilated "Satellite Accumulation Area".[11] This area should be cool and away from sources of heat, sparks, or open flames.[7]

  • Provide secondary containment for the waste container to prevent spills.[12]

  • Laboratories should not accumulate more than 55 gallons of hazardous waste at any one time.[4][10]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[7]

  • Provide the disposal contractor with comprehensive information about the waste, including its name and any known properties.[7]

  • Waste material must be disposed of in accordance with national and local regulations.[3]

5. Empty Container Disposal:

  • A container that has held this compound can be disposed of as regular trash only after all the waste has been thoroughly drained, leaving minimal residue.[10]

  • All chemical and hazardous waste labels on the empty container must be defaced or removed, and the cap should be taken off before disposal in regular trash.[10]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling flammable liquid esters in a laboratory setting. These protocols are derived from regulatory guidelines and safety data sheets, rather than specific experimental research.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in a Ventilated Area (Fume Hood) ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Incompatible Chemicals identify->segregate containerize Use a Labeled, Leak-Proof, Chemically Resistant Container segregate->containerize headspace Leave >=10% Headspace containerize->headspace store Store in a Cool, Ventilated Secondary Containment Area headspace->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end Proper and Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Propyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Washingtonville, NY - For researchers, scientists, and drug development professionals working with Propyl 2-methylbutyrate (B1264701), a thorough understanding of its handling and safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Propyl 2-methylbutyrate, also known as propyl 2-methylbutanoate, is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate these risks.

Physicochemical Properties and Safety Data

A clear understanding of the chemical's properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound. It is important to note that currently, there are no established occupational exposure limit values for this substance.[1]

PropertyValueSource
Molecular Formula C8H16O2[1]
CAS Number 37064-20-3[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 156°C[2]
Flash Point 33.33°C (92.00°F) TCC[3]
Specific Gravity 0.860 - 0.866 @ 25°C[2]
Refractive Index 1.400 - 1.405 @ 20°C[2]
Solubility Soluble in alcohol; slightly soluble in water.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound from acquisition to disposal is crucial for laboratory safety.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[4]

  • The storage area should be a designated flammables area.[5]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Wear appropriate safety goggles with a face shield.[1] Eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Chemically resistant nitrile rubber gloves with a minimum thickness of 0.3 mm are recommended.[1] Use proper glove removal techniques to avoid skin contact.[1]

  • Body Protection: Wear a long-sleeved shirt and long pants or a lab coat.[6] For larger quantities or in situations with a higher risk of splashing, consider flame-retardant antistatic protective clothing.

  • Footwear: Wear closed-toe shoes. In areas with a higher risk of spills, chemical-resistant boots are advisable.[6]

Handling and Use
  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Take measures to prevent the buildup of electrostatic charge.[1] Use only non-sparking tools.[4]

  • Ground and bond containers and receiving equipment.[4]

Disposal Plan
  • Dispose of this compound and its containers as hazardous waste.[1]

  • Do not allow the product to enter drains.[1]

  • Waste material must be disposed of in accordance with national and local regulations.

  • Leave chemicals in their original containers and do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Emergency Procedures: Spill Response

In the event of a spill, a swift and organized response is critical to minimize exposure and environmental contamination.

Immediate Actions
  • Evacuate personnel from the immediate spill area.[1]

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[7]

Containment and Cleanup
  • Wear the appropriate personal protective equipment as outlined above.[1]

  • For small spills, soak up the material with an inert absorbent material such as sand or earth.[1][7]

  • Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1][7]

  • After the spill has been cleaned up, wash the area and ventilate it well.[1]

First Aid
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7] If skin irritation persists, call a physician.[7] Remove contaminated clothing and wash it before reuse.[1][7]

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Get medical attention if symptoms occur.[7]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[7] Do not induce vomiting. Call a physician or poison control center immediately.

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the standard operating procedure for handling this compound and the workflow for a chemical spill response.

Standard_Operating_Procedure cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_transfer Transfer Chemical Using Grounding and Bonding prep_setup->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use cleanup_decon Decontaminate Glassware & Surfaces handle_use->cleanup_decon cleanup_waste Collect Waste in a Labeled, Closed Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional & Local Regulations cleanup_waste->cleanup_dispose

Caption: Standard Operating Procedure for this compound.

Chemical_Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup_minor Minor Spill Cleanup cluster_major_spill Major Spill Response spill_detected Spill Detected alert_personnel Alert Others in the Area spill_detected->alert_personnel remove_ignition Remove Ignition Sources alert_personnel->remove_ignition evacuate Evacuate Immediate Area remove_ignition->evacuate assess_spill Assess Spill Size & Risk evacuate->assess_spill is_major Major Spill? assess_spill->is_major don_ppe Don Appropriate PPE is_major->don_ppe No contact_ehs Contact Environmental Health & Safety is_major->contact_ehs Yes contain_spill Contain with Inert Absorbent don_ppe->contain_spill collect_waste Collect Waste in a Sealed Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate secure_area Secure the Area (Do Not Attempt to Clean) contact_ehs->secure_area

Caption: Chemical Spill Response Workflow.

References

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